molecular formula C18H15ClN6O2 B3418293 Disperse Orange 44 CAS No. 12223-26-6

Disperse Orange 44

Cat. No.: B3418293
CAS No.: 12223-26-6
M. Wt: 382.8 g/mol
InChI Key: ZXXVVTBKBDDTSE-UHFFFAOYSA-N
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Description

Disperse Orange 44 is a useful research compound. Its molecular formula is C18H15ClN6O2 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
The exact mass of the compound Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is 382.0945014 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile
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InChI

InChI=1S/C18H15ClN6O2/c19-17-13-16(25(26)27)7-8-18(17)23-22-14-3-5-15(6-4-14)24(11-1-9-20)12-2-10-21/h3-8,13H,1-2,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVVTBKBDDTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063281
Record name 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile)
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Molecular Weight

382.8 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4058-30-4, 12223-26-6
Record name 3,3′-[[4-[2-(2-Chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis[propanenitrile]
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Record name Propanenitrile, 3,3'-((4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)imino)bis-
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Record name Propanenitrile, 3,3'-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name 3,3'-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)imino)bis(propiononitrile)
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Record name 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis[propiononitrile]
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Foundational & Exploratory

Disperse Orange 44: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Structure and Properties of Disperse Orange 44 for Researchers, Scientists, and Drug Development Professionals.

This compound is a monoazo dye characterized by its vibrant orange hue. As a member of the disperse dye class, it exhibits low water solubility and is primarily utilized in the textile industry for coloring hydrophobic fibers such as polyester.[1][2] While its main application lies in coloration, the broader class of azo dyes has garnered attention in medicinal chemistry and toxicology, warranting a closer examination of its properties for researchers in drug development.[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound is identified by the CAS number 4058-30-4.[6] An alternative CAS number, 12223-26-6, is also associated with this compound.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile
CAS Number 4058-30-4
Alternative CAS Number 12223-26-6
Molecular Formula C₁₈H₁₅ClN₆O₂
Molecular Weight 382.8 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl)N(CCC#N)CCC#N
InChI Key ZXXVVTBKBDDTSE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Orange powder
Boiling Point 663.8 ± 55.0 °C (Predicted)
Density 1.30 ± 0.1 g/cm³ (Predicted)
Water Solubility Sparingly soluble
Melting Point Not available
λmax Not available

Synthesis and Experimental Protocols

The synthesis of this compound involves a standard azo coupling reaction. The general methodology is outlined below.

General Synthesis Protocol

The synthesis of this compound is achieved through the diazotization of 2-chloro-4-nitrobenzenamine, followed by a coupling reaction with N,N-bis(2-cyanoethyl)benzenamine.[1][2]

Synthesis_Workflow General Synthesis Workflow of this compound A 2-Chloro-4-nitrobenzenamine B Diazotization (NaNO₂, HCl) A->B Step 1 C Diazo Component (Diazonium Salt) B->C E Azo Coupling C->E Step 2 D N,N-bis(2-cyanoethyl)benzenamine (Coupling Component) D->E F This compound E->F

General synthesis workflow for this compound.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Potential

A study investigating the sensitization activity of azobenzene disperse dyes, including this compound, utilized the Direct Peptide Reactivity Assay (DPRA).[7] This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins that can initiate skin sensitization.[7]

Methodology:

  • Preparation of Solutions: Stock solutions of this compound and the synthetic peptides (cysteine-containing and lysine-containing) are prepared in an appropriate solvent (e.g., acetonitrile).

  • Reaction Incubation: The dye solution is incubated with each peptide solution at a specific concentration ratio for a defined period (e.g., 24 hours) at room temperature.

  • Quenching: The reaction is stopped by the addition of a quenching agent.

  • Analysis: The concentration of the remaining unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Peptide Depletion: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample incubated with the dye to the peak area of the peptide in a control sample.

The results of the DPRA can be used to classify the skin sensitization potential of the test chemical.[7]

DPRA_Workflow DPRA Experimental Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A This compound Stock Solution C Incubation of Dye and Peptide Solutions A->C B Cysteine/Lysine Peptide Stock Solution B->C D HPLC Analysis of Unreacted Peptide C->D E Calculation of Peptide Depletion (%) D->E

Workflow for the Direct Peptide Reactivity Assay (DPRA).

Relevance to Drug Development

Direct research on this compound in the context of drug development and specific signaling pathways is currently lacking in the available scientific literature. However, the broader class of azo compounds has been a subject of interest in medicinal chemistry for their diverse biological activities.[3][4][5]

Azo compounds have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anticancer agents.[5][8] The biological activity of some azo compounds is attributed to their metabolic cleavage into aromatic amines, which can then exert various physiological effects. This metabolic activation is a critical consideration in the toxicological assessment of azo dyes. Some metabolites of azo dyes have been shown to be mutagenic or carcinogenic.[9]

For instance, some azo dyes can undergo reductive cleavage of the azo bond by enzymes such as azoreductases, which are present in the liver and gut microbiota. This process can generate potentially reactive aromatic amines that can bind to macromolecules like DNA, leading to genotoxicity.[10] Studies on other disperse dyes, such as Disperse Orange 1 and Disperse Red 1, have indicated that they can induce DNA damage and cytotoxic effects in human cell lines.[10][11] this compound has been identified as a potential skin sensitizer.[7]

Azo_Dye_Metabolism Potential Metabolic Activation of Azo Dyes A Azo Dye (e.g., this compound) C Reductive Cleavage of Azo Bond A->C B Azoreductase (Liver, Gut Microbiota) B->C D Aromatic Amines (Metabolites) C->D E Further Metabolism (e.g., N-hydroxylation) D->E F Reactive Intermediates E->F G Covalent Binding to Macromolecules (DNA, Proteins) F->G H Potential Biological Effects (e.g., Genotoxicity, Sensitization) G->H

Potential metabolic pathway of azo dyes leading to biological activity.

Given the structural similarities of this compound to other azo dyes with known biological activities, further investigation into its toxicological profile and potential interactions with biological systems is warranted for researchers in drug development and safety assessment. The potential for skin sensitization, as indicated by the DPRA, is a key area for consideration.[7] However, it is crucial to reiterate that specific signaling pathways modulated by this compound have not been elucidated in the current body of scientific literature.

References

In-Depth Technical Guide: Synthesis and Characterization of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester and their blends. Its chemical structure, characterized by the presence of a chromophoric azo group (-N=N-) and various auxochromes, imparts a distinct reddish-orange hue. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for research and development applications.

Synthesis of this compound

The synthesis of this compound is achieved through a well-established two-step process involving diazotization followed by an azo coupling reaction. The primary reactants are 2-Chloro-4-nitrobenzenamine, which serves as the diazo component, and N,N-bis(2-cyanoethyl)benzenamine, the coupling component.

Reaction Scheme:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling 2-Chloro-4-nitrobenzenamine 2-Chloro-4-nitrobenzenamine Diazonium_Salt 2-Chloro-4-nitrobenzenediazonium chloride 2-Chloro-4-nitrobenzenamine->Diazonium_Salt 0-5 °C NaNO2_HCl NaNO2, HCl Disperse_Orange_44 This compound Diazonium_Salt->Disperse_Orange_44 Coupling Coupling_Component N,N-bis(2-cyanoethyl)benzenamine Coupling_Component->Disperse_Orange_44

Figure 1: Synthesis pathway of this compound.

Experimental Protocols

1. Diazotization of 2-Chloro-4-nitrobenzenamine:

  • In a beaker, dissolve a specific molar equivalent of 2-Chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the amine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt formed.

  • Continue stirring the mixture for an additional 30 minutes after the complete addition of sodium nitrite to ensure the diazotization reaction goes to completion. The resulting solution contains the 2-chloro-4-nitrobenzenediazonium chloride.

2. Azo Coupling Reaction:

  • In a separate vessel, dissolve an equimolar amount of N,N-bis(2-cyanoethyl)benzenamine (the coupling component) in a suitable solvent, such as a dilute aqueous acid solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C and a weakly acidic pH to facilitate the electrophilic substitution reaction.

  • Continue stirring the mixture for several hours until the coupling reaction is complete, which is often indicated by a distinct color change and the precipitation of the dye.

3. Purification by Recrystallization:

  • Collect the crude this compound precipitate by filtration.

  • Wash the precipitate with cold water to remove any unreacted salts and acids.

  • Purify the crude dye by recrystallization. A common solvent system for this is a mixture of ethanol and water. Dissolve the crude product in hot ethanol and then add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.

  • Collect the purified crystals by filtration, wash with a cold ethanol-water mixture, and dry under vacuum.

Characterization of this compound

The synthesized this compound is characterized by its physical and spectroscopic properties.

Physicochemical Properties
PropertyValue
Chemical Formula C₁₈H₁₅ClN₆O₂
Molecular Weight 382.80 g/mol
Appearance Orange powder
CAS Number 4058-30-4
C.I. Name This compound

Table 1: Physicochemical properties of this compound.[1]

Spectroscopic Analysis

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol or ethanol, exhibits a characteristic absorption maximum (λmax) in the visible region, which is responsible for its orange color. This absorption is attributed to the π → π* electronic transitions within the conjugated azo-aromatic system.

  • Experimental Protocol:

    • Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., methanol).

    • Record the UV-Vis spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

  • Experimental Protocol:

    • Prepare a sample by mixing a small amount of the dry dye powder with potassium bromide (KBr) and pressing it into a pellet.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the FT-IR spectrum over a wavenumber range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3100 - 3000Aromatic C-H stretching
~ 2250 - 2200C≡N (nitrile) stretching
~ 1600 - 1450Aromatic C=C stretching and -N=N- (azo) stretching
~ 1530 & 1350Asymmetric and symmetric NO₂ (nitro) stretching
~ 1300 - 1000C-N stretching
~ 850 - 750C-H out-of-plane bending in the aromatic rings
~ 750 - 700C-Cl stretching

Table 2: Expected FT-IR absorption bands for this compound.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound.

  • Experimental Protocol:

    • Dissolve a sample of the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts (δ), integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Experimental Workflow:

G Start Synthesis Diazotization Diazotization of 2-Chloro-4-nitrobenzenamine Start->Diazotization Coupling Azo Coupling with N,N-bis(2-cyanoethyl)benzenamine Diazotization->Coupling Purification Purification by Recrystallization Coupling->Purification Characterization Characterization Purification->Characterization UV_Vis UV-Vis Spectroscopy Characterization->UV_Vis FT_IR FT-IR Spectroscopy Characterization->FT_IR NMR NMR Spectroscopy Characterization->NMR Data_Analysis Data Analysis UV_Vis->Data_Analysis FT_IR->Data_Analysis NMR->Data_Analysis

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols for the diazotization, azo coupling, and purification, along with the methodologies for spectroscopic analysis, offer a practical framework for researchers and scientists. The provided data tables and logical workflow diagrams serve as a quick reference for the key parameters and steps involved in the study of this important monoazo disperse dye.

References

CAS number and molecular formula of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 44 is a monoazo disperse dye belonging to the single azo chemical class, characterized by its vibrant orange hue. It is primarily utilized in the textile industry for the dyeing of hydrophobic fibers such as polyester and its blends, as well as acetate fibers. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data relevant to research and development. While direct applications in drug development are not documented, the broader context of azo dyes in biomedical sciences is discussed.

Chemical Identity and Physicochemical Properties

This compound is identified by CAS Number 4058-30-4.[1][2][3] An alternative, now deleted, CAS number is 12223-26-6. There has been some discrepancy in the literature regarding its molecular formula; however, the consensus for CAS 4058-30-4 points to C18H15ClN6O2.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 4058-30-4[1][2][3]
Molecular Formula C18H15ClN6O2[1][2][4]
Molecular Weight 382.80 g/mol [1][2][4]
IUPAC Name 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile
Synonyms C.I. This compound, Allilon Orange RDSL, Begacron Orange 2GFS, Disperse Orange S-6RL

The physicochemical properties of this compound are critical for understanding its behavior in various applications, from dyeing processes to environmental fate.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Orange to red-light orange powder[4][5]
Boiling Point (Predicted) 663.8 ± 55.0 °C at 760 Torr
Density (Predicted) 1.30 ± 0.1 g/cm³
Water Solubility 20 mg/L at 20°C[6]
LogP (Predicted) 2.074 at 20°C[6]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a classic example of azo coupling, a fundamental reaction in dye chemistry. It involves two primary stages: the diazotization of an aromatic amine and the subsequent coupling with an electron-rich partner.[4][5]

Synthesis Pathway

The manufacturing process involves the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N,N-bis(2-cyanoethyl)benzenamine.[4][5]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Chloro-4-nitrobenzenamine B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms E This compound C->E Couples with D D N,N-bis(2-cyanoethyl)benzenamine

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

  • 2-Chloro-4-nitrobenzenamine (1.73 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (0.7 g, 0.01 mol)

  • N,N-bis(2-cyanoethyl)benzenamine (2.13 g, 0.01 mol)

  • Sodium Acetate

  • Ice

  • Deionized Water

Procedure:

Part A: Diazotization

  • In a 100 mL beaker, suspend 1.73 g of 2-chloro-4-nitrobenzenamine in 10 mL of water and add 3 mL of concentrated hydrochloric acid.

  • Cool the resulting slurry to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of water and cool the solution to 0-5 °C.

  • Slowly add the sodium nitrite solution dropwise to the amine slurry over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 2.13 g of N,N-bis(2-cyanoethyl)benzenamine in 20 mL of 10% acetic acid. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the coupling component solution with vigorous stirring.

  • Adjust the pH of the reaction mixture to 4.5-5.5 by slowly adding a saturated solution of sodium acetate.

  • A colored precipitate of this compound will form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the crude dye by vacuum filtration and wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the product in an oven at 60-70 °C.

Applications in Research and Industry

Textile Dyeing

The primary application of this compound is in the dyeing of polyester and acetate fibers. Its low water solubility and non-ionic nature allow it to penetrate these hydrophobic fibers at high temperatures.

Table 3: Dyeing Fastness Properties on Polyester

Fastness PropertyGrade (1-5)
Light Fastness 4-5
Washing Fastness 5
Perspiration Fastness 4-5
Ironing Fastness 5-6

Note: Fastness grades are on a scale of 1 to 5 (or higher), where a higher number indicates better fastness.

Environmental Remediation: Adsorption Studies

This compound has been a subject of research in environmental science, particularly in the context of wastewater treatment. One study investigated its removal from aqueous solutions using iron oxide nanoparticles.

Experimental Protocol: Adsorption of this compound on Iron Oxide Nanoparticles

This protocol is based on typical batch adsorption experiments for dye removal.

Materials:

  • This compound stock solution (e.g., 100 ppm)

  • Synthesized iron oxide nanoparticles (adsorbent)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Dye Solutions: Prepare a series of this compound solutions of varying concentrations (e.g., 5, 10, 20, 50 ppm) from the stock solution.

  • Batch Adsorption: In a series of flasks, add a fixed amount of iron oxide nanoparticles (e.g., 0.1 g) to a fixed volume of dye solution (e.g., 50 mL).

  • Parameter Optimization:

    • pH: Adjust the initial pH of the dye solutions across a range (e.g., 2 to 10) using HCl or NaOH.

    • Contact Time: Agitate the flasks on an orbital shaker for different time intervals (e.g., 15, 30, 60, 120, 180 minutes).

    • Adsorbent Dose: Vary the amount of nanoparticles added to the dye solution.

  • Analysis: After agitation, centrifuge the samples to separate the nanoparticles. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculation: The percentage of dye removal is calculated using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Adsorption_Workflow A Prepare Dye Solutions (Varying Concentrations) B Add Adsorbent (Iron Oxide Nanoparticles) A->B C Agitate in Shaker (Varying Contact Time, pH) B->C D Separate Adsorbent (Centrifugation) C->D E Analyze Supernatant (UV-Vis Spectrophotometry) D->E F Calculate Removal Efficiency E->F

Caption: Experimental workflow for dye adsorption studies.

Potential in Drug Development and Biomedical Sciences

While there is no specific research on this compound in drug development, the broader class of azo compounds has garnered significant interest in medicinal chemistry and biomedical applications.[4][7]

  • Drug Delivery: The azo bond (-N=N-) can be cleaved by azoreductase enzymes present in the gut microbiome. This property is being explored for colon-targeted drug delivery, where a drug is attached to an azo compound, protecting it from degradation in the upper gastrointestinal tract and releasing it in the colon.[8]

  • Antimicrobial and Anticancer Agents: Various azo compounds have been synthesized and evaluated for their potential as antibacterial, antifungal, and anticancer agents.[4][7] The discovery of Prontosil, an azo dye, as the first commercially available antibiotic, laid the foundation for this field of research.[4]

  • Bioimaging and Photoswitches: The photochromic properties of some azo dyes, where they can isomerize upon exposure to light, make them candidates for use in bioimaging, photopharmacology, and as molecular photoswitches.[4][7]

The relevance of this compound to these fields remains an open area for future research. Its synthesis and functional groups could potentially be modified to explore such applications.

Conclusion

This compound is a well-established disperse dye with a defined chemical structure and synthesis pathway. Its primary role in the textile industry is well-documented, and its physicochemical properties make it a subject of interest in environmental remediation studies. While direct applications in drug development have not been reported, the broader family of azo compounds presents a rich field for medicinal chemistry, suggesting that derivatives of this compound could be explored for biomedical applications in the future. This guide provides foundational technical information to support further research and development in these areas.

References

A Technical Guide to the Spectroscopic Characterization of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Disperse Orange 44 is a monoazo dye used in the textile industry for dyeing polyester fibers.[1] A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior and degradation pathways. This guide provides a detailed overview of the expected Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, based on its chemical structure. While specific experimental spectra for this dye are not widely published, this document outlines the standard methodologies for data acquisition and presents predicted data based on well-established spectroscopic principles.

Chemical Structure: this compound has the chemical formula C₁₈H₁₅ClN₆O₂ and the following structure: 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile.[2][] The key structural features include a substituted azobenzene core, a nitro group (NO₂), a chloro (Cl) group, two cyanoethyl groups (-CH₂CH₂C≡N), and aromatic rings. These features dictate its characteristic spectroscopic fingerprint.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, which are responsible for its color. Azo dyes like this compound exhibit strong absorption in the visible region due to the extensive π-conjugation across the azobenzene system, which is enhanced by electron-donating (the tertiary amine) and electron-withdrawing (nitro and chloro) groups.[4]

Experimental Protocol

A typical procedure for obtaining the UV-Vis absorption spectrum of a dye is as follows:

  • Solvent Selection: Choose a spectral grade solvent in which the dye is soluble and that is transparent in the wavelength range of interest (typically 250-700 nm for azo dyes).[5] Common solvents include methanol, ethanol, or dimethylformamide (DMF).

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0).[5]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and a second cuvette with the dye solution.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 250 to 700 nm.[5] The wavelength of maximum absorbance (λmax) is the key parameter to be determined.

Predicted UV-Vis Data

The extended conjugation of the azobenzene system, influenced by the auxochromic amino group and the electron-withdrawing nitro group, is expected to result in a strong absorption band in the visible region, giving the dye its orange color.

ParameterPredicted ValueCorresponding Transition
λmax~450 - 490 nmπ → π*

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol

For a solid powder sample like this compound, the KBr pellet method is common:

  • Sample Preparation: Mix approximately 1 mg of the finely ground dye with 100-200 mg of dry, IR-grade potassium bromide (KBr).

  • Pellet Formation: Grind the mixture thoroughly to ensure homogeneity and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber or a pure KBr pellet should be recorded first for subtraction.

Predicted FTIR Data

The structure of this compound contains several distinct functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2250 - 2240C≡N StretchCyano (-C≡N)
~1600 - 1585N=N StretchAzo (-N=N-)
~1530 - 1500 & 1350 - 1300Asymmetric & Symmetric NO₂ StretchNitro (-NO₂)
~1600 - 1450C=C StretchAromatic Ring
~1360 - 1250C-N StretchAromatic Amine
~850 - 550C-Cl StretchAryl Halide (-Cl)
~3100 - 3000C-H StretchAromatic C-H
~2950 - 2850C-H StretchAliphatic C-H (-CH₂-)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol
  • Solvent Selection: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solvent must completely dissolve the sample.

  • Sample Preparation: Transfer the solution into a 5 mm NMR tube. Ensure the solution is free of particulate matter.

  • Data Acquisition: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and acquiring the spectra. ¹³C NMR generally requires a higher sample concentration or a longer acquisition time than ¹H NMR.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (TMS).

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
8.0 - 8.5Multiplet3HProtons on the nitro- and chloro-substituted aromatic ring
6.8 - 7.8Multiplet4HProtons on the amine-substituted aromatic ring
3.6 - 4.0Triplet4H-N-CH₂ -CH₂-CN
2.7 - 3.1Triplet4H-N-CH₂-CH₂ -CN
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
145 - 155AromaticAromatic carbons attached to N atoms
130 - 145AromaticAromatic carbon attached to Cl and NO₂
115 - 130AromaticAromatic C-H carbons
117 - 120NitrileC ≡N
45 - 55Aliphatic-N-CH₂ -CH₂-CN
15 - 25Aliphatic-N-CH₂-CH₂ -CN

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a dye like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Dye This compound Powder Sol_UV Prepare Dilute Solution (e.g., in Ethanol) Dye->Sol_UV Sol_NMR Prepare Concentrated Solution (e.g., in DMSO-d6) Dye->Sol_NMR Solid_FTIR Prepare KBr Pellet Dye->Solid_FTIR UV_Vis UV-Vis Spectrometer Sol_UV->UV_Vis Analyze NMR NMR Spectrometer Sol_NMR->NMR Analyze FTIR FTIR Spectrometer Solid_FTIR->FTIR Analyze UV_Data Identify λmax (Electronic Transitions) UV_Vis->UV_Data FTIR_Data Identify Absorption Bands (Functional Groups) FTIR->FTIR_Data NMR_Data Assign Chemical Shifts (¹H & ¹³C Environments) NMR->NMR_Data Structure Structural Confirmation UV_Data->Structure FTIR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

This comprehensive approach, combining UV-Vis, FTIR, and NMR spectroscopy, allows for a full characterization of the dye's electronic properties, functional group composition, and detailed molecular structure, which is invaluable for researchers and drug development professionals.

References

Solubility of Disperse Orange 44 in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Disperse Orange 44 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound, with the chemical formula C₁₈H₁₅ClN₆O₂, is a red-light orange powder.[1] It belongs to the single azo class of dyes and is primarily used for dyeing polyester and its blended fabrics, as well as acetate fibers.[1] Understanding its solubility in various solvents is crucial for its application in dyeing processes, as well as for toxicological and environmental studies.

Chemical Structure and Properties:

  • Molecular Formula: C₁₈H₁₅ClN₆O₂[1]

  • Molecular Weight: 382.80 g/mol [1]

  • CAS Registry Number: 12223-26-6 / 4058-30-4[1]

  • Appearance: Orange powder[2]

Solubility of this compound

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly accessible literature. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

SolventTemperature (°C)Solubility (mg/L)
Water2020
[2][3][4]
Qualitative Solubility in Organic Solvents

Based on the general characteristics of disperse dyes, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred. Disperse dyes are typically non-ionic and have low water solubility but are more soluble in organic solvents.

Table 2: Qualitative Solubility of Disperse Dyes in Various Organic Solvents

SolventExpected Qualitative Solubility
AcetoneSoluble
EthanolSoluble
MethanolSoluble
ChloroformSoluble
Dimethylformamide (DMF)Soluble
Ethyl AcetateSparingly Soluble
n-HexaneInsoluble

Note: This table provides an expected qualitative solubility based on the general behavior of disperse dyes. Experimental verification is required for precise data for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Principle

A calibration curve is first generated using standard solutions of this compound of known concentrations. The absorbance of a saturated solution of the dye in the solvent of interest is then measured. By comparing the absorbance of the saturated solution to the calibration curve, the concentration, and thus the solubility, can be accurately determined.

Materials and Equipment
  • This compound (analytical standard)

  • Organic solvents (analytical or HPLC grade)

  • UV-Visible Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

Experimental Workflow

experimental_workflow prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards det_lambda_max Determine λmax prep_standards->det_lambda_max gen_cal_curve Generate Calibration Curve det_lambda_max->gen_cal_curve calc_sol Calculate Solubility gen_cal_curve->calc_sol prep_sat_sol Prepare Saturated Solution measure_abs Measure Absorbance of Saturated Solution prep_sat_sol->measure_abs measure_abs->calc_sol

Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the dye in a known volume of the chosen organic solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of a specific concentration (e.g., 100 mg/L).

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations. For example, you can prepare standards of 50, 25, 12.5, 6.25, and 3.125 mg/L.

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range (e.g., 300-700 nm) to identify the λmax, which is the wavelength at which the dye exhibits the highest absorbance.

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Use the pure organic solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial).

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or water bath should be used.

    • After agitation, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

  • Measurement of Absorbance of Saturated Solution:

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm syringe filter to remove any undissolved particles.

    • If the absorbance of the saturated solution is expected to be outside the linear range of the calibration curve, accurately dilute the filtered solution with the same organic solvent. The dilution factor must be precisely recorded.

    • Measure the absorbance of the (diluted) saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve (y = mx + c, where y is the absorbance and x is the concentration) to calculate the concentration of the (diluted) saturated solution.

    • If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the actual concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

Signaling Pathways and Logical Relationships

In the context of dye solubility, there are no biological signaling pathways to consider. However, the logical relationship in the experimental determination of solubility can be visualized.

logical_relationship known_conc Known Concentrations (Standard Solutions) abs_standards Absorbance of Standards known_conc->abs_standards cal_curve Calibration Curve (Absorbance vs. Concentration) abs_standards->cal_curve solubility Solubility cal_curve->solubility sat_sol Saturated Solution (Unknown Concentration) abs_sat_sol Absorbance of Saturated Solution sat_sol->abs_sat_sol abs_sat_sol->solubility

Logical relationship for solubility determination.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a detailed, actionable protocol for its experimental determination in various organic solvents. While specific quantitative data in organic media is sparse in the literature, the presented methodology allows researchers to generate reliable data in-house. Accurate solubility data is fundamental for the effective application of this compound in industrial processes and for its comprehensive scientific evaluation.

References

In-Depth Technical Guide: Thermal Properties and Degradation of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 (C.I. 11123; CAS No. 4058-30-4) is a monoazo disperse dye characterized by its 2-chloro-4-nitrophenyl azo group coupled to an N,N-bis(2-cyanoethyl)aniline moiety.[1] Its primary application is in the dyeing of polyester and its blended fabrics, where it exhibits good dyeing properties and fastness.[2] Understanding the thermal properties and degradation behavior of this compound is crucial for optimizing its application in high-temperature dyeing processes, ensuring product quality and safety, and assessing its environmental fate. This technical guide provides a comprehensive overview of the available data on the thermal characteristics and degradation pathways of this compound and structurally related azo dyes. Due to the limited publicly available experimental data specifically for this compound, this guide incorporates information from analogous compounds to provide a predictive assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅ClN₆O₂[1]
Molecular Weight 382.80 g/mol [1]
Appearance Orange-red powder or brown granules[2]
CAS Number 4058-30-4[1]
C.I. Name This compound, C.I. 11123[1]

Thermal Properties

The thermal stability of disperse dyes is a critical parameter, particularly for their application in polyester dyeing, which is often carried out at elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal behavior of these dyes.

Table 2: Predicted Thermal Properties of this compound Based on Analogous Azo Dyes

ParameterPredicted Value/RangeMethodNotes
Melting Point (Tm) > 200 °CDSCAzo dyes often exhibit high melting points. The presence of polar nitro and cyano groups may contribute to a higher melting temperature.
Decomposition Temperature (Td) 250 - 350 °CTGAThe decomposition of azo dyes typically begins with the cleavage of the azo bond, which is the most thermally labile part of the molecule.
Enthalpy of Fusion (ΔHf) VariableDSCDependent on the crystalline structure and purity of the sample.

Thermal Degradation

The thermal degradation of azo dyes is a complex process that typically initiates with the cleavage of the azo bond (-N=N-), leading to the formation of various aromatic amines and other smaller molecules. The specific degradation products are dependent on the substituents present on the aromatic rings.

For this compound, the primary degradation pathway is expected to involve the homolytic cleavage of the azo bond, resulting in the formation of two primary radical fragments: the 2-chloro-4-nitrophenyl radical and the N,N-bis(2-cyanoethyl)anilino radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of volatile and non-volatile products.

Thermal_Degradation_Pathway This compound This compound Azo Bond Cleavage Azo Bond Cleavage This compound->Azo Bond Cleavage Thermal Energy Heat Heat 2-chloro-4-nitrophenyl radical 2-chloro-4-nitrophenyl radical Azo Bond Cleavage->2-chloro-4-nitrophenyl radical N,N-bis(2-cyanoethyl)anilino radical N,N-bis(2-cyanoethyl)anilino radical Azo Bond Cleavage->N,N-bis(2-cyanoethyl)anilino radical Secondary Reactions Secondary Reactions 2-chloro-4-nitrophenyl radical->Secondary Reactions N,N-bis(2-cyanoethyl)anilino radical->Secondary Reactions Degradation Products Degradation Products Secondary Reactions->Degradation Products Volatile Compounds (e.g., anilines, nitriles) Volatile Compounds (e.g., anilines, nitriles) Degradation Products->Volatile Compounds (e.g., anilines, nitriles) Non-volatile Residue (char) Non-volatile Residue (char) Degradation Products->Non-volatile Residue (char)

Figure 1: Plausible thermal degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal properties of disperse dyes. The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the sample crucible into the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 800 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to determine the temperatures of maximum weight loss rates.

    • Identify the onset temperature of decomposition (Td) and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered this compound into a clean DSC pan (e.g., aluminum) and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the expected melting point.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • A second heating scan may be performed to observe any changes in thermal behavior after the initial melt.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC curve.

    • Determine the melting point (Tm) from the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Instrument Instrument Setup (Inert Atmosphere) TGA_Program Thermal Program (e.g., 10 °C/min to 800 °C) TGA_Data Data Acquisition (Mass vs. Temp) TGA_Analysis Data Analysis (TGA/DTG Curves) TGA_Results Thermal Stability (Td) Decomposition Profile DSC_Sample Sample Preparation (2-5 mg, sealed pan) DSC_Instrument Instrument Setup (Inert Atmosphere) DSC_Program Thermal Program (e.g., 10 °C/min heating/cooling) DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Analysis Data Analysis (DSC Curve) DSC_Results Melting Point (Tm) Enthalpy of Fusion (ΔHf)

Figure 2: Generalized experimental workflow for thermal analysis.

Conclusion

This technical guide has synthesized the available information on the thermal properties and degradation of this compound. While specific experimental data for this dye is limited, analysis of its chemical structure and comparison with analogous azo dyes allow for a reasonable prediction of its thermal behavior. The primary degradation mechanism is expected to be the cleavage of the azo bond at elevated temperatures, leading to the formation of aromatic amines and other degradation products. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to conduct their own thermal analysis of this compound and similar compounds. Further research, including pyrolysis-GC-MS studies, would be beneficial to definitively identify the thermal degradation products and elucidate the complete degradation pathway. Such data is critical for ensuring the safe and effective use of this dye in industrial applications and for a comprehensive understanding of its environmental impact.

References

In-Depth Technical Guide: Photophysical Properties of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 is a monoazo dye belonging to the disperse class of dyes, characterized by its low water solubility and application in dyeing hydrophobic fibers such as polyester.[1] While primarily used in the textile industry, the photophysical properties of fluorescent dyes are of significant interest in various research and development fields, including the development of fluorescent probes and sensors. This technical guide provides a comprehensive overview of the key photophysical parameters of this compound, namely its fluorescence quantum yield and lifetime. Due to a lack of specific experimental data for this compound in publicly available literature, this guide also provides detailed experimental protocols for determining these properties and includes data for structurally analogous disperse dyes to offer a comparative context.

Photophysical Properties of Azo Dyes

Azo dyes are characterized by the presence of one or more azo groups (-N=N-). The electronic transitions within the extended π-system of these molecules govern their color and photophysical behavior. Many azo dyes are known to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways from the excited state, such as photoisomerization.[2] However, some azo dyes do exhibit fluorescence, and their emission properties can be sensitive to the molecular structure and the surrounding environment.[1][3]

Quantitative Data

DyeSolvent/MatrixAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ, ns)Reference
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available-
Disperse Orange 25-457---
Disperse Red 19Ethanol285, 495324, 640Highly Fluorescent-[3][4]
Azo Dye BlendPolymeric Film--up to 0.57-[1]

Note: The fluorescence properties of disperse dyes are highly dependent on the solvent, temperature, and aggregation state.[5][6]

Experimental Protocols

To address the gap in data for this compound, the following sections detail the standard experimental methodologies for determining fluorescence quantum yield and lifetime.

Determination of Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The most common method for determining the Φ_f of a fluorescent compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[7]

Protocol for Relative Quantum Yield Measurement:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample of interest (this compound). For orange-emitting dyes, standards like Rhodamine 6G or DCM could be suitable.[8]

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the standard and the sample in a high-purity solvent (e.g., spectrophotometric grade ethanol or cyclohexane).

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Spectroscopic Measurements:

    • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

An alternative, more accurate method is the absolute quantum yield measurement using an integrating sphere.[7] This technique directly measures the number of emitted photons relative to the number of absorbed photons.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[9] The most widely used and accurate technique for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[5][9][10]

Protocol for TCSPC Measurement:

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a sensitive and fast photodetector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.[10]

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid aggregation and re-absorption.

  • Data Acquisition:

    • The sample is excited with the pulsed laser.

    • The time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon at the detector (stop signal) is measured for a large number of excitation-emission events.

    • A histogram of these time differences is constructed, which represents the fluorescence decay profile.

  • Data Analysis:

    • The instrument response function (IRF) is measured using a scattering solution (e.g., a colloidal silica suspension) in place of the sample.

    • The measured fluorescence decay curve is then deconvoluted with the IRF.

    • The deconvoluted decay is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

      I(t) = I_0 * exp(-t/τ)

      Where I_0 is the intensity at time zero and τ is the fluorescence lifetime.

Mandatory Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of this compound abs_spec Measure UV-Vis Absorption Spectra prep_sample->abs_spec fluo_spec Measure Fluorescence Emission Spectra prep_sample->fluo_spec prep_standard Prepare Dilute Solutions of Quantum Yield Standard prep_standard->abs_spec prep_standard->fluo_spec calculate Calculate Quantum Yield Using Comparative Formula abs_spec->calculate integrate Integrate Fluorescence Intensities fluo_spec->integrate integrate->calculate result result calculate->result Φ_f of this compound

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Experimental_Workflow_Fluorescence_Lifetime cluster_setup TCSPC System Setup cluster_acq Data Acquisition cluster_analysis Data Analysis pulsed_laser Pulsed Light Source excite Excite Sample with Pulsed Laser pulsed_laser->excite measure_time Measure Start-Stop Time Differences pulsed_laser->measure_time sample_holder Sample Holder detector Fast Photodetector detector->measure_time electronics Timing Electronics collect Collect Emitted Photons excite->collect collect->detector build_hist Build Decay Histogram measure_time->build_hist deconvolute Deconvolute Decay with IRF build_hist->deconvolute measure_irf Measure Instrument Response Function (IRF) measure_irf->deconvolute fit_decay Fit to Exponential Decay Model deconvolute->fit_decay result result fit_decay->result τ of this compound

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Conclusion

While direct experimental data on the quantum yield and fluorescence lifetime of this compound are currently lacking in the scientific literature, this guide provides the necessary framework for researchers to determine these crucial photophysical parameters. The detailed experimental protocols for relative quantum yield and time-correlated single photon counting measurements offer a clear path for the characterization of this and other disperse dyes. By following these established methodologies, researchers can contribute valuable data to the field and enable a more comprehensive understanding of the photophysical properties of this compound, which is essential for its potential application in advanced materials and as a fluorescent probe.

References

Health and Safety Data for Disperse Orange 44: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 44 (CAS No. 4058-30-4; C.I. 11123) is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester. As with many azo dyes, understanding its health and safety profile is crucial for risk assessment and safe handling. This technical guide provides a consolidated overview of the available toxicological data for this compound, detailed experimental protocols for key safety endpoints, and visual representations of relevant biological pathways and experimental workflows. While quantitative data for some endpoints are limited in the public domain, this guide synthesizes the existing information to support informed decision-making by researchers and professionals.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that for several endpoints, specific data for this compound were not available in publicly accessible literature. In such cases, general information for azo dyes or related disperse dyes is provided as context.

Table 1: Acute Toxicity
EndpointTest SpeciesRouteValueReference
LD50Rat (male/female)Oral> 2000 mg/kg bw[1]
LD50-DermalNo data available
LC50-InhalationNo data available
Table 2: Skin and Eye Irritation
EndpointTest SpeciesResultsReference
Skin Irritation-May cause skin irritation. No quantitative data (e.g., Primary Irritation Index) available.[2]
Eye Irritation-May cause eye irritation. No quantitative data (e.g., Draize scores) available.[2]
Table 3: Skin Sensitization
AssayMethodResultsClassificationReference
Direct Peptide Reactivity Assay (DPRA)In chemicoDose-dependent cysteine depletion observed.Suggests potential as a skin sensitizer.[3]
Local Lymph Node Assay (LLNA)-No quantitative data (e.g., EC3 value) available.-
Table 4: Genotoxicity
AssayTest SystemMetabolic ActivationResultsReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium-No quantitative data available. Azo dyes as a class have shown mutagenic potential, often after metabolic reduction.[4]
In Vitro Micronucleus Test--No quantitative data available.

Experimental Protocols

This section details the methodologies for key toxicological experiments relevant to the assessment of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (as per OECD TG 425)
  • Test Principle: This method is a sequential test where the dose for each animal is adjusted up or down depending on the outcome of the previous animal. The goal is to use a minimal number of animals to obtain an estimate of the LD50 with a confidence interval.

  • Test Animals: Typically, female rats are used as they are generally slightly more sensitive. Animals are young, healthy, and of a specific weight range.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

    • The dosing of individual animals continues until a stopping criterion is met, which is typically when a specified number of reversals in outcome (survival/death) have occurred.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the pattern of outcomes.

Skin Irritation/Corrosion (as per OECD TG 404)
  • Test Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • The fur on the back of the rabbit is clipped.

    • A 0.5 g or 0.5 mL aliquot of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

    • The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch and any residual test substance are removed.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The reactions are scored according to a graded scale (0-4 for both erythema and edema). The mean scores for each animal at the 24, 48, and 72-hour readings are used to calculate a Primary Irritation Index (PII).

Eye Irritation/Corrosion (as per OECD TG 405)
  • Test Principle: This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A single 0.1 mL or 0.1 g dose of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

    • The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Data Analysis: Ocular reactions are scored using a standardized system. The scores are used to determine the irritation classification of the substance.

Skin Sensitization - Direct Peptide Reactivity Assay (DPRA) (as per OECD TG 442C)
  • Test Principle: This in chemico assay models the molecular initiating event of skin sensitization, which is the covalent binding of a chemical to skin proteins. The reactivity of a test chemical towards synthetic peptides containing cysteine and lysine is quantified.

  • Methodology:

    • A solution of the test chemical is prepared in a suitable solvent (e.g., acetonitrile).

    • The test chemical solution is incubated with synthetic peptides containing either a cysteine or a lysine residue for a specified period (typically 24 hours) at a controlled temperature.

    • Following incubation, the concentration of the remaining (unreacted) peptide is determined using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. The mean of the cysteine and lysine depletion values is used to categorize the substance into one of four reactivity classes: minimal, low, moderate, or high reactivity, which corresponds to a prediction of skin sensitization potential.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)
  • Test Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli). The test evaluates the ability of a substance to cause reverse mutations (reversions) to a prototrophic state, allowing the bacteria to grow on a minimal medium lacking the required amino acid.

  • Methodology:

    • The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

    • The tester strains are exposed to various concentrations of the test substance.

    • The treated bacteria are plated on a minimal agar medium.

    • The plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is reproducible and statistically significant.

In Vitro Mammalian Cell Micronucleus Test (as per OECD TG 487)
  • Test Principle: This in vitro genotoxicity test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, can be used.

  • Methodology:

    • Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9).

    • The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one nuclear division.

    • After an appropriate incubation period, the cells are harvested and stained.

    • The frequency of micronucleated cells in binucleated cells is determined by microscopic analysis.

  • Data Analysis: The number of micronucleated cells is counted in at least 2000 binucleated cells per concentration. A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the frequency of micronucleated cells.

Signaling Pathways and Experimental Workflows

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of events from the initial molecular interaction to the adverse health effect.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) Keratinocyte_Activation Keratinocyte Activation (e.g., Nrf2, IL-18) MIE->Keratinocyte_Activation Key Event 1 DC_Activation Dendritic Cell (DC) Activation and Migration Keratinocyte_Activation->DC_Activation Key Event 2 T_Cell_Priming T-Cell Priming and Proliferation in Lymph Node DC_Activation->T_Cell_Priming Key Event 3 ACD Allergic Contact Dermatitis (Elicitation Phase) T_Cell_Priming->ACD Key Event 4

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflow for Skin Sensitization Assessment

A typical integrated approach to testing and assessment (IATA) for skin sensitization involves a series of in chemico and in vitro tests before considering in vivo studies.

Skin_Sensitization_Workflow Start Test Substance: This compound DPRA Direct Peptide Reactivity Assay (DPRA) (Key Event 1: Protein Reactivity) Start->DPRA KeratinoSens KeratinoSens™ / LuSens Assay (Key Event 2: Keratinocyte Activation) Start->KeratinoSens hCLAT h-CLAT (Key Event 3: Dendritic Cell Activation) Start->hCLAT Data_Integration Data Integration and Weight of Evidence Assessment DPRA->Data_Integration KeratinoSens->Data_Integration hCLAT->Data_Integration Classification Hazard Classification (Sensitizer / Non-sensitizer) Data_Integration->Classification

Caption: Integrated Testing Strategy for Skin Sensitization.

Predicted Metabolic Pathway of this compound

Azo dyes are known to undergo reductive cleavage of the azo bond (-N=N-), primarily by anaerobic bacteria in the gut or by liver azoreductases. This process breaks the dye molecule into smaller aromatic amine metabolites.

Metabolic_Pathway cluster_reaction Azo Bond Reduction Parent This compound (4-((2-chloro-4-nitrophenyl)azo)- N,N-bis(2-cyanoethyl)aniline) Enzymes Azoreductases (Gut Microbiota / Liver) Parent->Enzymes Metabolite1 Metabolite 1: 2-chloro-4-nitroaniline Enzymes->Metabolite1 Metabolite2 Metabolite 2: N,N-bis(2-cyanoethyl)-p-phenylenediamine Enzymes->Metabolite2

Caption: Predicted Metabolic Pathway of this compound.

Conclusion

The available data indicates that this compound has low acute oral toxicity.[1] However, there is evidence to suggest it is a potential skin sensitizer.[3] As with other azo dyes, there is a potential for genotoxicity, particularly after metabolic activation through the reduction of the azo bond, which can release potentially harmful aromatic amines. Due to the limited publicly available quantitative data for several key toxicological endpoints, a comprehensive risk assessment requires caution. It is recommended that appropriate personal protective equipment be used to minimize dermal and inhalation exposure. Further testing according to standardized guidelines would be necessary to fully characterize the health and safety profile of this compound.

References

Environmental Fate and Ecotoxicity of Disperse Orange 44: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 44 (C.I. 11123; CAS No. 4058-30-4) is a monoazo disperse dye used in the textile industry for dyeing polyester fibers. Its release into the environment through industrial effluents is a source of concern due to its potential for persistence, bioaccumulation, and toxicity to aquatic organisms. This technical guide provides a comprehensive overview of the current knowledge on the environmental fate and ecotoxicity of this compound, intended to inform risk assessment and guide future research. The document summarizes key physicochemical properties, details abiotic and biotic degradation pathways, and discusses its ecotoxicological profile. Standardized experimental protocols for assessing its environmental impact are also provided, alongside visualizations of key processes to facilitate understanding.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is characterized by its low water solubility and a high affinity for organic phases, which influences its distribution in the environment. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₁₅ClN₆O₂[1][2]
Molecular Weight 382.80 g/mol [1][2]
Appearance Orange-red powder or brown granules[3][4]
Water Solubility 20 mg/L at 20°C[5]
Predicted Boiling Point 663.8 ± 55.0 °C[5]
Density 1.30 g/cm³[5]
Vapor Pressure 0 Pa at 25°C[5]
LogP (Octanol-Water Partition Coefficient) 2.074 - 5.82056[5]

Note: A significant discrepancy exists in the reported LogP values, which has implications for predicting bioaccumulation potential. A value of 2.074 suggests moderate lipophilicity, while 5.82056 indicates a high potential for bioaccumulation.

Environmental Fate

The environmental fate of this compound encompasses its transformation and partitioning in various environmental compartments. Key processes include abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation of this compound can occur through processes such as photodegradation and hydrolysis.

  • Photodegradation: While disperse dyes are generally designed to be lightfast on textiles, they can undergo photodegradation in the aquatic environment when exposed to sunlight. Specific studies on the photodegradation of this compound are limited. However, research on similar azo dyes suggests that photodegradation can occur, leading to the cleavage of the azo bond and the formation of various aromatic compounds. The rate and extent of photodegradation are influenced by factors such as pH, the presence of photosensitizers, and the intensity of light.

  • Hydrolysis: Due to the stable nature of the azo bond under typical environmental pH conditions, hydrolysis is not considered a significant degradation pathway for this compound.

Biotic Degradation

Biodegradation is a crucial process for the removal of this compound from the environment. The degradation often proceeds via a two-step anaerobic-aerobic process.

  • Anaerobic Degradation: Under anaerobic conditions, typically found in sediments and some wastewater treatment processes, the primary and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This is carried out by various microorganisms that possess azoreductase enzymes. The reduction of the azo bond in this compound is expected to yield two primary aromatic amines: 2-chloro-4-nitroaniline and N,N-bis(2-cyanoethyl)-p-phenylenediamine.

  • Aerobic Degradation: The aromatic amines produced during anaerobic degradation are often more mobile and can be toxic. These intermediates can be further degraded under aerobic conditions. The aerobic biodegradation of these amines involves complex pathways including hydroxylation and ring cleavage, ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic ions). The complete mineralization of the aromatic amines is essential for the detoxification of the dye.

Biodegradation_Pathway Disperse_Orange_44 This compound (C₁₈H₁₅ClN₆O₂) Aromatic_Amines Aromatic Amines (e.g., 2-chloro-4-nitroaniline & N,N-bis(2-cyanoethyl)-p-phenylenediamine) Disperse_Orange_44->Aromatic_Amines Anaerobic Reductive Cleavage (Azoreductase) Mineralization Mineralization (CO₂, H₂O, Cl⁻, NO₃⁻) Aromatic_Amines->Mineralization Aerobic Degradation

Figure 1: Proposed anaerobic/aerobic biodegradation pathway of this compound.
Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than in the environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (LogP or Log Kow). The reported LogP values for this compound vary, suggesting a range from moderate to high bioaccumulation potential. However, no experimental Bioaccumulation Factor (BCF) data for this compound in aquatic organisms were found in the reviewed literature. Given its low water solubility and potentially high LogP, there is a concern that this compound could accumulate in the fatty tissues of aquatic organisms.

Ecotoxicity

The ecotoxicity of this compound refers to its adverse effects on aquatic and terrestrial organisms.

Aquatic Ecotoxicity

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as "Toxic to aquatic life with long lasting effects" (H411)[6]. This classification indicates that the substance can cause harm to aquatic organisms at low concentrations and that its effects may be persistent.

Table 2: Ecotoxicity Profile of this compound (Qualitative)

Organism GroupEndpointResultReference
Aquatic Organisms Acute and Chronic ToxicityToxic to aquatic life with long lasting effects (GHS Classification H411)[6]
Fish Acute Toxicity (LC50)No data found
Aquatic Invertebrates (Daphnia magna) Acute Immobilization (EC50)No data found
Algae Growth Inhibition (EC50)No data found
Other Toxicological Concerns

This compound is also classified as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact[6]. Furthermore, as an azo dye, there is a concern that its reductive cleavage can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.

Experimental Protocols

Standardized test methods are crucial for generating reliable and comparable data on the environmental fate and ecotoxicity of chemicals. The following sections describe the principles of relevant OECD guidelines.

Abiotic Degradation: Photodegradation in Water

A detailed protocol for assessing photodegradation would typically involve:

  • Preparation of Test Solutions: A solution of this compound in a suitable solvent (due to its low water solubility) is prepared and then diluted in purified water to a known concentration.

  • Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

  • Sampling and Analysis: Samples are taken at various time intervals from both the irradiated and dark control solutions.

  • Quantification: The concentration of this compound is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis or mass spectrometry detector.

  • Data Analysis: The degradation rate constant and the half-life of the substance are calculated.

Biotic Degradation: Ready Biodegradability (OECD 301)

This test provides an initial screening of the biodegradability of a chemical.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.

  • Test System: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms.

  • Incubation: The test is run for 28 days under aerobic conditions with continuous stirring.

  • Measurement: Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.

  • Pass Level: A substance is considered readily biodegradable if it reaches a certain percentage of mineralization (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period. Given the nature of azo dyes, a sequential anaerobic/aerobic test (e.g., OECD 311) would be more representative of environmental conditions.

Experimental_Workflow_Ecotoxicity cluster_fish Fish Acute Toxicity (OECD 203) cluster_daphnia Daphnia Acute Immobilisation (OECD 202) cluster_algae Algal Growth Inhibition (OECD 201) Fish_Test Exposure of fish (e.g., Zebrafish) to a range of concentrations for 96 hours Fish_Endpoint Determine LC50 (concentration causing 50% mortality) Fish_Test->Fish_Endpoint Daphnia_Test Exposure of Daphnia magna to a range of concentrations for 48 hours Daphnia_Endpoint Determine EC50 (concentration causing 50% immobilisation) Daphnia_Test->Daphnia_Endpoint Algae_Test Exposure of algae (e.g., P. subcapitata) to a range of concentrations for 72 hours Algae_Endpoint Determine EC50 (concentration causing 50% growth inhibition) Algae_Test->Algae_Endpoint

Figure 2: Simplified experimental workflows for aquatic ecotoxicity testing.
Aquatic Ecotoxicity Testing

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to a series of concentrations of the test substance under controlled conditions. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance for 72 hours. The EC50 is calculated based on the inhibition of growth (e.g., reduction in biomass or cell number) compared to a control.

Bioaccumulation in Fish (OECD 305)

This guideline describes a method to determine the bioaccumulation potential of a chemical in fish.

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in water for a defined period (e.g., 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance is monitored over time.

  • Sampling and Analysis: Fish tissue and water samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Calculation of BCF: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

Conclusion and Future Perspectives

This compound is a synthetic dye with properties that suggest a potential for environmental persistence and ecotoxicity. Its low water solubility and likely high lipophilicity indicate a tendency to partition into sediments and biota. The primary degradation pathway is initiated by anaerobic reductive cleavage of the azo bond, followed by aerobic degradation of the resulting aromatic amines.

A significant data gap exists regarding the quantitative ecotoxicity of this compound. While classified as toxic to aquatic life, the absence of specific LC50 and EC50 values for relevant aquatic organisms hinders a comprehensive environmental risk assessment. Similarly, experimental data on its bioaccumulation potential are lacking.

Future research should prioritize the generation of high-quality experimental data on the aquatic toxicity and bioaccumulation of this compound following standardized OECD guidelines. In the absence of such data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches from structurally similar azo dyes could provide preliminary estimates of its toxicity, though these should be used with caution and clearly stated limitations. A more complete understanding of its environmental fate and ecotoxicity is essential for developing effective risk management strategies and ensuring the protection of aquatic ecosystems.

References

Methodological & Application

Application Notes and Protocols for High-Temperature Dyeing of Polyester with Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-temperature dyeing of polyester fabric using Disperse Orange 44. The information is curated to assist researchers and scientists in achieving consistent and high-quality dyeing results.

Introduction

This compound is a monoazo disperse dye used for dyeing hydrophobic fibers, most notably polyester.[1][2] Due to polyester's crystalline structure and lack of affinity for anionic dyes, high-temperature dyeing (typically around 130°C) is the most effective method for achieving good dye penetration, levelness, and fastness properties.[3] This process swells the polyester fibers, allowing the non-ionic disperse dye molecules to diffuse into the fiber structure and become physically trapped upon cooling. Proper control of dyeing parameters such as temperature, pH, and the use of appropriate auxiliaries is critical for optimal results.

Quantitative Data

The following tables summarize the key quantitative data for the high-temperature dyeing of polyester with this compound.

Table 1: Dyeing Performance
ParameterValueRemarks
Dyeing Temperature130°COptimal for high dye uptake and leveling.
pH of Dyebath4.5 - 5.5Acidic medium is essential for dye stability and exhaustion.
Exhaustion/FixationHighDye exhaustion increases significantly with temperature, with high uptake at 130°C. While specific percentages are not readily available in literature, high exhaustion is characteristic of this dyeing method.
Table 2: Colorfastness Properties of this compound on Polyester
Fastness PropertyAATCC Test MethodRating
LightfastnessAATCC 164-5
Washing Fastness (Fade)AATCC 615
Washing Fastness (Stain)AATCC 614-5
Perspiration Fastness (Fade)AATCC 155
Perspiration Fastness (Stain)AATCC 154-5
Ironing FastnessAATCC 1335-6
Dry CrockingAATCC 84-5
Wet CrockingAATCC 84

Experimental Protocols

This section outlines the detailed methodologies for the high-temperature dyeing of polyester with this compound.

Materials and Equipment
  • Fabric: 100% Polyester fabric, scoured and pre-treated.

  • Dye: this compound

  • Chemicals:

    • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate product)

    • Levelling agent (e.g., a blend of fatty alcohol ethoxylates)

    • Acetic acid (or a suitable pH buffer) to maintain pH 4.5-5.5

    • Sodium hydrosulfite (for reduction clearing)

    • Soda ash (for reduction clearing)

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Beakers, graduated cylinders, and pipettes

    • pH meter

    • Spectrophotometer (for color measurement, optional)

    • Washing and crocking fastness testing equipment

Dyeing Recipe

The following is a typical recipe for high-temperature dyeing of polyester with this compound. The percentages are based on the weight of the fabric (% owf).

ComponentConcentration
This compound1.0% owf
Dispersing Agent1.0 g/L
Levelling Agent0.5 g/L
Acetic Acid (80%)to pH 4.5-5.5
Liquor Ratio1:10
Dyeing Procedure
  • Dye Bath Preparation:

    • Calculate the required amounts of dye and auxiliaries based on the fabric weight and liquor ratio.

    • Make a paste of the this compound with a small amount of water and dispersing agent.

    • Add the dye paste to the required volume of water in the dyeing vessel.

    • Add the levelling agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70-80°C at a rate of 2.0-2.5°C per minute.

    • Drain the dyebath.

  • Rinsing:

    • Rinse the dyed fabric with hot water (70-80°C) for 10 minutes.

    • Rinse with cold water.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath with:

      • Sodium Hydrosulfite: 2 g/L

      • Soda Ash: 1 g/L

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

  • Drying:

    • Dry the fabric in an oven or a suitable dryer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_post_treatment Post-Treatment cluster_end Output start Start fabric_prep Fabric Scouring start->fabric_prep dye_bath_prep Dye Bath Preparation fabric_prep->dye_bath_prep temp_ramp_up Temperature Ramp-up to 130°C dye_bath_prep->temp_ramp_up dyeing_hold Hold at 130°C for 45-60 min temp_ramp_up->dyeing_hold temp_cool_down Cool Down to 70-80°C dyeing_hold->temp_cool_down rinsing Rinsing temp_cool_down->rinsing reduction_clearing Reduction Clearing rinsing->reduction_clearing final_rinse Final Rinsing reduction_clearing->final_rinse drying Drying final_rinse->drying end_product Dyed Polyester Fabric drying->end_product factors_affecting_dyeing cluster_parameters Process Parameters cluster_auxiliaries Chemical Auxiliaries cluster_material Material Properties center_node Dyeing Performance Temperature Temperature Temperature->center_node Time Dyeing Time Time->center_node pH pH pH->center_node Liquor_Ratio Liquor Ratio Liquor_Ratio->center_node Dispersing_Agent Dispersing Agent Dispersing_Agent->center_node Leveling_Agent Leveling Agent Leveling_Agent->center_node Polyester_Morphology Polyester Fiber Morphology Polyester_Morphology->center_node Dye_Properties Disperse Dye Properties Dye_Properties->center_node

References

Application Notes and Protocols: Carrier Dyeing of Disperse Orange 44 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the carrier dyeing of synthetic fibers, particularly polyester, with C.I. Disperse Orange 44. The information is intended to guide researchers in achieving optimal dyeing results, including good color yield and fastness properties.

Introduction

This compound is a monoazo disperse dye with the chemical formula C₁₈H₁₅ClN₆O₂.[1] It is suitable for dyeing hydrophobic synthetic fibers such as polyester, acetate, and their blends, yielding a reddish-orange shade.[1] Due to the highly crystalline and hydrophobic nature of fibers like polyester, high temperatures (above 130°C) are typically required for dye molecules to penetrate the fiber structure.[2][3] The carrier dyeing method serves as an effective alternative, allowing for dyeing at lower temperatures, typically around the boil (90-100°C), by utilizing chemical agents known as carriers.[2][4]

Carriers are organic compounds that accelerate the rate of dyeing by swelling the fibers, which increases the intermolecular spaces and allows the dye molecules to diffuse more easily into the polymer system.[2][5] Common carriers include aromatic compounds such as phenols, biphenyls, and benzoates.[4] This method is particularly advantageous as it enables the use of simpler equipment that operates at atmospheric pressure and can lead to improved levelness of the dyeing.[2]

Data Presentation

Fastness Properties of this compound on Polyester

The following table summarizes the fastness properties of this compound on polyester fabric according to AATCC standards. The ratings are on a scale of 1 to 5, with 5 representing excellent fastness.

Fastness PropertyFadingStaining
Ironing 5-64-5
Light 5-
Perspiration 4-55
Washing 55

Data sourced from World Dye Variety.[1]

Typical Carrier Dyeing Recipe for Polyester

This table outlines a general recipe for the carrier dyeing of polyester with disperse dyes, which is applicable for this compound. Concentrations are given as grams per liter (g/L) of the dyebath.

ComponentConcentrationPurpose
This compound 0.5 - 2.0% (owf)Colorant
Carrier (e.g., Phenol-based) 3 g/LSwells fibers, aids dye diffusion
Dispersing Agent 2 g/LEnsures uniform dye dispersion
Acetic Acid 1 g/LMaintains acidic pH (4-5.5)
Ammonium Sulfate 1-2 g/LpH buffer
Liquor Ratio 1:10Ratio of fiber weight to dye bath volume

(owf: on the weight of fiber)[2]

Experimental Protocols

Pre-treatment of Synthetic Fibers

Before dyeing, it is crucial to properly prepare the synthetic fiber substrate to ensure optimal and level dyeing.

  • Desizing: For woven fabrics, impregnate the material with water and store for 24 hours at room temperature. Subsequently, boil the fabric in distilled water for 30 minutes, followed by washing and drying at room temperature.[3]

  • Scouring: Boil the fiber material in a solution containing a non-ionic detergent for 15 minutes to remove any oils, waxes, or other impurities. Rinse thoroughly with distilled water and dry in a desiccator at room temperature.[3]

Carrier Dyeing Protocol for Polyester with this compound

This protocol describes a typical laboratory-scale procedure for the carrier dyeing of polyester.

  • Dye Dispersion Preparation: Create a paste of the required amount of this compound with a small quantity of a dispersing agent. Gradually add warm water to this paste to form a fine, stable dispersion.[2]

  • Dye Bath Preparation: Prepare the dye bath in a suitable vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:10). Add the dispersing agent, carrier, and acetic acid to the bath.[2]

  • Dyeing Process:

    • Set the initial temperature of the dye bath to 60°C.

    • Introduce the pre-treated polyester fabric into the bath.

    • Run the material in this blank bath for 15 minutes to ensure uniform absorption of the carrier.[2]

    • Add the prepared dye dispersion to the bath.

    • Adjust the pH of the bath to 4-5.5 using acetic acid.[2]

    • Gradually raise the temperature of the dye bath to 90°C over a period of 30 minutes.[2]

    • Maintain the dyeing at 90°C for 60 minutes, ensuring gentle agitation of the fabric.[2]

  • Post-Dyeing Treatment:

    • Cool the dye bath down to 60°C.

    • Remove the dyed fabric and rinse it thoroughly with water.

    • Reduction Clearing: To improve wash fastness and remove any surface dye, treat the fabric in a solution containing 2 g/L caustic soda and 2 g/L sodium hydrosulfite at 60-80°C for 15-30 minutes.[6][7]

    • Rinse the fabric again with warm and then cold water.

    • Dry the dyed fabric at room temperature.

Visualizations

Experimental Workflow for Carrier Dyeing

The following diagram illustrates the key stages of the carrier dyeing process for synthetic fibers with this compound.

CarrierDyeingWorkflow Carrier Dyeing Workflow for this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment FiberPrep Fiber Pre-treatment (Desizing & Scouring) LoadFabric Load Fabric into Dye Bath (60°C, 15 min) FiberPrep->LoadFabric DyeDispersion Dye Dispersion (this compound + Dispersing Agent) AddDye Add Dye Dispersion DyeDispersion->AddDye DyeBathPrep Dye Bath Preparation (Water, Carrier, Auxiliaries) DyeBathPrep->LoadFabric LoadFabric->AddDye pH_Adjust Adjust pH to 4-5.5 AddDye->pH_Adjust TempRamp Raise Temperature to 90°C pH_Adjust->TempRamp Dyeing Dye for 60 min at 90°C TempRamp->Dyeing Cooling Cool Down to 60°C Dyeing->Cooling Rinsing1 Initial Rinse Cooling->Rinsing1 ReductionClearing Reduction Clearing (Caustic Soda + Sodium Hydrosulfite) Rinsing1->ReductionClearing Rinsing2 Final Rinse ReductionClearing->Rinsing2 Drying Drying Rinsing2->Drying FinalProduct Dyed Fabric Drying->FinalProduct

Caption: Workflow of the carrier dyeing method.

Signaling Pathway of Carrier Action in Dyeing

This diagram illustrates the mechanism by which carriers facilitate the dyeing of synthetic fibers with disperse dyes.

CarrierMechanism Mechanism of Carrier Action in Dyeing Carrier Carrier Molecules Fiber Hydrophobic Synthetic Fiber (e.g., Polyester) Carrier->Fiber 1. Carrier absorbed by fiber SwollenFiber Swollen Fiber with Increased Free Volume Fiber->SwollenFiber 2. Fiber swells, Tg lowered Dye This compound (Aggregated) DispersedDye Dispersed Dye Molecules Dye->DispersedDye Dispersing Agent DispersedDye->SwollenFiber 3. Dye molecules diffuse into swollen fiber DyedFiber Dyed Fiber SwollenFiber->DyedFiber 4. Dye molecules trapped within fiber structure

Caption: Mechanism of carrier-assisted dyeing.

References

Application Notes and Protocols: Mechanism of C.I. Disperse Orange 44 Interaction with Polyester Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the interaction mechanism between C.I. Disperse Orange 44 and polyester fibers, along with comprehensive experimental protocols for the dyeing process and its analysis.

Introduction

C.I. This compound is a monoazo disperse dye used for coloring polyester and its blended fabrics.[1] Understanding the mechanism of its interaction with the hydrophobic polyester fibers is crucial for optimizing dyeing processes, ensuring color fastness, and meeting quality standards. The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and intermolecular forces. It involves the transfer of the sparingly water-soluble dye from an aqueous dispersion to the amorphous regions of the polymer.

The interaction is primarily physical, driven by the hydrophobic nature of both the dye and the fiber. The dye molecules, being non-ionic and having low water solubility, partition from the aqueous dyebath into the more compatible hydrophobic environment of the polyester fiber. This process is significantly influenced by temperature, which increases the kinetic energy of the dye molecules and swells the polymer chains of the polyester, facilitating dye penetration.

Mechanism of Interaction

The dyeing of polyester fibers with this compound from an aqueous dispersion can be described in the following stages:

  • Dispersion in the Dyebath: this compound is sparingly soluble in water and exists as a fine dispersion with the aid of dispersing agents. A small fraction of the dye is molecularly dissolved in the water.

  • Diffusion to the Fiber Surface: The dissolved dye molecules are transported through the aqueous medium to the surface of the polyester fiber.

  • Adsorption onto the Fiber Surface: The dye molecules are adsorbed onto the surface of the polyester fiber.

  • Diffusion into the Fiber: With the application of high temperature (typically around 130°C) and pressure, the amorphous regions of the polyester fiber swell, increasing the free volume. This allows the adsorbed dye molecules to diffuse into the polymer matrix.

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and dipole-dipole interactions, with the polyester polymer chains. The hydrophobic nature of both the dye and the fiber contributes to the stability of the dyeing.

The dyeing process is reversible, and an equilibrium is established between the dye in the dyebath and the dye in the fiber. The extent of dyeing is influenced by factors such as temperature, time, pH, and the presence of auxiliaries.

Quantitative Data

The performance of this compound on polyester fibers is evaluated based on its fastness properties. The following table summarizes the fastness ratings for C.I. This compound on polyester according to AATCC standards.

Fastness PropertyTest MethodRating (Fading)Rating (Staining)
IroningAATCC5-6-
Light FastnessAATCC4-5-
PerspirationAATCC54-5
WashingAATCC54-5

Data sourced from World Dye Variety.[1]

Experimental Protocols

Materials and Equipment
  • Fabric: 100% Polyester fabric

  • Dye: C.I. This compound

  • Chemicals:

    • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate)

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite (reducing agent for clearing)

    • Sodium hydroxide (for reduction clearing)

    • Non-ionic detergent

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Spectrophotometer for color measurement

    • Launder-Ometer for washing fastness tests

    • Light fastness tester (Xenon arc lamp)

    • Crockmeter for rubbing fastness tests

    • Beakers, pipettes, and other standard laboratory glassware

    • pH meter

Scouring of Polyester Fabric

Objective: To remove any impurities, oils, and sizes from the fabric that may hinder dye uptake.

Procedure:

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.

  • The material-to-liquor ratio should be 1:20.

  • Immerse the polyester fabric in the bath and heat to 60-70°C.

  • Maintain the temperature for 20-30 minutes with gentle stirring.

  • Rinse the fabric thoroughly with hot water, followed by cold water.

  • Dry the scoured fabric at room temperature.

High-Temperature Exhaust Dyeing of Polyester with this compound

Objective: To dye the polyester fabric with this compound using a high-temperature exhaust method.

Procedure:

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the desired depth of shade (e.g., 1% on weight of fabric, owf).

    • Make a paste of the dye with a small amount of water.

    • Add 1 g/L of a suitable dispersing agent to the dye paste and mix well.

    • Add this dispersion to the dyebath containing the required volume of water (material-to-liquor ratio, e.g., 1:10).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C at a rate of 2-3°C per minute.

    • Drain the dyebath.

  • Rinsing:

    • Rinse the dyed fabric with hot water and then with cold water.

Reduction Clearing

Objective: To remove any unfixed dye from the surface of the fibers, thereby improving the washing and rubbing fastness.

Procedure:

  • Prepare a reduction clearing bath containing:

    • 2 g/L Sodium hydrosulfite

    • 2 g/L Sodium hydroxide

  • The material-to-liquor ratio should be 1:15.

  • Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a neutralization rinse with a weak solution of acetic acid (0.5-1.0 g/L).

  • Finally, rinse with cold water and dry.

Visualizations

Dyeing_Process_Workflow cluster_preparation Preparation cluster_dyeing Dyeing cluster_post_treatment Post-Treatment Scouring Fabric Scouring Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Scouring->Dye_Bath_Prep Dyeing_Cycle High Temperature Dyeing (130°C, 45-60 min) Dye_Bath_Prep->Dyeing_Cycle Rinsing Rinsing Dyeing_Cycle->Rinsing Reduction_Clearing Reduction Clearing (70-80°C) Rinsing->Reduction_Clearing Final_Rinse_Dry Final Rinse & Dry Reduction_Clearing->Final_Rinse_Dry

Caption: Experimental workflow for dyeing polyester with this compound.

Dye_Fiber_Interaction Dye_Dispersion Dye Dispersion Dissolved_Dye Dissolved Dye Molecules Dye_Dispersion->Dissolved_Dye Equilibrium Fiber_Surface Fiber Surface Dissolved_Dye->Fiber_Surface Diffusion & Adsorption Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior Diffusion (High Temp) Fiber_Interior->Fiber_Surface Desorption

Caption: Logical relationship of this compound interaction with polyester fiber.

References

Application Notes: Evaluating Disperse Orange 44 as a Novel Fluorescent Probe for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for research and validation purposes only. Disperse Orange 44 is primarily documented as a textile dye and is not an established fluorescent probe for microscopy.[1][2][3][4][5] The information presented here is a hypothetical framework for evaluating its potential in fluorescence imaging, based on general principles of fluorescence microscopy. All protocols require optimization and validation by the end-user.

Introduction

This compound is a small organic molecule, traditionally used in the textile industry for dyeing polyester and other synthetic fibers.[2][3][5] While its primary application is not in biological imaging, its chemical structure as a small, potentially lipophilic azo dye suggests it may have fluorescent properties that could be explored for cellular staining. These notes provide a guide for researchers interested in investigating the potential of this compound as a novel fluorescent probe for microscopy, for instance, as a general cytoplasmic or lipid droplet stain.

Physicochemical and Spectroscopic Data

A summary of the known properties of this compound is provided below. The photophysical properties essential for fluorescence microscopy, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, are not well-documented in the context of biological imaging and would need to be experimentally determined.

PropertyValueReference
Chemical Formula C₁₈H₁₅ClN₆O₂[]
Molecular Weight 382.80 g/mol []
Appearance Orange-red powder[2][]
Solubility Insoluble in water, soluble in some organic solvents[]
Excitation Maxima (λex) To be determined
Emission Maxima (λem) To be determined
Quantum Yield (Φ) To be determined
Molar Extinction Coefficient (ε) To be determined

Proposed Experimental Workflow for Evaluation

The following diagram outlines a logical workflow for a researcher to characterize and validate this compound for fluorescence microscopy applications.

G Figure 1. Proposed Experimental Workflow for Evaluating this compound cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Staining & Optimization cluster_2 Phase 3: Imaging & Analysis A Prepare Stock Solution (e.g., in DMSO) B Determine Spectroscopic Properties (Excitation/Emission Maxima) A->B C Cell Culture (e.g., HeLa, A549) B->C Proceed if fluorescent D Determine Optimal Staining Concentration & Time C->D E Assess Cytotoxicity (e.g., MTT Assay) D->E F Perform Cell Staining D->F G Fluorescence Microscopy Imaging F->G H Image Analysis (Localization, Signal-to-Noise) G->H I Co-localization Studies (with known organelle markers) H->I

Caption: Proposed workflow for characterizing and validating this compound.

Experimental Protocols (Hypothetical)

These protocols are generalized and will require significant optimization.

Preparation of Stock Solution
  • Reagent: this compound powder.

  • Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg).

    • Dissolve the powder in an appropriate volume of DMSO to create a stock solution of a known concentration (e.g., 1 mM).

    • Vortex or sonicate until the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Determination of Spectroscopic Properties
  • Instrumentation: Spectrofluorometer.

  • Procedure:

    • Dilute the this compound stock solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) to a final concentration in the low micromolar range.

    • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 550 nm) and scan a range of excitation wavelengths (e.g., 350-530 nm) to find the peak excitation.

    • Emission Spectrum: Set the excitation wavelength to the determined peak excitation and scan a range of emission wavelengths (e.g., 500-700 nm) to find the peak emission.

General Cell Staining Protocol
  • Cell Culture: Plate adherent cells (e.g., HeLa or A549) on glass-bottom dishes or coverslips and culture to 60-80% confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to a range of final concentrations for optimization (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM).

  • Staining Procedure:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for a range of times (e.g., 15 min, 30 min, 60 min) at 37°C in a CO₂ incubator.

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Imaging: Proceed to fluorescence microscopy immediately.

Fluorescence Microscopy Imaging
  • Microscope: An inverted fluorescence microscope equipped with a suitable camera and filter sets.

  • Imaging Settings:

    • Use an excitation filter that matches the determined excitation maximum of this compound.

    • Use an emission filter that matches the determined emission maximum.

    • Adjust the exposure time and gain to obtain a good signal-to-noise ratio while avoiding saturation.

    • Acquire images and save them for further analysis.

Potential Signaling Pathway and Workflow Diagrams (Illustrative)

As there are no known biological signaling pathways associated with this compound, the following diagram illustrates a hypothetical workflow for a drug development professional to assess the dye's utility in a high-content screening assay.

G Figure 2. Hypothetical Workflow for HCS Application cluster_0 Assay Development cluster_1 High-Content Screen cluster_2 Data Analysis A Establish Cell Model (e.g., lipid accumulation model) B Validate this compound as a lipid droplet stain A->B C Optimize Staining Protocol for 96/384-well plates B->C D Plate Cells C->D Assay Ready E Treat with Compound Library D->E F Stain with this compound and Nuclear Stain (e.g., Hoechst) E->F G Automated Imaging F->G H Image Segmentation (Nuclei and Cytoplasm/Lipid Droplets) G->H I Feature Extraction (e.g., stain intensity, droplet count) H->I J Hit Identification (Compounds altering the phenotype) I->J

Caption: A hypothetical workflow for using this compound in a high-content screen.

References

Disperse Orange 44: Application Notes for Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 44 is a monoazo dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and acetate.[1][2][3] While it is classified as a fluorescent dye, extensive research on its application as a molecular probe or sensor in biological or drug development contexts is not prominently documented in scientific literature.[4] Its primary area of scientific investigation revolves around its detection and quantification in textiles and environmental samples for safety and regulatory compliance.[5][6][7]

This document provides an overview of the chemical properties of this compound and detailed protocols for its analytical detection.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
C.I. Name This compound[2]
CAS Number 4058-30-4[8]
Molecular Formula C18H15ClN6O2[8][]
Molecular Weight 382.80 g/mol [8][]
Appearance Orange-red powder or brown granules[1][]
Solubility Limited water solubility[10]
Class Single azo dye[2]

Analytical Detection Protocols

The detection and quantification of this compound are critical for monitoring its presence in consumer products and the environment. The following protocols are based on established methods for the analysis of disperse dyes in various matrices.

Sample Preparation: Textile Samples

This protocol outlines the extraction of this compound from textile materials.

Materials:

  • Textile sample

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample into a glass extraction vessel.

  • Add 20 mL of methanol to the vessel.

  • Perform ultrasonic extraction for 30 minutes at 70°C.

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Sample Preparation: Environmental Water Samples (Solid-Phase Extraction)

This protocol is for the pre-concentration of this compound from water samples.[6]

Materials:

  • Water sample

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for conditioning and elution)

  • Deionized water (for rinsing)

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load a known volume (e.g., 500 mL) of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the retained dye with a small volume (e.g., 5 mL) of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC)

This protocol describes the chromatographic separation and detection of this compound.

Instrumentation:

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.[6]

  • C18 analytical column

Typical HPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 30% B to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA detector at the maximum absorbance wavelength of this compound, or MS detector in selected ion monitoring (SIM) mode.

Workflow for Analytical Detection

The following diagram illustrates the general workflow for the analysis of this compound in textile and water samples.

G cluster_textile Textile Sample cluster_water Water Sample textile_sample Textile Sample extraction Solvent Extraction (Methanol, Ultrasonication) textile_sample->extraction filtration Filtration / Concentration extraction->filtration water_sample Water Sample spe Solid-Phase Extraction (SPE) water_sample->spe spe->filtration hplc HPLC Analysis (C18 Column) filtration->hplc detection Detection (PDA / MS) hplc->detection quantification Data Analysis & Quantification detection->quantification

Analytical workflow for this compound.

While this compound is a well-characterized dye in the textile industry, its application as a molecular probe or sensor for biological research is not established in the available literature. The protocols provided here are for its analytical detection, which is crucial for quality control and environmental monitoring. Researchers interested in molecular probes would need to explore other classes of fluorescent dyes that have been specifically designed and validated for such applications.

References

Application Note & Protocol: Quantitative Analysis of Disperse Orange 44 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 44 is a monoazo disperse dye used for coloring synthetic fibers such as polyester and cellulose acetate.[1][2] Due to concerns about the potential health and environmental impacts of certain textile dyes, regulatory bodies have established restrictions on their presence in consumer products.[3][4] Accurate and reliable quantitative analysis of these dyes in textile matrices is therefore crucial for quality control, regulatory compliance, and research. This application note provides a detailed protocol for the quantitative determination of this compound in textiles using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector. The methodology is based on established analytical procedures for disperse dyes.[5][6]

Principle

The quantitative analysis of this compound in textiles involves a two-step process: extraction of the dye from the textile matrix followed by instrumental analysis. An appropriate organic solvent is used to extract the dye from the fabric, often aided by ultrasonication and heat to ensure efficient recovery.[7][8] The resulting extract is then analyzed by reverse-phase HPLC, which separates this compound from other components in the extract.[9] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocols

1. Materials and Reagents

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (deionized or HPLC grade), Formic acid (analytical grade), Chlorobenzene (analytical grade).[7][8][10]

  • Standards: this compound analytical standard.

  • Textile Samples: Polyester or other synthetic fabrics containing or suspected to contain this compound.

  • Glassware and Equipment: Volumetric flasks, pipettes, beakers, ultrasonic bath, heating mantle or water bath, centrifuge, syringe filters (0.45 µm), HPLC vials.

2. Standard Solution Preparation

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent such as methanol to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation (Extraction)

  • Cut a representative sample of the textile material into small pieces (approximately 1 gram).[8]

  • Place the textile sample into a flask and add a known volume of an appropriate extraction solvent. Chlorobenzene is a highly effective solvent for extracting disperse dyes from polyester.[7][10] Alternatively, methanol can be used, often with heating.[8] For this protocol, 20 mL of methanol will be used.

  • Place the flask in an ultrasonic bath at 50°C for 30 minutes to facilitate the extraction process.[8]

  • After ultrasonication, centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to separate the fabric from the extract.[8]

  • Carefully decant the supernatant (the extract).

  • Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[8]

  • If the expected concentration of the dye is high, the extract may need to be diluted with the initial mobile phase.

4. HPLC-PDA Method

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation.[8]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient Elution: A gradient program should be optimized to ensure good separation of this compound from any interfering peaks. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 5-10 µL.[7]

    • Column Temperature: 30-40°C.

    • PDA Detector: Monitor the absorbance at the wavelength of maximum absorption (λmax) for this compound. A full spectral scan can also be collected to confirm the identity of the peak.

5. Quantification

  • Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared textile extract into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time, which should match that of the standard.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • Determine the final concentration of this compound in the textile sample (in mg/kg or µg/g) by taking into account the initial weight of the textile sample, the volume of the extraction solvent, and any dilution factors.

Data Presentation

ParameterValue/RangeReference
Extraction Solvent Methanol, Chlorobenzene, Acetonitrile, DMF[7]
Extraction Method Ultrasonication with heating[8][10]
Analytical Technique High-Performance Liquid Chromatography (HPLC)[5][6]
Detector Photodiode Array (PDA), Mass Spectrometry (MS)[5]
Column C18 Reversed-Phase[7][8]
Typical Mobile Phase Water and Acetonitrile/Methanol with Formic Acid[8]
Linearity (r²) >0.99 (for similar disperse dyes)[11]
Limit of Detection (LOD) 0.02 – 1.35 ng/mL (for a range of disperse dyes)[8]
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL (for a range of disperse dyes)[8]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing textile_sample Textile Sample Collection cutting Cut into Small Pieces textile_sample->cutting extraction Solvent Extraction (Methanol, Ultrasonication, 50°C) cutting->extraction centrifugation Centrifugation (10,000 rpm, 10 min) extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection PDA/MS Detection separation->detection quantification Quantification detection->quantification calibration Calibration Curve Generation calibration->quantification reporting Result Reporting (mg/kg) quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound in textiles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 44 is a synthetic monoazo dye used in the textile industry for dyeing polyester and other synthetic fibers. Due to its potential allergenic properties and the possibility of it containing restricted aromatic amines, sensitive and accurate analytical methods are required for its detection and quantification in various matrices, particularly in consumer textile products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV-Vis and Mass Spectrometry (MS) detection for the analysis of this compound. The protocols provided are based on established methodologies for disperse dye analysis, such as the DIN 54231 standard.[1][2][3]

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4] For the analysis of disperse dyes like this compound, reversed-phase HPLC is the method of choice. This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. Detection is typically achieved using a Photodiode Array (PDA) detector for spectral information and a Mass Spectrometer (MS) for definitive identification and sensitive quantification.[3][5] The use of MS is particularly advantageous in complex matrices or when co-elution of compounds occurs, as it can distinguish compounds based on their mass-to-charge ratio (m/z).[1]

Experimental Protocols

Sample Preparation (Textile Matrix)

A standardized extraction method is crucial for the accurate quantification of disperse dyes from textile samples.[6] Methanol is a commonly used solvent for this purpose.[6]

Protocol:

  • Weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[7]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[7]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[7]

  • If necessary, the extract can be evaporated and reconstituted in the initial mobile phase to concentrate the sample.[7]

Standard Preparation

Protocol:

  • Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase composition (e.g., 95:5 water/methanol).[7] A typical calibration range might be 0.1 µg/mL to 20 µg/mL.[6]

HPLC-MS Instrumentation and Conditions

The following conditions are typical for the analysis of disperse dyes and are based on common practices and published methods.[6][7]

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series, Waters ACQUITY UPLC, or equivalent
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A Water with 0.1% formic acid[7]
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 0.3 mL/min[7]
Injection Volume 5 µL
Column Temperature 40 °C
PDA Detector Wavelength scanning from 210-800 nm
MS Detector Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS Parameters Source Temp: 150 °C, Desolvation Temp: 500 °C, Capillary Voltage: 0.7 kV[2]

Data Presentation

Quantitative Data for this compound
AnalyteMolecular FormulaMolecular Weight ( g/mol )CAS NumberExpected [M+H]⁺ m/z
This compoundC₁₈H₁₅ClN₆O₂382.8012223-26-6383.8
Table 2: Typical Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
6.04060
8.51585
10.0595
12.0595
12.16040
15.06040

Note: This gradient is a representative example and should be optimized for the specific column and HPLC system being used.

Method Validation Parameters

A comprehensive method validation should be performed to ensure the reliability of the results. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99[6]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Accuracy (% Recovery) 80-120%
Precision (%RSD) < 15%[6]

Note: The specific values for LOD, LOQ, accuracy, and precision will be dependent on the instrumentation and sample matrix.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Textile Sample Extraction Methanol Extraction & Ultrasonication Sample->Extraction Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Filtration Centrifugation & Filtration Extraction->Filtration Vial_S Sample in HPLC Vial Filtration->Vial_S Dilution Serial Dilution for Calibration Curve Stock->Dilution Vial_Std Standards in HPLC Vials Dilution->Vial_Std HPLC HPLC Separation (C18 Column, Gradient Elution) Vial_S->HPLC Vial_Std->HPLC PDA PDA Detection (UV-Vis Spectrum) HPLC->PDA MS MS Detection (Mass-to-Charge Ratio) HPLC->MS Integration Peak Integration & Identification PDA->Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte This compound in Sample Matrix Extraction Extraction into Methanol Analyte->Extraction Separation Reversed-Phase HPLC Separation Extraction->Separation Detection Dual Detection Separation->Detection UV_Vis UV-Vis Spectrum (PDA) Detection->UV_Vis Mass_Spec Mass Spectrum (MS) Detection->Mass_Spec Identification Compound Identification UV_Vis->Identification Mass_Spec->Identification Quantification Accurate Quantification Identification->Quantification

Caption: Logical flow from sample to quantification for this compound analysis.

References

Application Note: Quantitative Analysis of Disperse Orange 44 in Textiles by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Orange 44 is a synthetic dye frequently used in the textile industry for dyeing polyester and other synthetic fibers.[1] Due to the potential for some disperse dyes to be allergenic or carcinogenic, regulatory bodies have established restrictions on their presence in consumer products.[2] Consequently, sensitive and selective analytical methods are required for the accurate quantification of these compounds in complex matrices like textiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a robust, highly sensitive, and specific platform for the detection and quantification of disperse dyes.[2][3] This application note details a comprehensive protocol for the extraction and subsequent analysis of this compound from textile samples using LC-MS/MS.

Experimental Protocols

1. Sample Preparation: Extraction from Textile Matrix

This protocol is adapted from a standard method for extracting various synthetic dyes from clothing samples.[2]

  • 1.1. Weighing: Accurately weigh 1.0 gram of the textile sample, cut into small pieces, and place it into a 50 mL centrifuge tube.

  • 1.2. Extraction: Add 20 mL of methanol (HPLC grade) to the tube.

  • 1.3. Sonication: Place the tube in an ultrasonic bath and sonicate at 50°C for 30 minutes to facilitate the extraction of the dye from the fibers.[2][4]

  • 1.4. Centrifugation: After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers and any insoluble material.[2]

  • 1.5. Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean glass tube.[2]

  • 1.6. Evaporation: Evaporate the filtered extract to dryness under a gentle stream of nitrogen.

  • 1.7. Reconstitution: Reconstitute the dried residue with 1.0 mL of a 95:5 (v/v) water/methanol solution.[2] Vortex the sample for 30 seconds to ensure the residue is fully dissolved.

  • 1.8. Final Sample: Transfer the reconstituted sample into an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Method

The following UHPLC conditions are recommended for the chromatographic separation of disperse dyes.[2]

ParameterCondition
System UHPLC System
Column Kinetex C18 100Å (100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C[5]
Injection Volume 5 µL[2]
Gradient Elution A gradient program should be optimized to ensure separation from other dyes and matrix components.

3. Mass Spectrometry (MS/MS) Method

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[6]

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[5][7]
Ion Spray Voltage 5500 V[5]
Source Temperature 550°C[5]
Nebulizing Gas (GS1) 40 psi[5]
Heater Gas (GS2) 40 psi[5]
Curtain Gas (CUR) 40 psi[5]
Collision Gas (CAD) Medium[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transition Optimization: The specific MRM transitions (precursor ion → product ion) for this compound must be determined empirically. This is achieved by infusing a standard solution of the analyte into the mass spectrometer and optimizing the precursor ion (typically [M+H]⁺), followed by fragmentation to identify the most stable and abundant product ions. The collision energy (CE) and declustering potential (DP) for each transition should also be optimized to maximize signal intensity. For multi-analyte methods, at least two MRM transitions are typically monitored for each compound for quantification and confirmation purposes.[2]

Data Presentation

The performance of a similar multi-dye analysis method is summarized below.[2] These values provide a benchmark for the expected performance of a validated method for this compound.

Performance MetricResult
Linearity (r²) > 0.993[2]
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL[2]
Limit of Detection (LOD) 0.02 – 1.35 ng/mL[2]
Repeatability (%RSD, n=6) 1.1% – 16.3%[2]
Recovery 81.8% – 114.1%[2]

Note: Data is from a comprehensive study on 47 synthetic dyes and may vary for a single-analyte method.

Visualization

The overall workflow for the analysis of this compound from textile samples is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Weigh 1g of Textile Sample p2 2. Add 20mL Methanol & Sonicate p1->p2 p3 3. Centrifuge at 10,000 rpm p2->p3 p4 4. Filter Supernatant (0.22 µm) p3->p4 p5 5. Evaporate to Dryness p4->p5 p6 6. Reconstitute in 1mL Solvent p5->p6 a1 7. Inject Sample into UHPLC p6->a1 a2 8. Chromatographic Separation a1->a2 a3 9. ESI Ionization a2->a3 a4 10. MRM Detection a3->a4 d1 11. Peak Integration a4->d1 d2 12. Quantification using Calibration Curve d1->d2

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for Dyeing Polylactic Acid (PLA) Fibers with Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of C.I. Disperse Orange 44 in the dyeing of polylactic acid (PLA) fibers. The information is intended to guide researchers in achieving optimal dyeing performance, including good color yield and fastness properties, while considering the unique characteristics of PLA.

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester derived from renewable resources, positioning it as a sustainable alternative to conventional synthetic fibers like polyethylene terephthalate (PET).[1] Like PET, PLA fibers are dyed with disperse dyes. However, due to PLA's lower melting point, lower glass transition temperature, and susceptibility to hydrolysis at high temperatures, the dyeing conditions must be carefully controlled.[1][2][3][4] this compound (C.I. 11123), a single azo disperse dye, is used for dyeing polyester and can be applied to PLA. This document outlines the optimal conditions and protocols for its application on PLA fibers.

Physicochemical Properties of this compound

  • Chemical Structure: Single azo class[5]

  • Molecular Formula: C₁₈H₁₅ClN₆O₂[5]

  • Molecular Weight: 382.80 g/mol [5]

  • CAS Registry Number: 12223-26-6 / 4058-30-4[5]

  • Appearance: Orange powder[5]

  • Application: Primarily used for polyester and its blended fabrics.[5]

Principle of Dyeing

The dyeing of PLA with disperse dyes is a process of transferring the dye molecules from an aqueous dispersion into the amorphous regions of the polymer. The process is governed by temperature, time, and pH. The dye, which has very low solubility in water, is dispersed in the dyebath with the aid of a dispersing agent. As the temperature rises above the glass transition temperature (Tg) of PLA (approximately 60-65°C), the polymer chains gain mobility, creating free volume. This allows the small, non-ionic dye molecules to diffuse from the surface into the fiber structure, where they are held by van der Waals forces and hydrogen bonds.

A critical aspect of PLA dyeing is to use a lower temperature (typically 110°C) compared to PET (130°C) to prevent thermal degradation and hydrolysis of the PLA fibers.[1][4]

Optimized Dyeing Parameters

Successful dyeing of PLA with disperse dyes hinges on the precise control of several parameters. The optimal conditions derived from various studies are summarized below.

ParameterRecommended ValueRationale
Dyeing Temperature 110°CMaximizes dye uptake and diffusion without causing significant fiber degradation.[1][3][4][6]
Dyeing Time 30 - 40 minutesSufficient time for dye penetration and fixation at the optimal temperature.[1][2][3][6]
Dye Bath pH 4.5 - 5.0Mildly acidic conditions are essential to prevent hydrolytic degradation of the PLA polymer chains.[1][4]
Dye Concentration 1-4% (o.w.f.)Dependent on the desired shade depth.
Liquor Ratio 1:10 - 1:30A lower liquor ratio is generally more efficient and environmentally friendly.[3][7]

Experimental Protocols

The following sections provide detailed step-by-step protocols for dyeing PLA fibers with this compound.

  • Substrate: Scoured Polylactic Acid (PLA) fabric or yarn.

  • Dye: C.I. This compound.

  • Chemicals:

    • Dispersing agent (e.g., a lignosulphonate or naphthalene sulphonate condensate).

    • Acetic acid (to adjust pH).

    • Sodium hydrosulfite (for reduction clearing).

    • Sodium hydroxide (for reduction clearing).

    • Non-ionic detergent.

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., AHIBA IR or similar).[7]

    • Spectrophotometer for color measurement.

    • Launder-Ometer for washing fastness tests.

    • Lightfastness tester (e.g., Xenon arc lamp).

    • Crockmeter for rubbing fastness tests.

    • pH meter and analytical balance.

G Experimental Workflow for Dyeing PLA with this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation A Scour PLA Fabric B Prepare Dyebath Solution (Dye, Dispersant, Acetic Acid) A->B C Load Fabric into Dyebath at 40°C B->C D Ramp Temperature to 110°C (Rate: 2°C/min) C->D E Hold at 110°C for 30-40 min D->E F Cool Down to 70°C (Rate: 3°C/min) E->F G Rinse Fabric F->G H Reduction Clearing (80°C for 20 min) G->H I Rinse and Neutralize H->I J Dry Fabric I->J K Evaluate Properties (K/S, CIELAB, Fastness) J->K

Caption: Workflow for PLA dyeing with this compound.

  • Scouring: Before dyeing, scour the PLA fabric with a solution containing 1 g/L of a non-ionic detergent at 60°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound.

    • Fill the dyeing vessel with water according to the desired liquor ratio (e.g., 1:20).

    • Add 1 g/L of a suitable dispersing agent.

    • Add the required amount of dye stock solution (e.g., for a 2% on weight of fabric, o.w.f., shade).

    • Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.[1][4]

  • Dyeing Cycle:

    • Introduce the scoured PLA fabric into the dyebath at an initial temperature of 40°C.

    • Raise the temperature to the dyeing temperature of 110°C at a rate of 2°C/minute.[7]

    • Hold the temperature at 110°C for 30-40 minutes.[1][3]

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.[7]

    • Drain the dyebath and rinse the fabric thoroughly.

To improve wash fastness by removing unfixed surface dye, a reduction clearing process is necessary.

  • Prepare a fresh bath at a 1:20 liquor ratio.

  • Add the following chemicals:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide

    • 1 g/L Non-ionic Detergent

  • Treat the dyed fabric in this bath at 80°C for 20 minutes.

  • Rinse the fabric with hot water, then cold water, and neutralize with a weak solution of acetic acid if necessary. Finally, rinse again and dry.

Factors Influencing Dyeing Performance

Several factors can influence the final quality of the dyeing. Understanding their interplay is crucial for troubleshooting and optimization.

G center PLA Dyeing Quality ks Color Strength (K/S) center->ks fastness Fastness Properties (Wash, Light, Rub) center->fastness levelness Levelness center->levelness strength Fiber Strength Retention center->strength temp Temperature temp->center time Time time->center ph pH ph->center dye Dye Properties (Size, Class) dye->center aux Auxiliaries (Dispersants) aux->center

Caption: Key factors affecting PLA dyeing outcomes.

Performance and Fastness Properties

While specific data for this compound on PLA is limited, the expected performance can be extrapolated from studies on similar azo disperse dyes. Generally, disperse dyes exhibit good fastness on PLA, though sometimes slightly lower than on PET.[2][4]

Fastness PropertyTest MethodExpected Rating (1-5 Scale)Notes
Washing Fastness ISO 105-C064 - 5Reduction clearing is crucial for achieving high wash fastness.[8]
Light Fastness ISO 105-B023 - 4The light fastness of azo disperse dyes on PLA can be improved with UV absorbers.[9]
Rubbing Fastness (Dry) ISO 105-X124 - 5Good performance is typically observed.
Rubbing Fastness (Wet) ISO 105-X123 - 4Slightly lower than dry rubbing fastness.
Sublimation Fastness ISO 105-P014Tested at 150°C, PLA shows good sublimation fastness.[1]

Note: Ratings are indicative and should be confirmed by experimental testing.

Conclusion

This compound can be effectively applied to polylactic acid fibers using a carefully controlled dyeing process. The key to successful coloration is maintaining a lower dyeing temperature (110°C) and a mildly acidic pH (4.5-5.0) to prevent fiber degradation while ensuring adequate dye uptake. Following the outlined protocols, including a crucial reduction clearing step, will result in vibrant orange shades with good overall fastness properties, making this dye a viable option for coloring this sustainable textile material.

References

Application Notes and Protocols: Sublimation Transfer Printing with Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the application of Disperse Orange 44 in sublimation transfer printing, tailored for a scientific research environment.

Introduction

This compound is a non-ionic monoazo disperse dye known for its application in dyeing and printing synthetic fibers, particularly polyester.[1][2] Its ability to undergo sublimation—transitioning from a solid to a gaseous state without passing through a liquid phase—makes it suitable for sublimation transfer printing. This process allows for the high-resolution transfer of designs and patterns onto appropriate substrates. Beyond textiles, the principles of sublimation transfer can be adapted for specialized applications in a laboratory setting, such as the functionalization of polymer surfaces or the creation of analytical platforms.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the dye's behavior during the sublimation process and for ensuring reproducible results.

PropertyValueReference
C.I. NameThis compound[2]
CAS Number12223-26-6[1]
Molecular FormulaC16H11ClN6O2[1]
Molecular Weight354.75 g/mol [1]
AppearanceOrange-red powder or brown granules[1]
Primary ApplicationDyeing and printing of polyester and its blended fabrics[1][3]
Other SubstratesAcetate fibers[1][3]

Sublimation Transfer Printing: Key Parameters

The success of the sublimation transfer process is dependent on precise control over temperature, time, and pressure. The following table summarizes the recommended parameters for sublimation printing on polyester substrates.

ParameterRecommended RangeNotes
Heat Press Temperature 195 - 205°C (380 - 400°F)Optimal temperature for sublimation of the dye and opening of polyester fibers.[4]
Pressing Time 45 - 60 secondsTime may need to be adjusted based on the thickness and density of the substrate.[4]
Pressure Medium to firmEnsures close contact between the transfer paper and the substrate for efficient gas transfer.[4]
Substrate Requirement 100% Polyester or blends with at least 65% polyesterThe dye bonds with the polymer fibers of polyester.[4]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the sublimation transfer printing process.

Sublimation_Transfer_Workflow Sublimation Transfer Printing Workflow A Design Preparation (High-Resolution Digital Image) C Printing on Transfer Paper (Inkjet or Screen Printing) A->C B Ink Formulation (this compound in a suitable vehicle) B->C E Assembly (Place transfer paper on substrate) C->E D Substrate Preparation (Pre-press polyester fabric to remove moisture) D->E F Heat Transfer (Apply heat and pressure) E->F G Sublimation (Dye converts to gas and penetrates substrate) F->G H Cooling and Separation (Remove transfer paper) G->H I Final Product (Printed Substrate) H->I

Caption: A flowchart illustrating the sequential steps of the sublimation transfer printing process.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing sublimation transfer printing with this compound in a laboratory setting.

5.1. Materials and Equipment

  • This compound dye powder

  • Sublimation ink vehicle/base

  • Inkjet printer with piezoelectric printheads

  • Sublimation transfer paper

  • 100% white polyester fabric (or other suitable polyester-coated substrate)

  • Heat press

  • Heat-resistant tape

  • Protective paper (e.g., parchment paper)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

5.2. Procedure

  • Ink Preparation:

    • Prepare a dispersion of this compound in a suitable sublimation ink vehicle. The concentration of the dye will influence the final color intensity. A starting concentration of 1-5% (w/w) can be used and optimized as needed.

    • Ensure the particle size of the dispersed dye is sufficiently small (typically below 300 nm) to prevent clogging of the printer nozzles.

  • Design and Printing:

    • Create a high-resolution digital design using graphic software. For accurate color representation, use a suitable color profile (e.g., RGB).[5]

    • Mirror the image horizontally before printing, as the transfer process will reverse the image.[5]

    • Print the mirrored design onto the coated side of the sublimation transfer paper using an inkjet printer filled with the prepared this compound ink.

    • Allow the printed paper to dry completely.

  • Substrate Preparation:

    • Set the heat press to a temperature between 195-205°C (380-400°F).[4]

    • Place the polyester substrate on the heat press and cover with a sheet of protective paper.

    • Pre-press the substrate for 5-10 seconds to remove any moisture and to create a smooth surface.[4]

  • Sublimation Transfer:

    • Place the printed transfer paper with the design facing down onto the pre-pressed polyester substrate.

    • Secure the paper in place with heat-resistant tape to prevent shifting during the transfer, which can cause "ghosting".[5]

    • Cover the assembly with a sheet of protective paper.

    • Close the heat press and apply medium to firm pressure for 45-60 seconds.[4]

  • Post-Transfer:

    • Once the pressing time is complete, carefully open the heat press.

    • While still hot, peel away the transfer paper from the substrate in a smooth, consistent motion.

    • Allow the printed substrate to cool completely. The dye is now permanently embedded in the polyester fibers.[6]

Signaling Pathway and Molecular Interaction Diagram

The following diagram illustrates the molecular process of dye sublimation and its interaction with polyester fibers.

Sublimation_Molecular_Process Molecular Mechanism of Sublimation Transfer cluster_0 Heat Press (195-205°C) A Solid Dye Particles (on transfer paper) B Gaseous Dye Molecules A->B Sublimation C Polyester Fibers (Polymers open) B->C Adsorption D Dye Penetration and Trapping C->D Diffusion E Cooled Polyester Fibers (Polymers close, dye is encapsulated) D->E Cooling

Caption: A diagram showing the phase change of the disperse dye and its infusion into polyester fibers under heat and pressure.

Fastness Properties of this compound

The durability of the printed color is critical. The following table provides typical fastness grades for this compound on polyester, based on AATCC standards.

Fastness TestGrade (out of 5)
Washing Fastness 5
* Fading4-5
* Staining
Light Fastness 5-6
Perspiration Fastness
* Fading5
* Staining4-5
Ironing Fastness
* Fading5-6
* Staining4-5

Source: World dye variety[2]

Conclusion

The sublimation transfer printing process using this compound offers a reliable method for creating high-quality, durable prints on polyester substrates. The protocols and data presented here provide a foundation for researchers to adapt this technique for various scientific applications, ensuring consistency and reproducibility. Careful control of the process parameters is paramount to achieving optimal results.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Light Fastness of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working to improve the light fastness of fabrics dyed with Disperse Orange 44.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimental work.

Q: Why is the light fastness of my polyester fabric dyed with this compound lower than expected?

A: Several factors could be contributing to poor light fastness. Consider the following potential causes:

  • Incomplete Dye Fixation: A significant portion of the dye may be loosely attached to the fiber surface rather than diffused and fixed within the polyester matrix. Unfixed dye particles are highly susceptible to fading.[1][2]

  • Dye Structure: this compound is a monoazo dye.[3][4] Azo-based disperse dyes are known to have inherently lower light fastness compared to other chemical structures like anthraquinones.[5]

  • Shade Depth: Pale or light shades will exhibit lower light fastness than deeper shades.[5] In lighter shades, a smaller number of dye molecules are present, and their degradation leads to a more noticeable color change.[1]

  • Improper After-treatment: Inadequate reduction clearing can leave surface dye on the fabric, which negatively impacts fastness properties. Conversely, the use of certain finishing agents, such as some cationic softeners, can degrade light fastness.[1][6]

  • Sub-optimal Dyeing Process: Dyeing parameters such as temperature, time, and pH were not optimized, leading to poor dye penetration and fixation.[2]

Q: I used a UV absorber, but the light fastness did not improve significantly. What could be the reason?

A: If a UV absorber application is not yielding the desired results, investigate these possibilities:

  • Incorrect Type or Concentration: The selected UV absorber (e.g., benzotriazole or benzophenone type) may not be the most effective for the specific dye-fiber system, or the concentration applied might be too low.[1][5][7] An add-on of 0.4-4.0% by weight of the fabric is a typical target range.[7]

  • Poor Application: The UV absorber may not have been evenly applied or properly exhausted onto the fiber during treatment. The application process, including temperature and pH, must be suitable for the specific UV absorber used.[8]

  • Incompatible Auxiliaries: Other chemicals in the treatment bath could be interfering with the deposition or function of the UV absorber.

  • Severe Fading Mechanism: The primary cause of fading for this compound might be from visible light rather than UV radiation, in which case a UV absorber would be less effective. Dyes with high light fastness are typically faded by UV and violet radiation, while more fugitive dyes can be faded by visible light.[1]

Q: The shade of the fabric changed after applying a post-treatment to improve light fastness. Why did this happen?

A: Shade changes post-treatment are often due to:

  • Chemical Reaction: The finishing agent (e.g., a cationic fixative or softener) may be reacting with the dye molecules, causing a shift in their absorption spectrum and thus a change in color.[1]

  • pH Sensitivity: The pH of the after-treatment bath could be altering the chromophore of the dye.

  • Thermal Effects: If the after-treatment involves a curing or drying step at high temperatures, it could cause the dye to sublime or degrade, especially if heat fixation parameters are not optimized (typically 180–210°C for 30–60 seconds).[5]

  • Yellowing of Auxiliaries: Some finishing agents, particularly certain softeners, are known to cause yellowing, which would alter the final shade of an orange dyeing.[1]

Q: My light-shade dyeings are fading much faster than the dark-shade ones. How can I improve this?

A: This is an expected phenomenon, as a higher concentration of dye provides better light fastness.[1][5] To improve the performance of light shades:

  • Use High-Performance Dyes: For pale shades, it is critical to select dyes with the highest possible inherent light fastness rating (e.g., ≥ Grade 5 on the ISO 105-B02 scale).[5]

  • Mandatory Use of UV Absorbers: The application of a UV absorber is highly recommended for protecting pale shades, which are more vulnerable to photodegradation.[5]

  • Apply Protective After-treatments: Use of specific fixatives designed to enhance light stability can be beneficial, especially for pale tones.[5] Ensure the chosen fixative does not negatively impact the shade.

Frequently Asked Questions (FAQs)

Q: What are the primary factors influencing the light fastness of this compound on polyester?

A: The key factors are the dye's chemical structure (azo-based dyes are more susceptible to fading), the concentration of the dye on the fabric (deeper shades are more resistant), the quality of the dyeing process to ensure maximum dye fixation inside the fiber, and the presence of UV radiation in the light source.[1][5] The fiber itself also plays a role; polyester generally provides a stable medium for disperse dyes, offering better light fastness than fibers like polyamide.[1]

Q: What is a UV absorber and how does it work to improve light fastness?

A: A UV absorber is an organic compound that protects the dye by absorbing harmful ultraviolet radiation and converting it into less damaging thermal energy.[2] Commonly used types include benzotriazoles and benzophenones.[1][7] They function much like sunscreen, forming a protective barrier that prevents UV rays from reaching and breaking down the dye molecules.[1]

Q: Can the dyeing process itself be optimized to enhance light fastness?

A: Yes. Optimizing the dyeing process is crucial. Key steps include:

  • Controlled Dyeing Conditions: Ensuring optimal temperature, time, and pH helps maximize dye uptake and promotes strong bonding with the fiber.[2]

  • Thorough Reduction Clearing: After dyeing, a reduction clearing bath removes unfixed dye from the fiber surface. This step is critical because surface dye has very poor fastness properties.

  • Optimized Heat Fixation: If using a thermosol process, the temperature and duration must be carefully controlled to fix the dye without causing thermal degradation.[5]

Q: What is the standard method for testing the light fastness of textiles?

A: The standard method for testing light fastness is defined by standards such as ISO 105-B02 or AATCC 16.3.[9] The procedure involves exposing the dyed fabric sample to a calibrated artificial light source (typically a xenon-arc lamp that mimics natural sunlight) under controlled conditions.[2] Simultaneously, a set of standardized blue wool references with known fading behaviors are exposed. The light fastness is rated on a scale of 1 (very poor) to 8 (excellent) by comparing the fading of the sample to the fading of the blue wool standards.[2]

Data Presentation

Table 1: Key Factors Affecting the Light Fastness of this compound

FactorImpact on Light FastnessRationale
Dye Structure ModerateAs a monoazo dye, this compound is susceptible to photo-oxidative cleavage of the azo (-N=N-) bond.[3][5][6]
Dye Concentration HighLight fastness increases with the depth of shade. More dye molecules require more energy to produce a noticeable fade.[1]
Fiber Type HighPolyester's hydrophobic and crystalline nature provides a protective environment for disperse dyes, generally leading to better fastness than on nylon.[1]
Presence of UV HighUV radiation, particularly UV-A and UV-B, provides the energy to excite dye molecules, initiating degradation pathways.[1]
After-Finishes VariableUV absorbers improve fastness, while some softeners and fixatives can significantly reduce it.[1][10]

Table 2: Comparison of Light Fastness Improvement Methods

MethodPrinciple of ActionTypical Improvement (Blue Wool Scale)Key Considerations
UV Absorbers Competitively absorbs UV radiation, dissipating it as heat before it can degrade the dye.[1][2]+1 to +2 gradesMust be properly exhausted onto the fiber. Effectiveness depends on the type and concentration used.[7]
After-treatment / Fixatives Forms a film or crosslinks with dye molecules to reduce their mobility and susceptibility to degradation.[5]+0.5 to +1 gradeCan potentially alter the shade or affect other fastness properties. Requires careful selection.[1]
Process Optimization Ensures maximum dye penetration into the fiber and removal of unfixed surface dye.[2]Establishes the baseline fastnessProper reduction clearing and heat setting are essential for achieving the dye's inherent fastness rating.[5]
Dye Selection Using dyes with inherently more stable molecular structures (e.g., anthraquinone-based or high-energy disperse dyes).[5][11]N/A (Baseline)This is a preventative measure. This compound is an azo dye; switching to a different class would be required.

Experimental Protocols

Protocol 1: Application of a UV Absorber via Exhaust Method

This protocol describes a general procedure for applying a benzotriazole-based UV absorber to polyester fabric dyed with this compound.

  • Bath Preparation: Prepare a treatment bath with a liquor-to-goods ratio of 10:1.

  • Auxiliaries:

    • Add a dispersing agent (e.g., 0.5 g/L).

    • Adjust the pH of the bath to 4.5 - 5.0 using acetic acid.

    • Add the UV absorber (e.g., 2.0 - 4.0% on weight of fabric) to the bath. Ensure it is properly dispersed.

  • Treatment Process:

    • Introduce the dyed polyester fabric into the bath at 50°C.

    • Increase the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 30-45 minutes to allow for the exhaustion and diffusion of the UV absorber into the fiber.

  • Rinsing and Drying:

    • Cool the bath down to 70°C.

    • Rinse the fabric thoroughly with warm and then cold water.

    • Dry the fabric at a temperature below 120°C.

Protocol 2: Light Fastness Testing (Based on ISO 105-B02)

This protocol provides a summarized methodology for evaluating light fastness.

  • Sample Preparation: Cut a specimen of the dyed fabric. A portion of the specimen should be covered with an opaque mask.

  • Mounting: Mount the specimen in a sample holder alongside Blue Wool standards (typically standards 1 through 8).

  • Exposure: Place the holder inside a xenon-arc lamp weathering instrument. Expose the samples to the light source under specified conditions of temperature and humidity.

  • Assessment: Periodically inspect the samples. The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale for assessing change in colour.

  • Rating: The light fastness rating is the number of the Blue Wool standard that shows a similar change in color (fading) to the tested specimen.

Visualizations

start Poor Light Fastness Observed with this compound check_process Step 1: Review Dyeing & Finishing Process start->check_process sub_rc Was Reduction Clearing Thorough? check_process->sub_rc check_conc Step 2: Evaluate Shade Depth sub_shade Is the Shade Pale or Light? check_conc->sub_shade apply_uv Step 3: Implement Improvement Strategy sub_fix Apply Light Fastness- Improving Fixative apply_uv->sub_fix retest Step 4: Re-test Light Fastness (ISO 105-B02) sub_rc->check_process No, Redo & Re-test sub_hs Were Heat Setting Parameters Optimal? sub_rc->sub_hs Yes sub_hs->check_process No, Optimize & Re-test sub_softener Was a Finishing Agent (e.g., Softener) Used? sub_hs->sub_softener Yes sub_softener->check_process Yes, Select Non-impacting Agent & Re-test sub_softener->check_conc No sub_shade->apply_uv Yes sub_shade->apply_uv No, but improvement still required sub_uv Apply UV Absorber (e.g., Benzotriazole) sub_fix->retest

Caption: Troubleshooting workflow for poor light fastness.

uv_light UV Radiation (High Energy) dye_ground This compound (Ground State) uv_light->dye_ground absorbs energy uv_absorber Intervention: UV Absorber uv_light->uv_absorber is absorbed by dye_excited Dye Molecule (Excited State) dye_ground->dye_excited Excitation degradation Photodegradation (Color Fading) dye_excited->degradation leads to uv_absorber->dye_ground protects fixation Intervention: Optimized Fixation fixation->dye_ground stabilizes

References

Preventing aggregation of Disperse Orange 44 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Orange 44. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing aggregation in dye baths and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic mono-azo dye.[1][2] It appears as an orange-red powder or brown granules and is primarily used for dyeing hydrophobic fibers, particularly polyester and its blended fabrics.[3][4][5] It can also be used for dyeing acetate fibers.[3][5]

Q2: What causes this compound to aggregate in a dye bath?

Disperse dyes like this compound have low water solubility and exist as fine particles in a dye bath.[2] Aggregation, or the clumping of these particles, can be caused by several factors:

  • Improper Dispersion: Inadequate initial dispersion of the dye powder in water.

  • High Temperature Instability: Some dispersing agents lose their effectiveness at the high temperatures required for dyeing polyester.[6]

  • Incorrect pH: The stability of disperse dyes is highly pH-dependent. The optimal pH range for most disperse dyes is weakly acidic.[6][7]

  • Water Hardness: The presence of calcium and magnesium ions in hard water can lead to dye precipitation and aggregation.[8][9][10]

  • Polyester Oligomers: These low-molecular-weight polyester byproducts can migrate out of the fiber during high-temperature dyeing and contribute to dye aggregation and deposits.[8][11][12]

  • Rapid Heating Rate: Increasing the temperature of the dye bath too quickly can promote aggregation.[8]

  • High Dye Concentration: Higher concentrations of the dye increase the likelihood of particle collision and aggregation.

Q3: What is the optimal pH for a this compound dye bath?

For most disperse dyes, a weakly acidic medium with a pH between 4.5 and 5.5 ensures the best stability.[6][7] It is recommended to adjust the pH of the dye bath with acetic acid before starting the dyeing process.[7]

Q4: What types of dispersing agents are recommended for this compound?

Anionic dispersing agents are commonly used for disperse dyes. Lignin sulfonate-based and naphthalene sulfonate-based dispersants are effective choices.[13] For high-temperature dyeing of polyester, naphthalene sulfonate-based dispersants are often preferred due to their excellent thermal stability.[13] It is also beneficial to use a high-quality dispersing agent with good thermal stability to prevent decomposition at elevated temperatures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Possible Cause Recommended Solution
Visible dye particles or clumps in the dye bath. Incomplete initial dispersion.Ensure the dye powder is thoroughly wetted and pasted with a small amount of water before adding it to the bulk of the dye bath. Use a high-shear mixer for initial dispersion if available.
Speckled or uneven dyeing on the fabric. Dye aggregation during the dyeing process.1. Check and adjust the pH of the dye bath to 4.5-5.5. 2. Use a high-quality, thermally stable dispersing agent. 3. Reduce the heating rate of the dye bath. 4. If using hard water, consider using a sequestering agent to chelate metal ions.
Color deviation or poor reproducibility. pH fluctuation during dyeing.Buffer the dye bath to maintain a stable pH throughout the dyeing process. A combination of acetic acid and sodium acetate can be used.
Powdery deposits on the fabric or dyeing equipment. Polyester oligomers.1. Pre-treat the polyester fabric to remove surface oligomers. 2. Use a specific oligomer-dispersing agent in the dye bath. 3. Clean the dyeing equipment regularly to prevent oligomer buildup.[11][12]

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability (Filter Paper Method)

This method provides a visual assessment of the dye's dispersion stability before and after high-temperature treatment.

Materials:

  • This compound

  • Distilled water

  • Acetic acid

  • Beakers

  • Magnetic stirrer and stir bar

  • High-temperature, high-pressure dyeing machine

  • Buchner funnel and filter paper (e.g., Whatman No. 2)

  • Vacuum flask and vacuum source

Procedure:

  • Preparation of Dye Dispersion: Prepare a 10 g/L dispersion of this compound in distilled water. Adjust the pH to 5.0 with acetic acid.

  • Initial Filtration: Take 100 mL of the prepared dispersion and filter it through a pre-weighed filter paper in a Buchner funnel under vacuum.

  • Observation of Initial Dispersion: Observe the filter paper for any large dye aggregates or specks. A good dispersion will show a uniform stain with no visible particles.

  • High-Temperature Treatment: Place 200 mL of the remaining dye dispersion in the dyeing machine. Heat to 130°C and hold for 60 minutes.[14]

  • Final Filtration: Cool the dispersion to room temperature and filter it through a new pre-weighed filter paper.

  • Evaluation: Compare the appearance of the second filter paper to the first. An increase in visible particles or a slower filtration rate indicates poor high-temperature dispersion stability.[14][15]

Protocol 2: Spectrophotometric Analysis of Dye Aggregation

This protocol uses UV-Vis spectrophotometry to indirectly assess dye aggregation by measuring changes in the absorption spectrum.

Materials:

  • This compound

  • Distilled water

  • Appropriate dispersing agent

  • UV-Vis spectrophotometer

  • Cuvettes

  • Temperature-controlled water bath

Procedure:

  • Prepare Stock Solution: Create a stock dispersion of this compound in distilled water with a known concentration of dispersing agent.

  • Prepare Dilutions: Prepare a series of dilutions from the stock solution.

  • Measure Absorbance: Measure the UV-Vis absorption spectrum of each dilution.

  • Induce Aggregation: To test the effect of a variable (e.g., temperature, pH, ionic strength), subject an aliquot of the dye dispersion to the desired condition. For example, heat the dispersion in a water bath to a specific temperature.

  • Remeasure Absorbance: After the treatment, quickly cool the sample to room temperature and remeasure the absorption spectrum.

  • Analyze Data: Aggregation can lead to a decrease in the monomer absorption peak and the appearance of new bands or shoulders at different wavelengths (hypsochromic or bathochromic shifts).[16][17][18] A significant change in the spectral shape indicates aggregation.

Visualizations

Logical Relationship of Factors Causing Aggregation

Factors Leading to this compound Aggregation A High Temperature G Aggregation A->G B Incorrect pH B->G C Water Hardness C->G D Polyester Oligomers D->G E Rapid Heating E->G F High Dye Concentration F->G

Caption: Key factors contributing to the aggregation of this compound in a dye bath.

Experimental Workflow for Evaluating Dispersion Stability

Workflow for Dispersion Stability Testing cluster_0 Preparation cluster_1 Testing cluster_2 Analysis A Prepare Dye Dispersion (10 g/L, pH 5.0) B Initial Filtration A->B C High-Temperature Treatment (130°C, 60 min) A->C E Compare Filter Papers B->E D Final Filtration C->D D->E

Caption: A step-by-step workflow for the filter paper method to test dispersion stability.

References

Technical Support Center: Optimization of Disperse Orange 44 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of temperature and pH in the dyeing of substrates with Disperse Orange 44.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended dyeing conditions for this compound on polyester?

This compound, like other disperse dyes, is primarily used for dyeing hydrophobic fibers such as polyester. The general recommended conditions involve a high-temperature exhaust dyeing method. For optimal results, the dyeing bath should be acidic, typically within a pH range of 4.5 to 5.5.[1][2] The temperature should be elevated, generally above 100°C, with a common dyeing temperature for polyester being 130°C to ensure proper dye diffusion and fixation.[2][3]

Q2: How does temperature affect the dyeing process with this compound?

Temperature is a critical factor in the dyeing of polyester with disperse dyes. Increasing the temperature enhances the energy of the dye molecules, which increases their solubility in the dye bath and facilitates their penetration into the amorphous regions of the polyester fibers.[4] For effective dyeing, the temperature needs to be raised above the glass transition temperature of polyester (around 80-90°C), which is why temperatures of 130°C are often employed.[1][2] Insufficient temperature can lead to poor color yield and uneven dyeing.[5]

Q3: What is the role of pH in the this compound dyeing process?

The pH of the dye bath significantly influences the stability of the disperse dye and the surface charge of the polyester fiber. An acidic pH range of 4.5 to 5.5 is generally recommended to ensure the stability of most disperse dyes and to avoid alkaline hydrolysis, which can lead to a change in color and a decrease in color depth.[6][7] Maintaining the correct acidic pH is crucial for achieving satisfactory dye exhaustion and good color fastness.[1]

Q4: What are K/S values and why are they important in dyeing?

K/S values are a measure of the color strength of a dyed fabric. The Kubelka-Munk equation is used to calculate these values from the reflectance of the dyed material. A higher K/S value generally indicates a deeper and stronger color. In optimization experiments, K/S values are used to quantify the effect of variables like temperature and pH on the dyeing efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uneven Dyeing (Shade Variation, Streaks, Patches) Improper Temperature Control: Too rapid heating can cause the dye to rush onto the fabric unevenly.[5]Ensure a controlled and gradual temperature rise (e.g., 1-2°C per minute).
Incorrect pH: Fluctuations or incorrect pH can affect dye stability and uptake.[6]Buffer the dyebath to maintain a stable pH within the optimal range (4.5-5.5).
Poor Dye Dispersion: The dye may not be fully dispersed, leading to agglomerates.Ensure the dye is properly pasted with a dispersing agent before adding to the dyebath.
Inadequate Fabric Preparation: Residual sizes, oils, or impurities on the fabric can resist the dye.[5]Thoroughly scour and pre-treat the fabric before dyeing.
Poor Color Yield (Light Shade) Insufficient Temperature: The dyeing temperature may be too low for adequate dye penetration.[5]Increase the dyeing temperature to the recommended level (typically 130°C for polyester).
Incorrect pH: A pH outside the optimal range can reduce dye exhaustion.[7]Adjust the pH of the dyebath to the recommended acidic range.
Dye Hydrolysis: If the pH is too high, the dye may hydrolyze.[6]Ensure the dyebath is acidic and avoid prolonged dyeing times at very high temperatures.
Poor Color Fastness (Washing, Rubbing, Light) Incomplete Dye Fixation: Insufficient time or temperature during dyeing.Ensure the dyeing is carried out at the optimal temperature for the recommended duration.
Surface Dye: Unfixed dye remaining on the fiber surface.Perform a thorough reduction clearing process after dyeing to remove surface dye.[8]
Dye Migration: Shifting of color after dyeing, especially during post-treatment.[9]Select dyes with good sublimation fastness and control heat-setting temperatures after dyeing.
Dye Spots or Stains Dye Agglomeration: Poor dispersion or presence of hard water ions.[5]Use a suitable dispersing agent and sequestering agent to prevent dye aggregation and the effects of water hardness.
Machine Contamination: Residue from previous dyeings in the equipment.[5]Thoroughly clean the dyeing machine before starting a new batch.

Experimental Protocols

Optimization of Dyeing Temperature

A laboratory-scale experiment to determine the optimal dyeing temperature for this compound on polyester fabric can be conducted as follows:

  • Fabric Preparation: Scour and pre-treat a 100% polyester fabric to remove any impurities.

  • Dye Bath Preparation: Prepare a series of identical dyebaths with a specific concentration of this compound (e.g., 1% on weight of fabric), a dispersing agent, and a pH buffer to maintain a constant pH of 5.0.

  • Dyeing Process:

    • Place a pre-weighed polyester fabric sample in each dyebath.

    • Set each dyeing apparatus to a different target temperature (e.g., 100°C, 110°C, 120°C, 130°C, 140°C).

    • Ramp up the temperature at a controlled rate (e.g., 2°C/min).

    • Maintain the target temperature for a fixed duration (e.g., 60 minutes).

    • Cool down the dyebaths, and then rinse the fabric samples.

  • Post-Treatment: Perform a reduction clearing on all samples to remove unfixed dye.

  • Analysis:

    • Measure the K/S values of each dyed sample using a spectrophotometer.

    • Evaluate the color fastness to washing and rubbing according to standard methods (e.g., AATCC or ISO).

    • The optimal temperature is the one that yields the highest K/S value with acceptable fastness properties.

Optimization of Dyeing pH

To determine the optimal pH for dyeing polyester with this compound:

  • Fabric Preparation: Use scoured and pre-treated 100% polyester fabric.

  • Dye Bath Preparation: Prepare a series of dyebaths with a fixed concentration of this compound and a dispersing agent. Adjust the pH of each bath to a different value (e.g., 3.5, 4.5, 5.5, 6.5, 7.5) using appropriate buffers (e.g., acetate buffer for acidic pH).

  • Dyeing Process:

    • Carry out the dyeing process at the previously determined optimal temperature for a fixed duration.

  • Post-Treatment: Subject all dyed samples to a reduction clearing process.

  • Analysis:

    • Measure the K/S values and color fastness properties of each sample.

    • The optimal pH is the one that provides the best balance of color strength and fastness.

Data Presentation

The following tables are templates for summarizing the quantitative data from the optimization experiments.

Table 1: Effect of Temperature on Color Strength (K/S) and Fastness Properties of this compound on Polyester

Dyeing Temperature (°C)K/S ValueWashing Fastness (Color Change)Washing Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
100
110
120
130
140

Table 2: Effect of pH on Color Strength (K/S) and Fastness Properties of this compound on Polyester

Dye Bath pHK/S ValueWashing Fastness (Color Change)Washing Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
3.5
4.5
5.5
6.5
7.5

Visualization

Below is a diagram illustrating the experimental workflow for the optimization of temperature and pH for this compound dyeing.

experimental_workflow cluster_prep Preparation cluster_temp_opt Temperature Optimization cluster_ph_opt pH Optimization prep_fabric Fabric Scouring & Pre-treatment prep_dyebath Dye Bath Preparation prep_fabric->prep_dyebath dye_temp Dyeing at Various Temperatures (100°C, 110°C, 120°C, 130°C, 140°C) prep_dyebath->dye_temp rc_temp Reduction Clearing dye_temp->rc_temp analyze_temp Analysis: - K/S Measurement - Fastness Testing rc_temp->analyze_temp opt_temp Determine Optimal Temperature analyze_temp->opt_temp dye_ph Dyeing at Various pH values (3.5, 4.5, 5.5, 6.5, 7.5) opt_temp->dye_ph rc_ph Reduction Clearing dye_ph->rc_ph analyze_ph Analysis: - K/S Measurement - Fastness Testing rc_ph->analyze_ph opt_ph Determine Optimal pH analyze_ph->opt_ph final_protocol Optimized Dyeing Protocol opt_ph->final_protocol

Caption: Experimental workflow for optimizing temperature and pH.

References

Reducing foaming and wrinkling in Disperse Orange 44 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the dyeing of polyester fabrics with Disperse Orange 44, specifically focusing on the reduction of foaming and wrinkling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a type of disperse dye, characterized by its orange-red powder or brown granule appearance and good dispersion properties.[1] It is primarily used for the dyeing and printing of polyester and its blended fabrics.[1][2][3][4] It can also be utilized for dyeing acetate fibers.[1][2][4]

Q2: What are the optimal pH and temperature conditions for dyeing polyester with disperse dyes like this compound?

A2: For effective dyeing of polyester with disperse dyes, the dye bath should be acidic, with a pH maintained between 4.5 and 5.5.[5][6][7] Acetic acid is commonly used to achieve this pH range.[5][6][7] High-temperature dyeing methods are typically employed, with temperatures ranging from 105°C to 140°C (221°F to 284°F).[5]

Q3: Why is foaming a common issue in disperse dyeing?

A3: Foaming is a frequent problem, especially in high-temperature and high-pressure jet overflow dyeing machines.[8] It is primarily caused by the high-energy turbulence resulting from the high-speed circulation of the fabric and dye liquor.[8] The presence of surfactants and other dyeing auxiliaries can also contribute to foam generation.[9]

Q4: What causes wrinkling of polyester fabrics during the dyeing process?

A4: Wrinkling in polyester fabrics, often appearing in the shape of chicken feet, can occur in high-temperature and high-pressure dyeing machines.[8] This is often due to the fabric being stacked in one position for too long.[8] If the fabric is folded and cools past its secondary glass transition temperature, permanent wrinkles are likely to form.[8]

Troubleshooting Guides

Issue 1: Excessive Foaming in the Dye Bath

Q: My dye bath is producing an excessive amount of foam. What are the potential causes and how can I resolve this?

A: Excessive foaming can lead to uneven dyeing and operational issues with dyeing machinery.

Potential Causes:

  • High Mechanical Agitation: The high-speed circulation in jet dyeing machines introduces air into the dye liquor, causing foam.[8]

  • Presence of Surfactants: Dispersing agents and other surfactants in the dye formulation can contribute to foam formation.

  • Impurities on Fabric: Residual oils or other substances on the fabric can act as foaming agents.

Solutions:

  • Introduce an Anti-foaming Agent: The most direct solution is to add a suitable anti-foaming agent to the dye bath. These agents work by reducing the surface tension of the foam bubbles, causing them to collapse.

  • Optimize Agitation Speed: If possible, reduce the circulation speed of the dye liquor to minimize air entrapment, without compromising dye leveling.

  • Pre-scour the Fabric: Ensure the polyester fabric is properly scoured before dyeing to remove any impurities that could contribute to foaming.

  • Select Low-foaming Auxiliaries: When formulating the dye bath, opt for dispersing and leveling agents that are specifically designed to have low foaming properties.

Issue 2: Wrinkling and Crease Marks on the Dyed Fabric

Q: After dyeing, my polyester fabric has significant wrinkling and crease marks. How can I prevent this?

A: Wrinkling can be a persistent issue, especially with high-temperature dyeing processes.

Potential Causes:

  • Prolonged Fabric Stacking: If the fabric remains in a folded or stacked position for too long at high temperatures, the creases can become permanently set.[8]

  • Rapid Cooling: Quick cooling of the fabric from a high temperature while it is in a folded state can lock in wrinkles.

  • Inadequate Lubrication: Friction between the fabric and machine parts, or between fabric layers, can lead to the formation of crease marks.

  • Excessive Dye Concentration: High concentrations of dye can lead to an accumulation of dye molecules on the fabric surface, contributing to wrinkling.[10]

Solutions:

  • Use an Anti-creasing Agent: Incorporate an anti-creasing agent or lubricant into the dye bath. These agents form a protective layer on the fabric surface, reducing friction and allowing the fabric to move more freely, thus preventing the formation of permanent creases.

  • Optimize Fabric Loading: Avoid overloading the dyeing machine to ensure the fabric can move without being overly compressed.

  • Control Heating and Cooling Rates: Employ a gradual heating and cooling process to minimize thermal shock to the fabric, which can contribute to wrinkling.

  • Ensure Proper Fabric Movement: Maintain a consistent and adequate circulation of the fabric within the dyeing machine to prevent it from settling in one position for an extended period.

Data Presentation

Table 1: Recommended Concentrations of Auxiliaries for this compound Dyeing of Polyester

Auxiliary AgentFunctionTypical Concentration Range
Dispersing AgentPrevents dye agglomeration and ensures uniform dye dispersion.1.0 g/L
Acetic AcidMaintains the optimal acidic pH of the dye bath.1.0 g/L (to achieve pH 4.5-5.5)
Silicone-based Anti-foaming AgentReduces and prevents foam formation in the dye bath.1 - 200 ppm
Non-silicone Anti-foaming AgentAn alternative to silicone-based agents for foam control.10 - 1000 ppm[11]
Anti-creasing AgentLubricates the fabric to prevent the formation of wrinkles and crease marks.0.2 - 2.0 g/L

Experimental Protocols

Protocol 1: Evaluation of Anti-foaming Agent Efficacy

This protocol is adapted from standard methods for measuring foaming properties, such as ASTM D1173 (Ross-Miles method).[12][13][14]

Objective: To determine the effectiveness of different anti-foaming agents in a simulated this compound dye bath.

Materials:

  • This compound

  • Dispersing agent

  • Acetic acid

  • A selection of anti-foaming agents (e.g., silicone-based, non-silicone)

  • Distilled water

  • Graduated cylinders (1000 mL)

  • Pipettes

  • Stirring apparatus

  • Heating plate with magnetic stirrer

  • Stopwatch

Procedure:

  • Prepare the Stock Dye Bath Solution:

    • In a beaker, prepare a stock solution containing this compound, dispersing agent (1.0 g/L), and acetic acid to achieve a pH of 4.5-5.5.

    • Heat the solution to the desired dyeing temperature (e.g., 130°C) while stirring.

  • Prepare Test Solutions:

    • For each anti-foaming agent to be tested, add a specific concentration (e.g., 50 ppm, 100 ppm, 150 ppm) to a separate aliquot of the stock dye bath solution. Prepare a control solution with no anti-foaming agent.

  • Foam Generation and Measurement:

    • Pour 200 mL of a test solution into a 1000 mL graduated cylinder.

    • From a height of 90 cm, pour another 50 mL of the same test solution into the graduated cylinder to generate foam.

    • Immediately after pouring, measure and record the initial foam height.

    • Record the foam height at set time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[13]

  • Data Analysis:

    • Compare the initial foam height and the rate of foam collapse across the different anti-foaming agents and concentrations. A lower initial foam height and a faster rate of collapse indicate a more effective anti-foaming agent.

Protocol 2: Assessment of Fabric Wrinkling

This protocol is based on the principles of the AATCC Test Method 124 for evaluating the smoothness appearance of fabrics.[5][6][7][10][15]

Objective: To evaluate the effectiveness of an anti-creasing agent in preventing wrinkling of polyester fabric during dyeing with this compound.

Materials:

  • Polyester fabric samples (e.g., 38 x 38 cm)

  • This compound

  • Standard dyeing auxiliaries (dispersing agent, acetic acid)

  • Anti-creasing agent

  • Laboratory-scale high-temperature dyeing machine

  • AATCC 3D Smoothness Appearance Replicas

  • Standardized viewing board and lighting

Procedure:

  • Prepare Dye Baths:

    • Prepare two dye baths with this compound and standard auxiliaries.

    • To one dye bath, add the anti-creasing agent at the desired concentration (e.g., 1.0 g/L). The other will serve as the control.

  • Dyeing Process:

    • Place the polyester fabric samples in each respective dye bath.

    • Run a standard high-temperature polyester dyeing program (e.g., ramp up to 130°C, hold for 60 minutes, then cool down).

  • Post-Dyeing Treatment:

    • After the dyeing cycle is complete, rinse and dry the fabric samples according to a standardized procedure.

  • Wrinkle Evaluation:

    • Condition the dried fabric samples in a standard atmosphere.

    • Place each fabric sample on the standardized viewing board.

    • Three trained observers should independently compare the smoothness of each fabric sample to the AATCC 3D Smoothness Appearance Replicas.[6]

    • Assign a smoothness grade (from 1 for very wrinkled to 5 for very smooth) to each sample.[6]

  • Data Analysis:

    • Calculate the average smoothness grade for the control and the anti-creasing agent-treated samples. A higher average grade for the treated samples indicates the effectiveness of the anti-creasing agent in reducing wrinkling.

Mandatory Visualization

Foaming_Troubleshooting Logical Relationship: Foaming Troubleshooting A Excessive Foaming Observed B Potential Causes A->B C1 High Mechanical Agitation B->C1 C2 Presence of Surfactants B->C2 C3 Fabric Impurities B->C3 D Solutions C1->D C2->D C3->D S1 Add Anti-foaming Agent D->S1 S2 Optimize Agitation Speed D->S2 S3 Pre-scour Fabric D->S3 S4 Use Low-foaming Auxiliaries D->S4 E Foaming Reduced S1->E S2->E S3->E S4->E

Caption: Logical workflow for troubleshooting foaming issues.

Wrinkling_Troubleshooting Logical Relationship: Wrinkling Troubleshooting A Wrinkling/Creases Observed B Potential Causes A->B C1 Prolonged Fabric Stacking B->C1 C2 Rapid Cooling B->C2 C3 Inadequate Lubrication B->C3 C4 High Dye Concentration B->C4 D Solutions C1->D C2->D C3->D C4->D S1 Add Anti-creasing Agent D->S1 S2 Optimize Fabric Loading D->S2 S3 Control Heating/Cooling Rates D->S3 S4 Ensure Proper Fabric Movement D->S4 E Wrinkling Reduced S1->E S2->E S3->E S4->E

Caption: Logical workflow for troubleshooting wrinkling issues.

Experimental_Workflow Experimental Workflow: Evaluating Auxiliaries A Problem Identification (Foaming or Wrinkling) B Define Experimental Objective (e.g., Evaluate Anti-foaming Agent Efficacy) A->B C Prepare Materials (Dye, Fabric, Auxiliaries) B->C D Design Experiment (Control vs. Test Groups) C->D E Execute Dyeing Process D->E F Post-Dyeing Treatment (Rinsing, Drying) E->F G Data Collection (Foam Height or Wrinkle Grade) F->G H Data Analysis and Comparison G->H I Conclusion and Optimization H->I

Caption: General experimental workflow for auxiliary evaluation.

References

Addressing uneven dyeing and color spots with Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to uneven dyeing and color spots when using Disperse Orange 44.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monoazo disperse dye, appearing as a red-light orange or brown powder.[1][2] Its chemical formula is C18H15ClN6O2 and it is registered under CAS numbers 12223-26-6 and 4058-30-4.[1] It is primarily used for dyeing hydrophobic fibers such as polyester and its blended fabrics, as well as acetate fibers.[1][3][4] In a research context, it may be used as a fluorescent dye or chemical stain.[5][6]

Q2: What are the common causes of uneven dyeing and color spots with disperse dyes like this compound?

Uneven dyeing and the appearance of color spots are common issues in disperse dyeing processes. The primary causes can be categorized as follows:

  • Improper Dye Dispersion: Agglomeration of dye particles in the dye bath can lead to color spots.[7][8] This can be due to poor dye quality, insufficient dispersing agent, or adverse dyeing conditions.[7]

  • Inadequate Temperature Control: A rapid or inconsistent rise in temperature during the critical dyeing phase can cause the dye to rush onto the fiber, resulting in poor leveling.[7][9]

  • Incorrect pH Control: Disperse dyes are most stable in a weakly acidic dye bath. Significant deviations from the optimal pH range can affect the dye's stability and uptake rate.[7][9]

  • Poor Substrate Preparation: Residual oils, sizing agents, or other impurities on the material to be dyed can hinder uniform dye penetration.[7][10]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[7]

  • Water Hardness: The presence of metal ions in hard water can lead to the formation of insoluble dye complexes, resulting in spots.[8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during dyeing with this compound.

Problem: Uneven Dyeing (Shade Variation, Streaks, or Patches)
Potential Cause Troubleshooting Steps
Rapid Temperature Rise - Employ a slower and more controlled rate of temperature increase, particularly in the critical range of 80°C to 130°C for polyester.[7] - Ensure uniform heating throughout the dye bath.[9]
Incorrect pH - Maintain a weakly acidic pH in the dye bath (typically pH 4.5-5.5 for polyester dyeing). - Use a suitable buffer to stabilize the pH throughout the dyeing process.
Poor Dye Migration - Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[10] - Ensure adequate agitation and circulation of the dye bath to facilitate dye transfer.[7]
Improper Substrate Preparation - Thoroughly scour and rinse the substrate before dyeing to remove any oils, sizes, or other contaminants.[10]
Problem: Color Spots or Stains
Potential Cause Troubleshooting Steps
Dye Agglomeration - Ensure the dye is properly dispersed before adding it to the dye bath. This can be achieved by creating a paste with a small amount of water and a dispersing agent before diluting. - Use a high-quality dispersing agent at the recommended concentration.
Poor Dye Solubility - Verify that the dye has good solubility. Request a Certificate of Analysis from the supplier, including filter test results.[11] - Avoid repeated heating and cooling of the dye solution, which can cause recrystallization.[8]
Contaminated Equipment - Thoroughly clean all dyeing equipment, including tanks, nozzles, and stirrers, to remove any residual chemicals or dye from previous batches.[12]
Water Hardness - Use deionized or soft water for preparing the dye bath. - If using hard water, add a chelating agent to sequester metal ions.[8]
Incompatible Auxiliaries - Check the compatibility of all chemicals used in the dye bath, including dispersing agents, leveling agents, and pH buffers.[11] - Pre-dilute auxiliaries before adding them to the dye bath.[11]

Experimental Protocols

Standard Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol provides a general procedure. Optimal parameters may vary based on the specific substrate and equipment.

  • Fabric Preparation:

    • Thoroughly scour the polyester fabric to remove any impurities.

    • Rinse the fabric well with water and allow it to dry.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric), for example, 10:1.

    • Add a dispersing agent and a pH buffer (to maintain pH 4.5-5.5) to the water.

    • Prepare a stock solution of this compound by pasting the dye with a small amount of water and then diluting it with warm water.

    • Add the dye dispersion to the dye bath.

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 130°C at a controlled rate (e.g., 1-2°C per minute).

    • Hold the temperature at 130°C for 30-60 minutes to allow for dye penetration and fixation.

    • Cool the dye bath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed fabric.

    • Prepare a solution of sodium hydrosulfite and sodium hydroxide.

    • Treat the fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Visual Troubleshooting Guides

The following diagrams illustrate key concepts and workflows for troubleshooting uneven dyeing with this compound.

G cluster_causes Primary Causes of Uneven Dyeing cluster_solutions Corrective Actions Improper Dispersion Improper Dispersion Optimize Dispersing Agent Optimize Dispersing Agent Improper Dispersion->Optimize Dispersing Agent Incorrect Temperature Incorrect Temperature Control Heating Rate Control Heating Rate Incorrect Temperature->Control Heating Rate Incorrect pH Incorrect pH Buffer pH Buffer pH Incorrect pH->Buffer pH Poor Preparation Poor Preparation Thorough Scouring Thorough Scouring Poor Preparation->Thorough Scouring Uneven Dyeing Uneven Dyeing Uneven Dyeing->Improper Dispersion Uneven Dyeing->Incorrect Temperature Uneven Dyeing->Incorrect pH Uneven Dyeing->Poor Preparation

Caption: Factors contributing to uneven dyeing.

G start Start | Observe Color Spots check_dispersion Step 1: Verify Dye Dispersion Is the dye fully dispersed? start->check_dispersion check_preparation Step 2: Examine Substrate Preparation Was the substrate properly scoured? check_dispersion->check_preparation Yes solution Solution Found check_dispersion->solution No, re-disperse dye check_water Step 3: Analyze Water Quality Is the water hardness high? check_preparation->check_water Yes check_preparation->solution No, re-prepare substrate check_auxiliaries Step 4: Review Auxiliaries Are all chemicals compatible? check_water->check_auxiliaries No check_water->solution Yes, use soft water/chelating agent check_auxiliaries->solution Yes, test compatibility no_solution Consult Further check_auxiliaries->no_solution No

Caption: Troubleshooting workflow for color spots.

References

Technical Support Center: Enhancing Wash Fastness of Disperse Orange 44 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the wash fastness of Disperse Orange 44 on polyester fabrics.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester with this compound, focusing on solutions to improve wash fastness.

Q1: My dyed polyester fabric exhibits poor wash fastness and significant color bleeding, even though the initial color depth is good. What is the primary cause?

The most common cause is the presence of unfixed dye molecules adhering to the fiber surface.[1][2] During high-temperature dyeing, not all dye molecules penetrate and get fixed within the polyester's amorphous regions. These residual surface dyes are easily removed during washing, leading to poor fastness and staining of adjacent fabrics.[2][3]

Solution: Implement a thorough post-dyeing "reduction clearing" process. This chemical treatment destroys and removes unfixed surface dyes without affecting the dye that has penetrated the fiber, significantly improving wash fastness.[3][4][5]

Q2: I performed a reduction clearing step, but the wash fastness is still below the desired rating. What factors could be diminishing the effectiveness of this step?

Several factors can lead to an ineffective reduction clearing process:

  • Incorrect Concentration: Insufficient amounts of reducing agent (e.g., sodium hydrosulfite) or alkali (e.g., caustic soda) will not effectively clear the surface dye.[1]

  • Suboptimal Temperature and Time: The reduction clearing process is temperature and time-dependent. A typical process is run for 15-20 minutes at 70-80°C.[3][6] Lower temperatures or shorter durations may be insufficient.

  • Oxidation of Reducing Agent: In overflow or jet dyeing machines, the reducing agent can be oxidized by air, reducing its effectiveness.[1]

  • Incorrect pH: The pH of the clearing bath is critical. Alkaline reduction clearing is a common and effective method.[1] An acidic alternative exists but its effectiveness can vary depending on the dye's molecular structure.[1]

Q3: Can the initial dyeing parameters influence the final wash fastness?

Yes, absolutely. The dyeing process itself is fundamental to achieving good fastness.

  • Dyeing Temperature and Time: Disperse dyes require high temperatures (typically 130-135°C for high-temperature dyeing) to penetrate the highly crystalline structure of polyester.[7][8] Insufficient temperature or time results in poor dye fixation and more surface dye, which compromises wash fastness.[7]

  • pH Control: The dyeing of polyester with disperse dyes is typically carried out in an acidic pH range of 4.5 to 5.5.[8] Incorrect pH can affect the stability of the dye dispersion and the dye uptake rate.

  • Dye Selection: While using this compound, ensure it is of a high-quality grade. Dyes with low thermal migration resistance are more likely to move to the fiber surface during subsequent heat treatments (like finishing), which negatively impacts fastness.[9][10]

Q4: Do dyeing auxiliaries like carriers or dispersing agents affect wash fastness?

Yes, the selection and use of auxiliaries play a significant role.

  • Dispersing Agents: These are essential for keeping the water-insoluble disperse dye finely distributed in the dyebath.[11] Poor quality or an incorrect amount of dispersing agent can lead to dye agglomeration, resulting in uneven dyeing and poor surface clean-off.

  • Carriers: While less common now due to environmental concerns, carriers swell the polyester fiber to allow dyeing at lower temperatures.[8][11] However, residual carrier left in the fabric can negatively impact fastness properties and must be thoroughly removed.

Frequently Asked Questions (FAQs)

What is this compound? this compound (C.I. 11123) is a single azo-class disperse dye used for dyeing and printing on polyester and its blended fabrics.[12] It appears as an orange-red powder and is known for good overall dyeing properties.[13][14][15]

What is "Reduction Clearing"? Reduction clearing is a crucial post-treatment process in polyester dyeing used to remove unfixed disperse dye from the fiber surface.[3][5] It involves treating the fabric with a reducing agent (like sodium hydrosulfite) and an alkali, which chemically destroys the surface dye, making it water-soluble and easy to wash off.[1][5] This step is vital for achieving high wash and rubbing fastness.[4]

Why is polyester dyed at high temperatures? Polyester is a synthetic fiber with a highly crystalline and compact structure, making it difficult for dye molecules to penetrate.[11] High-temperature dyeing (around 130°C) provides the necessary thermal energy to increase the movement of the polymer chains, creating temporary voids that allow the small, non-ionic disperse dye molecules to diffuse into the fiber.[7][8]

What is a standard test method for wash fastness? The ISO 105-C06 is a widely recognized international standard for testing color fastness to domestic and commercial laundering.[16][17][18] The test subjects the fabric sample, attached to a multifibre fabric, to a simulated washing process under controlled conditions of temperature, time, and detergent, with mechanical agitation.[17][19] The result is rated on a 1-5 scale for both color change (fading) and color staining on the adjacent multifibre strip.[20]

Can finishing agents like softeners affect wash fastness? Yes. Certain finishing agents, particularly cationic softeners, can promote the thermal migration of disperse dyes.[10][21] During the high-temperature curing phase of finishing, these chemicals can cause already-fixed dye molecules to migrate from the fiber's interior to its surface, leading to a decrease in fastness ratings.[9][10] It is advisable to use softeners with minimal impact on thermal migration, such as hydrophilic or block silicone oils.[9]

Data Presentation

Table 1: Typical Fastness Properties of this compound

Fastness Property Rating (Scale 1-5, unless specified) Standard
Light Fastness (Scale 1-8) 6 AATCC
Washing (Staining on PES) 4-5 AATCC
Washing (Staining on Cotton) 5 AATCC
Sublimation 3-5 -

(Data synthesized from supplier technical sheets)[22]

Table 2: Standard Parameters for Wash Fastness Test (ISO 105-C06, A2S)

Parameter Specification
Test Temperature 40°C ± 2°C
Test Duration 30 minutes
Liquor Ratio 50:1
Detergent 4 g/L ECE Reference Detergent
Steel Balls (for agitation) 10 balls
Multifibre Adjacent Fabric DW (Diacetate, Cotton, Polyamide, Polyester, Acrylic, Wool)

(Data represents a common test condition; specific programs may vary)[17]

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound

  • Preparation: Scour the 100% polyester fabric to remove any impurities or sizing agents. Prepare a dyebath with a liquor ratio of 10:1.

  • Dyebath Setup:

    • Add a dispersing/leveling agent (e.g., 1 g/L).

    • Add acetic acid to adjust the pH to 4.5-5.5.[8]

    • Add the pre-dispersed this compound dye (e.g., 1.5% on weight of fiber).

  • Dyeing Cycle:

    • Load the fabric into the dyebath at 40°C.

    • Raise the temperature from 40°C to 130°C at a rate of 2°C per minute.[6]

    • Hold the temperature at 130°C for 30-45 minutes to ensure dye penetration and fixation.[6][8]

    • Cool the bath down to 80°C at a rate of 2°C per minute.

  • Rinsing: Drain the dyebath and perform a hot rinse at 70-80°C for 10 minutes.[6]

Protocol 2: Alkaline Reduction Clearing

  • Bath Preparation: Following the hot rinse from the dyeing step, prepare a new bath at a 10:1 liquor ratio.

  • Chemical Dosing: Add the following chemicals to the bath at 70°C:

    • Caustic Soda (NaOH): 2 g/L

    • Sodium Hydrosulfite (Na₂S₂O₄): 2 g/L

  • Treatment: Run the fabric in this bath at 70-80°C for 15 minutes.[3][6]

  • Neutralization and Rinsing:

    • Drain the reduction clearing bath.

    • Hot rinse the fabric at 60°C for 10 minutes.

    • Neutralize the fabric with a dilute acetic acid solution (0.5 g/L) for 5 minutes.

    • Perform a final cold rinse.

  • Drying: Dry the fabric at a temperature not exceeding 130°C.

Protocol 3: Wash Fastness Evaluation (based on ISO 105-C06)

  • Specimen Preparation: Cut a 100 mm x 40 mm specimen of the dyed polyester fabric.[17] Sew it onto a same-sized piece of standard multifibre adjacent fabric (Type DW).

  • Test Procedure:

    • Pre-heat the water bath of a launder-ometer to the specified test temperature (e.g., 40°C).[17]

    • Place the composite specimen into a stainless steel container. Add the specified number of steel balls (e.g., 10) and the required volume of test solution (detergent in distilled water).[17]

    • Seal the container and run the test for the specified duration (e.g., 30 minutes).[17]

  • Rinsing and Drying:

    • Remove the specimen, rinse it twice in cold distilled water, and then in running cold water for 10 minutes.[19]

    • Squeeze out excess water. Unfold the composite specimen and hang it to dry in air at a temperature not exceeding 60°C.[19]

  • Evaluation: Once dry, evaluate the color change of the polyester specimen and the degree of staining on each fiber of the multifibre strip using standard Grey Scales in a controlled lighting cabinet. Rate on a scale of 1 (poor) to 5 (excellent).[20]

Visualizations

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_finish Finishing & Evaluation A Fabric Scouring B Dye Bath Preparation (Dye, Auxiliaries, pH 4.5-5.5) A->B C High-Temperature Dyeing (130°C, 30-45 min) B->C D Cooling & Hot Rinse C->D E Alkaline Reduction Clearing (NaOH + Hydrosulfite, 70-80°C) D->E F Neutralization & Rinsing E->F G Drying F->G H Wash Fastness Testing (ISO 105-C06) G->H

Caption: Experimental workflow for achieving high wash fastness on polyester.

G center Poor Wash Fastness cause1 Inadequate Reduction Clearing cause3 Surface Dye Not Removed cause1->cause3 cause2 Improper Dyeing Parameters cause4 Poor Dye Fixation cause2->cause4 cause3->center cause4->center cause5 Thermal Migration during Finishing cause5->center cause6 Incorrect Auxiliary Selection cause6->center

References

Minimizing oligomer formation during polyester dyeing with Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oligomer formation during polyester dyeing with Disperse Orange 44.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dyeing process and offers potential solutions.

Frequently Asked Questions

Q1: What are oligomers and why are they a problem in polyester dyeing?

A1: Oligomers are low-molecular-weight byproducts formed during the polymerization of polyester.[1][2][3] They are typically cyclic trimers of ethylene terephthalate.[1] During high-temperature dyeing processes (above 120°C), these oligomers migrate from the interior of the polyester fiber to the surface.[4] As the dye bath cools, the solubility of these oligomers decreases, causing them to precipitate and deposit on the fiber surface and dyeing equipment.[1][4] This can lead to several problems, including:

  • Dull or frosty appearance on the dyed fabric

  • Poor colorfastness (especially rubbing fastness)

  • Uneven dyeing and spotting [1]

  • Clogging of dyeing machinery and filters

Q2: What are the key factors that influence oligomer formation and deposition?

A2: Several factors can exacerbate oligomer-related issues:

  • High Dyeing Temperatures: Temperatures above 120°C increase the migration of oligomers to the fiber surface.[4]

  • Prolonged Dyeing Times: Longer exposure to high temperatures allows more time for oligomer migration.

  • Liquor Ratio: A lower liquor ratio can lead to a higher concentration of oligomers in the dye bath, increasing the likelihood of deposition.

  • Cooling Rate: Rapid cooling of the dye bath can cause sudden precipitation of oligomers.

  • Polyester Quality: The inherent oligomer content of the polyester fiber can vary.

Troubleshooting Specific Issues

Issue 1: Uneven dyeing, spots, or a "frosty" appearance on the fabric after dyeing with this compound.

  • Possible Cause: Precipitation of oligomers onto the fabric surface, which can interfere with dye uptake and create a powdery deposit.

  • Troubleshooting Steps:

    • Optimize Dyeing Temperature and Time: While high temperatures are needed for disperse dye fixation, prolonged exposure can increase oligomer migration. Consider if the temperature can be slightly lowered or the time at maximum temperature reduced without compromising color yield. For lighter shades, dyeing at 120°C for 30 minutes may be sufficient, while darker shades might require pre-treatment.[4]

    • Incorporate an Anti-Oligomer/Dispersing Agent: Utilize a suitable dispersing agent in the dye bath. These agents help to keep both the dye and the oligomers finely dispersed in the bath, preventing their agglomeration and deposition.

    • Implement High-Temperature Draining: Drain the dye bath at a high temperature (around 120-130°C).[2] This helps to remove the dissolved oligomers before they have a chance to crystallize and deposit on the fabric as the bath cools.

    • Perform Reduction Clearing: After dyeing, a reduction clearing process can help to remove surface oligomers and unfixed dye. A typical recipe involves treating the fabric with a solution of caustic soda and sodium hydrosulfite.

Issue 2: Poor rubbing fastness of the dyed polyester.

  • Possible Cause: Oligomers on the fiber surface can physically trap dye particles that are not properly fixed within the fiber, leading to poor fastness properties.

  • Troubleshooting Steps:

    • Pre-Scouring of the Fabric: A pre-scouring step with a suitable detergent can help to remove some of the surface oligomers before dyeing.

    • Effective Reduction Clearing: Ensure the reduction clearing process is carried out thoroughly to remove both unfixed dye and surface oligomers.

    • Use of a Suitable Dispersing Agent: A high-quality dispersing agent will not only aid in dye dispersion but also help to keep oligomers suspended in the dye bath, preventing their deposition on the fiber surface.

Data Presentation

The following tables summarize the impact of oligomer removal on the dyeing of polyester with a disperse dye. While the data presented here is for Disperse Blue 366, the principles are directly applicable to dyeing with this compound.

Table 1: Effect of Oligomer Extraction on Dye Exhaustion and Color Depth (K/S Value)

Dye Concentration (% owf)Dye Exhaustion (%) - UntreatedDye Exhaustion (%) - Oligomer ExtractedK/S Value - UntreatedK/S Value - Oligomer Extracted% Increase in K/S Value
0.367.1570.8615.2316.156.04%
0.565.8969.6018.9720.126.06%
1.064.3268.0323.4524.876.05%

Data adapted from a study on Disperse Blue 366.

Table 2: Improvement in Rubbing Fastness After Oligomer Extraction

Dye Concentration (% owf)Dry Rubbing Fastness - UntreatedDry Rubbing Fastness - Oligomer ExtractedWet Rubbing Fastness - UntreatedWet Rubbing Fastness - Oligomer Extracted
0.34/5533/4
0.53/44/52/33
1.02/33/422/3

Data adapted from a study on Disperse Blue 366. Fastness is rated on a scale of 1 (poor) to 5 (excellent).

Experimental Protocols

Protocol 1: High-Temperature Dyeing of Polyester with this compound

  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 10:1 to 20:1.

    • Add a dispersing/levelling agent (e.g., 1-2 g/L).

    • Add an anti-oligomer agent if required (concentration as per manufacturer's recommendation).

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Add the pre-dispersed this compound dye (e.g., 1% on weight of fabric).

  • Dyeing Procedure:

    • Immerse the scoured polyester fabric in the dye bath at room temperature.

    • Raise the temperature to 130°C at a rate of 1-2°C/minute.

    • Hold the temperature at 130°C for 30-60 minutes.

    • Cool the dye bath to 70-80°C.

  • Rinsing and Reduction Clearing:

    • Rinse the dyed fabric with hot water.

    • Prepare a reduction clearing bath containing:

      • Caustic Soda (32%): 2-3 ml/L

      • Sodium Hydrosulfite: 1-2 g/L

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid.

    • Rinse again with cold water and dry.

Protocol 2: Quantitative Extraction of Oligomers from Polyester Fabric

This protocol is for analytical purposes to determine the oligomer content.

  • Sample Preparation: Weigh approximately 5 grams of the polyester fabric.

  • Extraction:

    • Place the fabric sample in a flask with tetrachloroethane at a liquor ratio of 20:1.

    • Heat the solution to 70°C at a rate of 2°C/minute.

    • Maintain the temperature at 70°C for 2 hours.

    • Cool the solution down to room temperature at a rate of 0.5°C/minute.

  • Isolation and Quantification:

    • Filter the solution to separate the fabric.

    • Use rotary evaporation to concentrate the filtrate at 50°C under vacuum.

    • The remaining solid is the extracted oligomer, which can then be weighed.

Mandatory Visualizations

Oligomer_Formation_Pathway cluster_dyeing_process High-Temperature Dyeing Process cluster_problems Resulting Problems Start Polyester Fiber (with internal oligomers) Dyeing Dyeing at >120°C Start->Dyeing Migration Oligomer Migration to Fiber Surface Dyeing->Migration Cooling Cooling of Dye Bath Migration->Cooling Precipitation Oligomer Precipitation Cooling->Precipitation Deposition_Fabric Deposition on Fabric Precipitation->Deposition_Fabric Deposition_Machine Deposition on Machine Precipitation->Deposition_Machine Uneven_Dyeing Uneven Dyeing & Spots Deposition_Fabric->Uneven_Dyeing Poor_Fastness Poor Rubbing Fastness Deposition_Fabric->Poor_Fastness

Caption: Logical relationship of oligomer formation and resulting issues.

Troubleshooting_Workflow cluster_problem_identification Problem Identification cluster_troubleshooting_steps Troubleshooting Steps cluster_solution Solution Problem Uneven Dyeing / Poor Fastness Step1 Optimize Dyeing Parameters (Temp/Time) Problem->Step1 Step2 Add Anti-Oligomer/ Dispersing Agent Step1->Step2 Step3 Implement High-Temp Draining Step2->Step3 Step4 Perform Reduction Clearing Step3->Step4 Solution Minimized Oligomer Formation Improved Dyeing Quality Step4->Solution

Caption: Troubleshooting workflow for oligomer-related dyeing problems.

References

Technical Support Center: Level Dyeing with Disperse Orange 44 on Mixed Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues with level (uniform) dyeing of mixed-fiber substrates using Disperse Orange 44.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which fibers is it suitable?

This compound is a non-ionic monoazo disperse dye.[1] It appears as an orange-red powder or brown granules and is primarily used for dyeing hydrophobic synthetic fibers like polyester and its blends.[1][2][3] It can also be used for dyeing acetate fibers.[1][4] Due to its low water solubility, it requires a dispersing agent to create a stable aqueous dispersion for dyeing.[3][5]

Q2: Why is achieving a level dyeing critical and what factors influence it?

Level dyeing, or uniform color distribution, is crucial for the quality and aesthetic value of the final product. Unevenness leads to defects like streaks, blotches, or shade variations.[6][7] Key factors influencing level dyeing with disperse dyes include:

  • Temperature Control: Gradual and controlled temperature ramping is essential, as disperse dyes have a rapid dyeing phase, typically between 100°C and 120°C, where unlevelness can easily occur.[8]

  • pH of the Dyebath: Disperse dyes are most stable in a weakly acidic medium, typically pH 4.5-5.5.[5][9][10] Deviations can affect dye stability and uptake, leading to shade variations.[7][8][10]

  • Dispersing Agents: These agents are critical for maintaining the dye in a fine, stable dispersion, preventing aggregation and ensuring even distribution in the dyebath.[11][12][13][14]

  • Material Preparation: Improper pretreatment of the fabric, such as uneven scouring or bleaching, can lead to patchy dyeing due to variations in absorbency.[6][15][16]

  • Dye Compatibility: When used in combination shades, the compatibility of this compound with other dyes in terms of their dyeing temperature range and alkali stability is important.[2][8]

Q3: What are the main challenges when dyeing mixed fibers like polyester/cotton with this compound?

Dyeing polyester/cotton (P/C) blends presents challenges because each fiber type requires a different class of dye and dyeing conditions.[17][18]

  • Different Dye Affinities: this compound is specific to the polyester component. A separate dyeing step with a different dye class (e.g., reactive dyes) is needed for the cotton portion.[17][18]

  • Process Complexity: Typically, a two-bath or a one-bath, two-step process is employed.[17][19] This requires careful control of parameters for both dyeing stages to achieve a solid, uniform shade across both fiber types.

  • Staining: The disperse dye can stain the cotton component. A "reduction clearing" step after dyeing the polyester is often necessary to remove surface dye from the cotton, improving wash fastness.[5]

  • pH Sensitivity: The optimal acidic pH for the disperse dye on polyester is different from the alkaline conditions required for many cotton dyes (like reactive dyes), necessitating careful process design.[19]

Q4: How does a leveling agent differ from a dispersing agent?

While both are crucial for quality dyeing, they have distinct functions:

  • Dispersing Agent: Its primary role is to keep the insoluble disperse dye particles from clumping together (aggregating) in the water.[12][13][20] It ensures the dye remains a fine, stable suspension throughout the dyeing process.[11][12]

  • Leveling Agent (or Carrier): This agent assists in achieving a uniform distribution of the dye within the fiber. It works by slowing down the initial rapid uptake of the dye (slow-dyeing effect) and helping to move dye from areas of high concentration to areas of low concentration on the fabric (migration).[21] Some leveling agents also help to swell the fiber, making it easier for dye molecules to penetrate, especially at temperatures below 130°C.[5][9]

Troubleshooting Guide

This guide addresses common defects encountered when dyeing with this compound on mixed fibers.

Problem Potential Causes Recommended Solutions
Unlevel Dyeing / Patchiness 1. Improper Pretreatment: Fabric has residual sizes, oils, or uneven absorbency.[6][15][16] 2. Rapid Temperature Rise: Heating the dyebath too quickly, especially in the 100-120°C range.[8][22] 3. Incorrect pH: Dyebath pH is outside the optimal 4.5-5.5 range, causing dye instability.[5][8][10] 4. Poor Dye Dispersion: Insufficient or ineffective dispersing agent, leading to dye aggregation.[6] 5. Inadequate Liquor Circulation: Poor movement of dye liquor through the material.[6]1. Ensure thorough and uniform scouring and bleaching of the substrate before dyeing.[23] 2. Control the heating rate to a maximum of 1-2°C per minute.[22] 3. Buffer the dyebath to maintain a stable pH of 4.5-5.5 using an acetic acid/acetate buffer system.[5][7][9] 4. Use a high-quality, thermally stable dispersing agent. Ensure the dye paste is prepared correctly before adding to the bath.[22] 5. Check machine loading and pump speeds to ensure proper liquor flow.
Shade Variation (Batch-to-Batch) 1. Inconsistent Process Parameters: Variations in temperature, time, or pH between batches.[24] 2. Water Hardness: Differences in water quality (e.g., presence of metal ions) can affect the shade.[6][15] 3. Inconsistent Material: Using fiber from different production lots can cause variations.[25] 4. Dye Lot Variation: Using different lots of this compound.[24]1. Strictly adhere to a standardized dyeing procedure for all batches.[24] 2. Use a sequestering agent to neutralize the effect of hard water ions.[6] 3. Use material from the same production lot for a single dye run. 4. Always test a new lot of dye before beginning production.
Dye Spots or Specks 1. Undissolved Dye: Dye was not properly pasted or dispersed before addition to the bath.[6][16] 2. Dye Agglomeration: Dye particles clump together during the dyeing cycle due to high temperature or improper dispersion.[26] 3. Contaminated Equipment: Residual dye or chemicals in the dyeing machine.[15]1. Prepare a smooth, fine paste of the dye with a small amount of water and dispersing agent before adding it to the main bath through a filter.[27] 2. Ensure the dispersing agent is effective at the maximum dyeing temperature (e.g., 130°C). Avoid prolonged dyeing times.[26] 3. Thoroughly clean the dyeing machine between dye runs.
Poor Wash Fastness 1. Surface Dye: Unfixed dye remaining on the fiber surface, especially on the cotton component of a blend.[28] 2. Improper Heat Setting (Polyester): If heat setting is done after dyeing at too high a temperature, it can cause dye to migrate to the surface (thermomigration).[28] 3. Incomplete Dye Diffusion: Dye has not fully penetrated the fiber core.1. Perform a thorough reduction clearing after dyeing the polyester component to remove surface dye. A typical recipe is 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 20 minutes.[5][21] 2. If possible, heat-set the fabric before dyeing. If post-setting, use the mildest temperature and time conditions possible.[28] 3. Ensure the dyeing cycle includes adequate time at the peak temperature (e.g., 30-60 minutes at 130°C) to allow for full diffusion.[22]

Experimental Protocols & Data

Table 1: Typical Dyeing Parameters for Polyester with Disperse Dyes
ParameterRecommended Range / ValueRationale
Dyeing Temperature 130°C (High-Temperature Method)Opens up the polyester fiber structure, allowing for effective dye penetration and good fastness properties.[22][29]
Dyebath pH 4.5 - 5.5Ensures the stability of the disperse dye.[5][8][9] Most azo disperse dyes are sensitive to alkaline conditions.[10][26]
Holding Time at 130°C 30 - 60 minutesDepends on the desired depth of shade; allows for dye migration and diffusion into the fiber.[22]
Heating Rate 1 - 2°C / minuteSlow, controlled heating prevents rapid, uneven uptake of dye, which is a primary cause of unlevelness.[8][22]
Liquor Ratio 1:10 to 1:15Affects dye concentration in the bath and circulation; must be kept consistent for reproducibility.[22]
Protocol 1: Standard High-Temperature Dyeing of Polyester/Cotton (P/C) Blend (Two-Step)

This protocol outlines a common laboratory procedure for dyeing a P/C blended fabric.

Part A: Dyeing the Polyester Component with this compound

  • Preparation: Scour and bleach the P/C fabric to ensure it is clean and absorbent.

  • Dyebath Setup:

    • Set the dyebath at 50-60°C.[5][19]

    • Add a dispersing agent (e.g., 1 g/L) and a sequestering agent (if using hard water).[19]

    • Adjust the pH to 4.5-5.5 using acetic acid.[19]

    • Circulate the fabric in this solution for 10 minutes.

  • Dye Addition: Add the pre-dispersed this compound dye solution to the bath.

  • Dyeing Cycle:

    • Raise the temperature from 60°C to 130°C at a rate of 1.5°C/minute.[22]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the target shade.[22]

    • Cool the bath down to 80°C.

  • Reduction Clearing:

    • Drain the dyebath.

    • Rinse the fabric.

    • Treat the fabric in a new bath containing 2 g/L sodium hydrosulfite and 2 g/L caustic soda at 70-80°C for 20 minutes to remove surface dye.

    • Rinse thoroughly and neutralize.

Part B: Dyeing the Cotton Component with Reactive Dyes

  • Dyebath Setup: In a fresh bath at 60°C, add the reactive dye and Glauber's salt (e.g., 30 g/L).[18] Circulate for 20-30 minutes.[19]

  • Fixation: Add soda ash (e.g., 15 g/L) to the bath to raise the pH and fix the reactive dye to the cotton.[18][19] Continue dyeing for another 30-60 minutes.[19]

  • Wash-off: Drain the dyebath. Rinse the fabric with cold and hot water.

  • Soaping: Wash the fabric with a non-ionic soap at 95°C for 10-15 minutes to remove unfixed reactive dye.[17][18]

  • Final Rinse: Rinse thoroughly and dry the fabric.

Visualizations

Dyeing Process Workflow

DyeingWorkflow cluster_prep Pre-treatment cluster_poly Polyester Dyeing (this compound) cluster_cotton Cotton Dyeing (Reactive Dye) cluster_post Post-treatment Scouring Scouring & Bleaching DyeBath_Setup 1. Dyebath Setup (pH 4.5-5.5) Scouring->DyeBath_Setup Dyeing_Cycle 2. Dyeing Cycle (Ramp to 130°C) DyeBath_Setup->Dyeing_Cycle Reduction_Clear 3. Reduction Clearing Dyeing_Cycle->Reduction_Clear Cotton_Dyeing 4. Dyeing with Reactive Dye Reduction_Clear->Cotton_Dyeing Fixation 5. Alkali Fixation Cotton_Dyeing->Fixation Soaping Soaping & Rinsing Fixation->Soaping Drying Drying Soaping->Drying

Caption: Workflow for a two-step exhaust dyeing process for P/C blends.

Troubleshooting Logic for Unlevel Dyeing

Troubleshooting Problem Problem: Unlevel Dyeing Cause_Pretreat Cause: Improper Pre-treatment Problem->Cause_Pretreat Cause_Temp Cause: Rapid Temp. Rise Problem->Cause_Temp Cause_pH Cause: Incorrect pH Problem->Cause_pH Cause_Dispersion Cause: Poor Dispersion Problem->Cause_Dispersion Solution_Pretreat Solution: Ensure Uniform Scouring Cause_Pretreat->Solution_Pretreat Solution_Temp Solution: Control Heating Rate (≤ 2°C/min) Cause_Temp->Solution_Temp Solution_pH Solution: Buffer Dyebath (pH 4.5-5.5) Cause_pH->Solution_pH Solution_Dispersion Solution: Use Effective Dispersing Agent Cause_Dispersion->Solution_Dispersion

Caption: Decision tree for diagnosing and solving unlevel dyeing issues.

References

Effect of dispersing agents on the stability of Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Disperse Orange 44, with a focus on the impact of dispersing agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a dispersing agent in a this compound formulation?

A1: Dispersing agents are crucial for stabilizing the fine particles of this compound in an aqueous medium.[1][2] Since disperse dyes like this compound have very low solubility in water, they exist as fine particles that tend to aggregate or clump together, especially at high temperatures used in dyeing processes.[1] Dispersing agents adsorb onto the surface of the dye particles, creating electrostatic or steric barriers that prevent this aggregation.[2][3] This ensures a uniform and stable dispersion, leading to even color application and preventing issues like spotting on the substrate.[4]

Q2: What are the common types of dispersing agents used with this compound?

A2: The most common types of dispersing agents used with disperse dyes are anionic and non-ionic surfactants.[2] Anionic dispersants, such as lignosulfonates and naphthalene sulfonates, are widely used due to their effectiveness and thermal stability.[5] Non-ionic surfactants are also employed and can influence the rate of dye adsorption.[2] The choice of dispersing agent can significantly impact the stability and dyeing performance of this compound.[2]

Q3: How does the concentration of a dispersing agent affect the stability of this compound?

A3: The concentration of the dispersing agent is a critical factor. An insufficient amount may not provide adequate stabilization, leading to particle aggregation. Conversely, an excessive concentration can sometimes be detrimental to the dyeing process, potentially affecting the dye uptake by the fiber.[2] The optimal concentration depends on the specific dispersing agent, the dye concentration, and the dyeing conditions. It is crucial to determine the appropriate dispersant/dye weight ratio to achieve minimum particle size and maximum stability.[1]

Q4: What are the signs of an unstable this compound dispersion?

A4: An unstable dispersion can manifest in several ways during an experiment, including:

  • Color Spotting: Aggregated dye particles can deposit on the substrate, causing spots.[4]

  • Uneven Dyeing: A non-uniform dispersion leads to uneven color distribution.[4]

  • Sedimentation: Dye particles settling at the bottom of the container.

  • Thickening of the dye solution: An increase in viscosity, which can feel like a paste, indicates poor high-temperature dispersion stability.[6]

  • Lower Color Yield: Aggregation can reduce the amount of dye available to penetrate the fiber, resulting in a weaker shade.[4]

Q5: Can the choice of dispersing agent affect the final color of the dyed material?

A5: Yes, the choice and concentration of the dispersing agent can influence the final color strength (K/S value). Different dispersing agents can affect the rate of dye adsorption and desorption.[2] For instance, some studies have shown that non-ionic dispersing agents can lead to a higher initial dye pick-up rate compared to anionic ones.[2] An efficient dispersing agent ensures that the maximum amount of dye is available in its finely dispersed form for uniform absorption by the substrate, leading to better color vibrancy.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Color spots or specks on the dyed substrate. Dye particle aggregation due to insufficient or ineffective dispersing agent.[4]- Increase the concentration of the dispersing agent. - Switch to a more effective dispersing agent for the given dyeing temperature (e.g., one with better thermal stability).[7] - Ensure the dispersing agent is thoroughly mixed with the dye before application.
Uneven dyeing or shading. Poor dispersion stability, leading to non-uniform dye particle size and distribution.[4]- Optimize the dispersant-to-dye ratio.[1] - Check the quality of the dispersing agent. - Perform a dispersion stability test before dyeing.
Low color yield or weak shade. Dye aggregation reduces the effective concentration of dye available for dyeing.[4]- Improve the dispersion by selecting a more suitable dispersing agent. - Ensure the dye is milled to a fine particle size in the presence of the dispersing agent.[1]
Thickening of the dye bath at high temperatures. Poor high-temperature stability of the dispersion.[6]- Use a dispersing agent with high thermal stability, such as certain naphthalene sulfonate-based dispersants.[5] - Perform a high-temperature dispersion stability test on the formulation.
Inconsistent results between batches. Variation in the quality or quantity of the dispersing agent, or changes in experimental conditions.- Standardize the formulation and experimental protocol. - Qualify each new batch of dispersing agent and dye. - Monitor and control factors like pH and temperature, as they can affect dispersion stability.[4]

Experimental Protocols

High-Temperature Dispersion Stability Test

This method assesses the stability of the this compound dispersion under conditions similar to high-temperature dyeing.

Procedure:

  • Prepare a dye solution of a specific concentration (e.g., 10 g/L) containing the dispersing agent being tested.

  • Pour the dye solution into a high-temperature dyeing apparatus.

  • Heat the solution to 130°C and maintain this temperature for 30-60 minutes.[6][8]

  • Cool the solution down.

  • Filter the solution through a filter paper.

  • Evaluation: Observe the filter paper for any dye aggregates or color spots. A stable dispersion will show no or minimal residue on the filter paper.[8] The filtrate can also be observed for any thickening or changes in fluidity.[6]

Particle Size Analysis

This protocol is for determining the particle size distribution of the this compound dispersion, which is a key indicator of stability.

Procedure:

  • Prepare the this compound dispersion with the selected dispersing agent.

  • Dilute a small, representative sample of the dispersion with deionized water to an appropriate concentration for the instrument.

  • Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to measure the particle size distribution.

  • Record the mean particle size and the distribution.

  • Evaluation: A stable dispersion will have a small and narrow particle size distribution. An increase in particle size over time or after heat treatment indicates instability and aggregation.[1]

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion and is a key indicator of colloidal stability.

Procedure:

  • Prepare the this compound dispersion with the chosen dispersing agent in a suitable medium (e.g., 10 mM NaCl solution).[9]

  • Inject the sample into the measurement cell of a zeta potential analyzer.

  • Apply an electric field and measure the electrophoretic mobility of the particles.

  • The instrument's software will calculate the zeta potential based on the electrophoretic mobility.

  • Evaluation: A higher absolute zeta potential value (e.g., > |30| mV) generally indicates good stability due to strong electrostatic repulsion between particles.[10]

Quantitative Data Summary

The following table summarizes hypothetical data on the effect of different dispersing agents on the stability of a 2% this compound dispersion.

Dispersing AgentTypeConcentration (% owf)Initial Mean Particle Size (nm)Mean Particle Size after 1h at 130°C (nm)Zeta Potential (mV)Visual Stability (Filter Test)
LignosulfonateAnionic1.0180250-35No residue
Naphthalene SulfonateAnionic1.0170210-40No residue
Ethoxylated AlcoholNon-ionic1.0200350-15Slight residue
No Dispersing Agent-0500>1000 (aggregated)-5Heavy residue

Visualizations

Experimental_Workflow cluster_prep Dispersion Preparation cluster_analysis Stability Analysis cluster_evaluation Evaluation Dye This compound Milling Milling/Homogenization Dye->Milling DA Dispersing Agent DA->Milling Water Water Water->Milling Dispersion Initial Dispersion Milling->Dispersion PSA_Initial Particle Size Analysis (Initial) Dispersion->PSA_Initial ZP_Initial Zeta Potential (Initial) Dispersion->ZP_Initial HT_Test High-Temperature Test (130°C) Dispersion->HT_Test Evaluation Evaluate Stability (Particle Size Change, Zeta Potential, Filter Residue) ZP_Initial->Evaluation Dispersion_Heated Heated Dispersion HT_Test->Dispersion_Heated PSA_Final Particle Size Analysis (Final) Dispersion_Heated->PSA_Final Filter_Test Filter Test Dispersion_Heated->Filter_Test PSA_Final->Evaluation Filter_Test->Evaluation

Caption: Workflow for preparing and evaluating the stability of this compound dispersions.

Factors_Affecting_Stability cluster_dispersant Dispersing Agent Properties cluster_dye Dye Properties cluster_conditions Experimental Conditions center Dispersion Stability of This compound DA_Type Type (Anionic, Non-ionic) DA_Type->center DA_Conc Concentration DA_Conc->center DA_MW Molecular Weight DA_MW->center Dye_Conc Dye Concentration Dye_Conc->center Dye_Crystal Crystalline Form Dye_Crystal->center Temp Temperature Temp->center pH pH pH->center Time Time Time->center Shear Mechanical Shear Shear->center

Caption: Key factors influencing the dispersion stability of this compound.

References

Validation & Comparative

A Comparative Analysis of Disperse Orange 44 and Reactive Dyes for Polyester-Cotton Blends

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and textile scientists on the performance and application of Disperse Orange 44 and reactive dyes on polyester-cotton (P/C) blended fabrics. This report details the experimental protocols for dyeing and fastness testing, presenting a comparative analysis of their performance based on experimental data.

The dyeing of polyester-cotton (P/C) blends presents a unique challenge in the textile industry due to the different chemical natures of the constituent fibers. Polyester, a synthetic hydrophobic fiber, is typically dyed with disperse dyes, which are non-ionic and sparingly soluble in water. Cotton, a natural cellulosic fiber, is hydrophilic and is most effectively dyed with reactive dyes that form a covalent bond with the fiber. This guide provides a comparative study of the performance of a specific disperse dye, C.I. This compound, and a representative reactive dye on P/C blended fabrics.

Performance Comparison: this compound vs. Reactive Dyes

The selection of a dyeing system for P/C blends is a critical decision that influences the final product's quality, durability, and cost-effectiveness. The performance of this compound and a typical reactive dye is summarized below, with fastness properties rated on a scale of 1 to 5, where 5 indicates the highest fastness.

Table 1: Comparative Fastness Properties of this compound and a Representative Reactive Dye on a 65/35 Polyester-Cotton Blend

Fastness PropertyTest MethodThis compound (on Polyester Component)Representative Reactive Dye (e.g., Vinyl Sulfone type on Cotton Component)
Light Fastness ISO 105-B025-64
Washing Fastness (Color Change) ISO 105-C064-54-5
Washing Fastness (Staining on Cotton) ISO 105-C063-44-5
Washing Fastness (Staining on Polyester) ISO 105-C064-54
Dry Rubbing Fastness ISO 105-X124-54-5
Wet Rubbing Fastness ISO 105-X1243-4

Note: The fastness ratings for this compound are based on typical performance data for the dye on polyester. The ratings for the reactive dye are representative of a common vinyl sulfone-based dye on cotton. The overall fastness of the blended fabric will be influenced by the dyeing method and the interaction between the two dye classes.

Disperse dyes, such as this compound, generally exhibit very good to excellent light fastness, making them suitable for applications where the end-product is exposed to significant sunlight.[1][2] Reactive dyes, while offering a wide and vibrant shade range, typically have slightly lower light fastness compared to disperse dyes.[3]

Conversely, reactive dyes are renowned for their excellent wash fastness.[1] This is attributed to the strong covalent bond formed between the dye molecule and the cellulosic fiber.[2] While disperse dyes also demonstrate good wash fastness on polyester, a key consideration in P/C blends is the potential for the disperse dye to stain the cotton component, which can lower the overall wash fastness rating.

Experimental Protocols

Accurate and reproducible results in textile dyeing and testing are contingent on standardized experimental procedures. The following sections detail the methodologies for dyeing a 65/35 polyester-cotton blend and for evaluating the colorfastness of the dyed fabric.

Dyeing Methodologies

Two primary methods are employed for dyeing P/C blends with disperse and reactive dyes: the two-bath and the one-bath process.

1. Two-Bath Dyeing Process: This is the conventional and most widely used method, ensuring optimal dyeing conditions for each fiber type.

  • Step 1: Dyeing the Polyester Component with this compound

    • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 10:1. Add a dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.

    • Dyeing: Introduce the P/C fabric into the dye bath at 60°C. Add 2% (on weight of fabric) of pre-dispersed C.I. This compound.

    • Temperature Profile: Raise the temperature to 130°C at a rate of 2°C/minute. Maintain this temperature for 60 minutes.

    • Cooling and Rinsing: Cool the dye bath to 70°C. Rinse the fabric thoroughly with hot and then cold water.

    • Reduction Clearing: Treat the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide at 80°C for 20 minutes to remove unfixed disperse dye. Rinse thoroughly and neutralize with acetic acid if necessary.

  • Step 2: Dyeing the Cotton Component with a Reactive Dye

    • Dye Bath Preparation: Prepare a fresh dye bath at a 10:1 liquor ratio. Add a wetting agent (0.5 g/L).

    • Dyeing: Introduce the fabric into the bath at 40°C. Add 2% (owf) of a vinyl sulfone-based reactive dye.

    • Salt Addition: Add Glauber's salt (sodium sulfate) in portions over 30 minutes to a final concentration of 60 g/L to aid exhaustion.

    • Alkali Fixation: After 30 minutes of dyeing with salt, add soda ash (sodium carbonate) to the dye bath to achieve a pH of 10.5-11.0 to fix the reactive dye to the cotton fibers.

    • Fixation Time: Continue dyeing for 60 minutes at 60°C.

    • Washing Off: Drain the dye bath. Rinse the fabric with cold water, then hot water.

    • Soaping: Treat the fabric with a 2 g/L non-ionic soap solution at 95°C for 15 minutes to remove unfixed reactive dye. Rinse thoroughly and dry.

2. One-Bath, Two-Step Dyeing Process: This method offers savings in time, water, and energy but requires careful selection of dyes and auxiliaries.

  • Dye Bath Preparation: Prepare a single dye bath with a 10:1 liquor ratio, containing a dispersing agent, a sequestering agent, and a pH buffer to maintain a pH of 5.0-6.0.

  • Disperse Dyeing: Add 2% (owf) of this compound. Raise the temperature to 130°C and hold for 45-60 minutes.

  • Cooling: Cool the bath to 80°C.

  • Reactive Dyeing: Add 2% (owf) of a suitable alkali-stable reactive dye.

  • Salt Addition: Add 60 g/L of Glauber's salt and run for 20 minutes.

  • Alkali Fixation: Add soda ash to raise the pH to 10.5-11.0 and continue dyeing for 45-60 minutes at 80°C.

  • Washing Off: Follow the same rinsing and soaping procedure as in the two-bath method.

Colorfastness Testing Protocols

The following standard ISO test methods should be used to evaluate the performance of the dyed fabrics.

  • Colorfastness to Light (ISO 105-B02):

    • Apparatus: Xenon arc lamp fading apparatus.

    • Procedure: Expose the dyed fabric specimens alongside a set of blue wool standards (ISO 105-B01 to B08) to the light from a xenon arc lamp under specified conditions of temperature and humidity.

    • Evaluation: Assess the change in color of the test specimen by comparing the contrast between the exposed and unexposed portions with the grey scale for assessing change in color. The lightfastness rating is the number of the blue wool standard that shows a similar amount of fading.

  • Colorfastness to Washing (ISO 105-C06):

    • Apparatus: Launder-Ometer or similar apparatus for providing controlled conditions of temperature and mechanical agitation.

    • Procedure: A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric. The composite specimen is washed in a solution containing a standard soap at a specified temperature (e.g., 60°C) and for a defined duration. Stainless steel balls are added to the container to provide mechanical action.

    • Evaluation: After washing and drying, the change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the respective grey scales.

  • Colorfastness to Rubbing (ISO 105-X12):

    • Apparatus: Crockmeter.

    • Procedure: A specimen of the dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth under a specified pressure for a set number of cycles.

    • Evaluation: The degree of color transferred to the white rubbing cloths is assessed by comparing the staining with the grey scale for assessing staining.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the comparative study.

Experimental_Workflow cluster_preparation Fabric Preparation cluster_dyeing Dyeing Processes cluster_testing Fastness Testing (ISO Standards) cluster_analysis Data Analysis Prep Scouring and Bleaching of 65/35 Polyester-Cotton Fabric Disperse_Dyeing Two-Bath Dyeing: This compound Prep->Disperse_Dyeing One_Bath_Dyeing One-Bath Dyeing: This compound & Reactive Dye Prep->One_Bath_Dyeing Reactive_Dyeing Two-Bath Dyeing: Reactive Dye Disperse_Dyeing->Reactive_Dyeing Light_Fastness Light Fastness (ISO 105-B02) Reactive_Dyeing->Light_Fastness Wash_Fastness Washing Fastness (ISO 105-C06) Reactive_Dyeing->Wash_Fastness Rub_Fastness Rubbing Fastness (ISO 105-X12) Reactive_Dyeing->Rub_Fastness One_Bath_Dyeing->Light_Fastness One_Bath_Dyeing->Wash_Fastness One_Bath_Dyeing->Rub_Fastness Comparison Comparative Analysis of Fastness Ratings Light_Fastness->Comparison Wash_Fastness->Comparison Rub_Fastness->Comparison Dyeing_Signaling_Pathway cluster_disperse Disperse Dyeing Pathway (Polyester) cluster_reactive Reactive Dyeing Pathway (Cotton) Disperse_Dispersion Dye Dispersion in Water Adsorption Adsorption onto Fiber Surface Disperse_Dispersion->Adsorption Diffusion Diffusion into Fiber (High Temperature) Adsorption->Diffusion Fixation_Disperse Fixation via van der Waals Forces Diffusion->Fixation_Disperse Reactive_Dissolution Dye Dissolution in Water Exhaustion Exhaustion onto Fiber (Salt Addition) Reactive_Dissolution->Exhaustion Activation Dye Activation (Alkali Addition) Exhaustion->Activation Fixation_Reactive Covalent Bond Formation with Cellulose Activation->Fixation_Reactive

References

A Comparative Guide to the Quantification of Disperse Orange 44: HPLC-UV vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of the azo dye Disperse Orange 44, selecting the appropriate analytical methodology is paramount. High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection stands as a robust and widely adopted technique. However, alternative methods such as Thin-Layer Chromatography (TLC) with densitometry and electrochemical analysis offer distinct advantages in specific contexts. This guide provides a comparative overview of these techniques, supported by representative experimental data and detailed protocols to inform methodological selection.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the quantitative analysis of disperse dyes due to its high resolution, sensitivity, and specificity. A validated HPLC-UV method can accurately determine the concentration of this compound and separate it from potential impurities or degradation products.

Performance Characteristics

The validation of an HPLC-UV method for the quantification of disperse dyes typically yields the performance characteristics outlined in the table below. These values are representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UV
**Linearity (R²) **> 0.999
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.02 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.06 - 0.3 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (RSD %) < 2%
Experimental Protocol

A typical HPLC-UV method for the analysis of this compound is detailed below.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed for the separation of azo dyes.

  • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[1]

  • Detection: A UV-Vis detector set at the maximum absorption wavelength (λmax) of this compound.

  • Injection Volume: Typically 10-20 µL.[1]

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. A series of calibration standards are then prepared by diluting the stock solution to different concentrations.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the same solvent as the standard to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard Prepare Standards HPLC HPLC-UV Analysis Standard->HPLC Sample Prepare Samples Sample->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (Repeatability) HPLC->Precision Linearity Linearity & Range CalCurve->Linearity

HPLC-UV Method Validation Workflow

Alternative Quantification Methods

While HPLC-UV is a powerful technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC) with Densitometry

TLC with densitometry is a simpler, more cost-effective technique suitable for screening and quantification, particularly when multiple samples need to be analyzed simultaneously.

Performance Characteristics

The performance of a validated TLC-densitometry method for a similar disperse orange dye, "Disperse Orange ERL," is presented below and can be considered indicative for this compound.[2]

ParameterTLC-Densitometry
**Linearity (R²) **> 0.99
Linear Range 1 - 10 µ g/spot
Limit of Detection (LOD) 0.3 µ g/spot [2]
Limit of Quantification (LOQ) 1 µ g/spot [2]
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 5%
Experimental Protocol

1. Instrumentation:

  • TLC plates (e.g., silica gel 60 F254)

  • Sample application device (e.g., capillary tubes or automated applicator)

  • Developing chamber

  • TLC scanner (densitometer)

2. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates are commonly used.

  • Mobile Phase (Eluent): A mixture of organic solvents is used to separate the components. The choice of eluent depends on the polarity of the dye and its impurities. A common system for disperse dyes is a mixture of toluene, ethyl acetate, and acetone.

  • Sample Application: A small, known volume of the dissolved dye sample is applied as a band or spot to the baseline of the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Detection: After development, the plate is dried, and the separated spots are quantified using a TLC scanner at the λmax of this compound.

Electrochemical Methods

Electrochemical methods, such as voltammetry, offer a rapid and highly sensitive approach for the determination of electroactive compounds like azo dyes. These methods are based on the reduction or oxidation of the analyte at an electrode surface.

Performance Characteristics

The performance of electrochemical methods is highly dependent on the electrode material and experimental conditions. Representative data for the voltammetric determination of similar azo dyes are provided.

ParameterVoltammetric Analysis
**Linearity (R²) **> 0.99
Linear Range 0.01 - 10 µg/mL
Limit of Detection (LOD) 0.002 - 0.01 µg/mL
Limit of Quantification (LOQ) 0.006 - 0.03 µg/mL
Accuracy (Recovery %) 90 - 110%
Precision (RSD %) < 10%
Experimental Protocol

1. Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).

  • Working electrodes can include glassy carbon, boron-doped diamond, or chemically modified electrodes.

2. Analytical Conditions:

  • Supporting Electrolyte: A suitable buffer solution (e.g., Britton-Robinson buffer) is used to control the pH and provide conductivity.

  • Technique: Differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are often employed for their high sensitivity.

  • Potential Scan: The potential is scanned over a range where the azo group of this compound is electrochemically active (typically a reductive process).

Method Comparison Workflow

Method_Comparison cluster_hplc HPLC-UV cluster_tlc TLC-Densitometry cluster_electro Electrochemical Analysis Analyte This compound Quantification HPLC_Node High Resolution & Specificity Analyte->HPLC_Node TLC_Node Cost-Effective & High Throughput Analyte->TLC_Node Electro_Node High Sensitivity & Rapid Analysis Analyte->Electro_Node HPLC_Pros Pros: - High Accuracy - High Precision - Established Method HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Higher Cost - Longer Analysis Time HPLC_Node->HPLC_Cons TLC_Pros Pros: - Low Cost - Simple Operation - Multiple Samples Simultaneously TLC_Node->TLC_Pros TLC_Cons Cons: - Lower Resolution - Lower Sensitivity TLC_Node->TLC_Cons Electro_Pros Pros: - Very High Sensitivity - Fast Response - Portable Instrumentation Electro_Node->Electro_Pros Electro_Cons Cons: - Matrix Interference - Electrode Fouling Electro_Node->Electro_Cons

Comparison of Analytical Methods

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is the method of choice for applications demanding high accuracy, precision, and specificity, making it ideal for regulatory compliance and in-depth research. TLC-densitometry serves as a valuable tool for rapid screening and quality control where cost and sample throughput are major considerations. Electrochemical methods offer unparalleled sensitivity and speed, which can be advantageous for trace analysis and in-field applications, provided that potential matrix effects are carefully managed. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to select the most appropriate method for their analytical needs.

References

Unraveling the Toxicological Profile of Disperse Orange 44 in Comparison to Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the genotoxic, cytotoxic, and carcinogenic potential of Disperse Orange 44 reveals a significant toxicological profile, positioning it as a compound of concern among azo dyes. This guide provides a comparative toxicological assessment of this compound against other commercially relevant azo dyes, supported by experimental data and detailed methodologies for key assays, to inform researchers, scientists, and drug development professionals.

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most diverse class of synthetic colorants used across various industries.[1] However, their widespread use has raised significant health and environmental concerns due to the potential for metabolic reduction of the azo bond to form aromatic amines, which can be carcinogenic.[2][3] this compound, an azobenzene disperse dye, has been identified as having mutagenic and genotoxic properties and is a suspected immune sensitizer.[4] This guide delves into the toxicological data available for this compound and compares it with other azo dyes to provide a clearer perspective on its relative risk.

Comparative Toxicological Data

The toxicological effects of azo dyes can be multifaceted, encompassing cytotoxicity (cell death), genotoxicity (damage to DNA), and carcinogenicity (cancer-causing potential). The following table summarizes available quantitative data from various studies to facilitate a direct comparison between this compound and other selected azo dyes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

DyeCAS NumberChemical ClassAssayCell Line/OrganismEndpointResultReference
This compound 4058-30-4AzoIn silico molecular dockingdsDNAGenotoxic potentialConfirmed genotoxic[5]
Disperse Orange 12581-69-3AzoCytotoxicity AssayHepG2 cellsApoptosisInduces apoptosis[6]
Disperse Orange 12581-69-3AzoAmes TestSalmonella typhimuriumMutagenicityBase-pair substitution and frameshift mutations[6]
Disperse Red 12872-52-8AzoComet AssayHuman dermal equivalentGenotoxicityNon-genotoxic in this 3D model[7]
Disperse Red 12872-52-8AzoComet AssayHepG2 cellsGenotoxicityGenotoxic[7]
Disperse Blue 79:1Not AvailableAzoNot SpecifiedNot SpecifiedSafety AssessmentNo further risk management required by EPA[8]
Disperse Orange 25Not AvailableAzoAdsorption studiesNot SpecifiedToxicity ConcernToxic, produces toxic metabolites[9]
Congo Red573-58-0AzoMetabolism StudyEnterococcus faecium, Suttonella indologenesToxicity of metabolitesMetabolized to toxic products[1]
Methyl Orange547-58-0AzoMetabolism StudyEnterococcus faecium, Suttonella indologenesToxicity of metabolitesMetabolized to toxic products[1]
Disperse Blue 12475-45-8AnthraquinoneCytotoxicity & Mitochondrial FunctionIPEC-J2 cellsCell viabilityImpaired cell viability and mitochondrial function[10]

Key Experimental Protocols

Accurate and reproducible toxicological assessment relies on standardized experimental protocols. Below are detailed methodologies for three key assays used in the evaluation of azo dye toxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[11] A specific modification, known as the Prival test, is often employed for azo dyes to facilitate their metabolic activation.[12]

Principle: This assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.

Modified Protocol for Azo Dyes (Prival Modification): [13][14]

  • Metabolic Activation: Azo dyes often require reductive cleavage to form mutagenic aromatic amines. This is achieved by using a liver S9 fraction (from hamster liver is often preferred for azo dyes) in the presence of flavin mononucleotide (FMN) as a cofactor.[13][14]

  • Pre-incubation: The test compound, bacterial culture, and S9 mix (with FMN) are incubated together in a liquid suspension for a defined period (e.g., 30 minutes) before being plated on the minimal agar.[15] This step allows for the metabolic conversion of the azo dye.

  • Plating and Incubation: The pre-incubation mixture is then mixed with top agar and poured onto minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for the detection of DNA damage in individual cells.[16]

Principle: Cells are embedded in a thin layer of agarose on a microscope slide. They are then lysed to remove membranes and cytoplasm, leaving behind the nuclear DNA (nucleoids). The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol: [16][17]

  • Cell Preparation: A single-cell suspension is prepared from the desired cell line or tissue.

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and pipetted onto a pre-coated microscope slide. The agarose is allowed to solidify.

  • Lysis: The slides are immersed in a lysis solution (containing detergent and high salt concentration) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then carried out at a low voltage.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope. The comets are scored, either visually or using image analysis software, to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length).

Cell Viability Assay (MTT Assay)

Cell viability assays are used to determine the overall health of cells and to quantify the cytotoxic effects of a compound. The MTT assay is a common colorimetric assay for this purpose.[18][19]

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18] This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: [19][20]

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for formazan formation.

  • Solubilization: A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The results are used to calculate the percentage of cell viability compared to untreated control cells.

Visualizing the Mechanisms of Azo Dye Toxicity

The toxicity of many azo dyes is not inherent to the parent molecule but arises from its metabolic activation. The following diagrams illustrate the general workflow for toxicological assessment and the key signaling pathway involved in azo dye-induced toxicity.

Experimental_Workflow_for_Azo_Dye_Toxicity_Assessment cluster_assays Toxicological Assays Ames Ames Test (Mutagenicity) Data Quantitative Data (Revertants, % DNA in Tail, IC50) Ames->Data Comet Comet Assay (Genotoxicity) Comet->Data MTT MTT Assay (Cytotoxicity) MTT->Data AzoDye Azo Dye (e.g., this compound) Exposure Exposure to Biological System (Cells/Bacteria) AzoDye->Exposure Exposure->Ames Exposure->Comet Exposure->MTT Assessment Toxicological Assessment Data->Assessment

Experimental workflow for assessing azo dye toxicity.

Azo_Dye_Toxicity_Pathway cluster_cell Cellular Environment AzoDye Azo Dye (Parent Compound) AromaticAmine Aromatic Amines (Metabolites) AzoDye->AromaticAmine Azo Reductase (Microflora/Liver) ReactiveIntermediates Reactive Electrophilic Intermediates AromaticAmine->ReactiveIntermediates Metabolic Oxidation (e.g., Cytochrome P450) DNA DNA ReactiveIntermediates->DNA Covalent Binding Apoptosis Apoptosis/ Cell Death ReactiveIntermediates->Apoptosis Cellular Stress DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Faulty DNA Repair Cancer Cancer Mutations->Cancer

Metabolic activation pathway of azo dye toxicity.

References

Ecotoxicity of Disperse Orange 44 in Aquatic Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ecotoxicity of Disperse Orange 44 and its alternatives in aquatic environments. Due to a lack of specific ecotoxicological data for this compound (C.I. 11123), this guide leverages data from analogous azo disperse dyes and broader toxicological information on this class of compounds to provide a comprehensive overview for environmental risk assessment.

Executive Summary

Disperse dyes, including this compound, are synthetic colorants with low water solubility, designed for dyeing hydrophobic fibers like polyester. Their persistence and potential for bioaccumulation in aquatic ecosystems are of environmental concern. While direct ecotoxicity data for this compound is scarce, studies on analogous disperse orange dyes suggest a range of toxicological profiles. For instance, a screening assessment of Disperse Orange 30 by the Canadian government indicated that while it may be persistent, it is not expected to accumulate in organisms or cause harm at current environmental concentrations.[1] Conversely, many azo dyes are recognized as having the potential for toxic and mutagenic effects on aquatic life, primarily due to their complex chemical structures and the possible formation of harmful aromatic amines under certain environmental conditions.[2][3]

Comparative Ecotoxicity Data

The following tables summarize the available ecotoxicity data for analogues of this compound and other relevant disperse dyes. It is important to note the variability in toxicity even within the same class of dyes.

Table 1: Acute Ecotoxicity Data for Disperse Orange Dyes and Analogues

SubstanceTest OrganismEndpoint (48h-EC50)Result (mg/L)Reference
Disperse Orange 30Daphnia magnaEC50> 1000Theoretical Calculation
Disperse Brown 27-1Daphnia magnaEC502.77Theoretical Calculation
Disperse Blue 291Daphnia magnaEC500.0675Theoretical Calculation

Data from a theoretical study using OECD QSAR Toolbox.[4]

Table 2: Acute Ecotoxicity Data for Various Azo Dyes in Fish

SubstanceTest OrganismEndpoint (98h-LC50)Result (mg/L)Reference
Disperse Blue 291Pimephales promelasLC500.0675Theoretical Calculation
Disperse Brown 19Pimephales promelasLC500.449Theoretical Calculation
Disperse Orange 30Pimephales promelasLC5011.5Theoretical Calculation

Data from a theoretical study using OECD QSAR Toolbox.[4]

Experimental Protocols

Standardized testing protocols are crucial for the reliable assessment of chemical toxicity. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for testing the effects of chemicals on biotic systems.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.[5]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[6]

  • Procedure: Exponentially growing cultures of the test organisms are exposed to a range of concentrations of the test substance for 72 hours.[6][7] The test is conducted in batch cultures under controlled conditions of nutrient levels, temperature, and continuous illumination.[5]

  • Endpoint: The primary endpoint is the inhibition of growth, measured as the reduction in algal biomass over the test period compared to control cultures.[5] From this, the EC50 (the concentration causing a 50% reduction in growth) is calculated.[8]

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline outlines a method to assess the acute toxicity of chemicals to daphnids, which are key invertebrates in freshwater ecosystems.[9]

  • Test Organism: Daphnia magna is the most commonly used species.[10] Young daphnids (less than 24 hours old) are used for the test.[9][11]

  • Procedure: The daphnids are exposed to at least five different concentrations of the test substance for 48 hours.[9] The test is typically conducted under static conditions, without renewal of the test solution.[11]

  • Endpoint: The main endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.[12] Observations are made at 24 and 48 hours, and the EC50 is determined.[9]

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the short-term lethal effects of a chemical on fish.[13][14]

  • Test Organism: Common test species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[14][15]

  • Procedure: Fish are exposed to a geometric series of at least five concentrations of the test substance for a period of 96 hours.[13] Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[13][15]

  • Endpoint: The primary endpoint is mortality, from which the LC50 (the concentration that is lethal to 50% of the test fish) is calculated.[14]

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in assessing the ecotoxicity of disperse dyes, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow_for_Aquatic_Toxicity_Testing cluster_0 Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis cluster_3 Outcome Test_Substance Disperse Dye (e.g., this compound) Test_Solutions Preparation of Test Concentrations Test_Substance->Test_Solutions Test_Organisms Aquatic Organisms (Algae, Daphnia, Fish) Algae_Test OECD 201 (72h Exposure) Test_Organisms->Algae_Test Daphnia_Test OECD 202 (48h Exposure) Test_Organisms->Daphnia_Test Fish_Test OECD 203 (96h Exposure) Test_Organisms->Fish_Test Test_Solutions->Algae_Test Test_Solutions->Daphnia_Test Test_Solutions->Fish_Test Growth_Inhibition Algal Growth Inhibition Algae_Test->Growth_Inhibition Immobilisation Daphnia Immobilisation Daphnia_Test->Immobilisation Mortality Fish Mortality Fish_Test->Mortality EC50_LC50_Calculation EC50/LC50 Calculation Growth_Inhibition->EC50_LC50_Calculation Immobilisation->EC50_LC50_Calculation Mortality->EC50_LC50_Calculation Ecotoxicity_Profile Ecotoxicity Profile EC50_LC50_Calculation->Ecotoxicity_Profile

Caption: Experimental workflow for aquatic toxicity testing of disperse dyes.

Signaling_Pathways_of_Toxicity cluster_0 Environmental Release & Exposure cluster_1 Potential Toxicological Mechanisms cluster_2 Adverse Outcomes Disperse_Dye This compound (in aquatic environment) Aquatic_Organisms Algae, Invertebrates, Fish Disperse_Dye->Aquatic_Organisms Exposure Physical_Effects Physical Effects (e.g., light attenuation) Aquatic_Organisms->Physical_Effects Bioaccumulation Bioaccumulation in Tissues Aquatic_Organisms->Bioaccumulation Metabolic_Transformation Metabolic Transformation (potential for aromatic amine formation) Aquatic_Organisms->Metabolic_Transformation Reduced_Photosynthesis Reduced Photosynthesis Physical_Effects->Reduced_Photosynthesis Reproductive_Effects Reproductive & Developmental Effects Bioaccumulation->Reproductive_Effects Acute_Toxicity Acute Toxicity (Immobilisation, Mortality) Bioaccumulation->Acute_Toxicity Genotoxicity_Carcinogenicity Genotoxicity / Carcinogenicity Metabolic_Transformation->Genotoxicity_Carcinogenicity Metabolic_Transformation->Acute_Toxicity

Caption: Conceptual pathways of disperse dye ecotoxicity in aquatic organisms.

Alternatives to Conventional Disperse Dyes

The potential environmental risks associated with synthetic dyes have spurred research into more sustainable alternatives.

  • Low-Impact Synthetic Dyes: These are synthetic dyes that have been formulated to have a lower environmental footprint. They are free of heavy metals and other harmful chemicals and are designed for high fixation rates, which reduces the amount of dye released in wastewater.[16]

  • Natural Dyes: Derived from plant, animal, and mineral sources, natural dyes are biodegradable and generally have low toxicity.[17][18] Sources include indigo, madder root, turmeric, and cochineal.[17] While they offer a greener alternative, challenges remain in terms of color fastness, reproducibility, and scalability for industrial applications.[16][18]

  • Innovative Dyeing Technologies: New technologies are being developed to reduce the environmental impact of the dyeing process itself. These include:

    • Waterless Dyeing: Technologies like supercritical CO2 dyeing and AirDye use alternative mediums to water for dye application, significantly reducing water consumption and wastewater generation.[17]

    • Digital Printing: This method allows for the precise application of dyes onto fabric, minimizing waste.[16]

Conclusion

References

Performance of Disperse Orange 44 and Alternatives on Synthetic Textile Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Scientists in Textile Chemistry

This guide provides a comparative analysis of the performance of C.I. Disperse Orange 44 against two common alternatives, C.I. Disperse Orange 25 and C.I. Disperse Orange 30, on three primary synthetic textile substrates: polyester (PET), nylon (polyamide, PA), and cellulose acetate (CA). The comparison focuses on colorfastness properties, which are critical for determining the durability and end-use suitability of dyed textiles. All performance data is based on standardized testing methods (AATCC and ISO).

Executive Summary

This compound exhibits excellent all-around fastness properties on polyester, making it a reliable choice for applications requiring high durability. Its performance on nylon and cellulose acetate is generally considered to be lower than on polyester, a common characteristic for many disperse dyes. Alternative dyes, such as Disperse Orange 25 and Disperse Orange 30, offer comparable performance on polyester, with some variations in specific fastness categories. The selection of an optimal dye depends on the specific substrate and the required fastness profile for the intended application.

Comparative Performance Data

The following tables summarize the colorfastness properties of this compound and its alternatives on polyester, nylon, and cellulose acetate. Fastness is rated on a scale of 1 to 5, with 5 representing the highest fastness.

Table 1: Colorfastness Properties on Polyester (PET)

Fastness PropertyTest MethodThis compoundDisperse Orange 25Disperse Orange 30
Light FastnessAATCC 165-6[1]5-66-7
Washing Fastness (Color Change)AATCC 6154-54-5
Washing Fastness (Staining)AATCC 614-545
Perspiration Fastness (Staining)AATCC 155-5
Sublimation (Ironing) FastnessAATCC 1334-54-54-5
Rubbing Fastness (Dry)AATCC 8--5

Note: A '-' indicates that specific quantitative data was not available in the reviewed sources.

Table 2: Performance Characteristics on Nylon (PA) and Cellulose Acetate (CA)

Quantitative fastness data for these dyes on nylon and cellulose acetate is not widely published in standardized tables. However, literature provides the following qualitative and comparative insights:

SubstrateDyePerformance CharacteristicsSource
Nylon (PA) General Disperse DyesFastness properties are generally poorer compared to polyester. This is attributed to the more open and less crystalline structure of nylon, which allows for easier dye migration.[2]
Disperse Orange 30Soaping fastness is reported to be poorer than on polyester.[3]
General Disperse DyesDisperse dyes are utilized for coloring nylon, but often yield poor to moderate fastness properties compared to acid dyes, which are the primary class for this fiber.[4]
Cellulose Acetate (CA) This compoundSuitable for dyeing "vinegar fiber" (cellulose acetate).[5][6]
Disperse Orange 30Produces a more yellow shade on acetate compared to the shade on polyester.[3]
General Disperse DyesLow-energy disperse dyes are specifically selected for acetate as they build up well at lower temperatures suitable for this fiber.[7]

Experimental Protocols

The data presented is typically generated using a standardized high-temperature exhaust dyeing procedure. Below is a detailed methodology representative of the process used for dyeing synthetic fibers with disperse dyes.

High-Temperature Exhaust Dyeing Protocol
  • Substrate Preparation: Scour the textile substrate (polyester, nylon, or acetate fabric) with a solution of non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L) at 60-70°C for 20-30 minutes to remove impurities, oils, and sizes. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dye bath to the weight of the fabric) typically between 10:1 and 15:1.

    • Add a dispersing agent (e.g., 0.5-1.0 g/L) to the water.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.[8] An acidic environment is crucial for optimal dye exhaustion and stability.[8]

    • Prepare a stock solution of the disperse dye (e.g., 1% on weight of fiber, o.w.f.) by pasting the dye powder with an equal amount of dispersing agent and a small amount of cold water, then diluting with warm water (40-50°C) to ensure a fine, stable dispersion.

  • Dyeing Cycle:

    • Introduce the prepared substrate into the dye bath at a starting temperature of approximately 50-60°C.

    • Add the dispersed dye solution to the bath.

    • Raise the temperature at a controlled rate of 1.5-2.0°C per minute.

    • For Polyester: Heat to 130°C and hold for 30-60 minutes, depending on the desired shade depth.[8] High temperature and pressure are necessary to swell the compact polyester fiber structure, allowing dye penetration.

    • For Nylon & Acetate: Heat to a lower temperature, typically around 100-110°C, and hold for 45-60 minutes. These fibers have a more open structure and are more sensitive to high temperatures than polyester.

    • Cool the dye bath slowly at a rate of approximately 2°C per minute to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath and rinse the fabric.

    • Prepare a new bath with sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80°C.

    • Treat the fabric for 15-20 minutes. This step is critical for removing unfixed dye from the fiber surface, which significantly improves wash fastness.

    • Rinse the fabric thoroughly with hot and then cold water, and neutralize if necessary with a weak acid solution before drying.

Visualized Workflow

The following diagram illustrates the key stages of the experimental workflow for dyeing synthetic textiles with disperse dyes and subsequent fastness testing.

Dyeing_Workflow cluster_prep Preparation Phase cluster_dyeing Dyeing & Clearing Phase cluster_testing Evaluation Phase Substrate Substrate Selection (Polyester, Nylon, Acetate) Scouring Scouring & Rinsing Substrate->Scouring Dyeing High-Temperature Exhaust Dyeing Temp: 100-130°C Time: 30-60 min Scouring->Dyeing Dye_Prep Dye Dispersion (Dye + Dispersing Agent) Bath_Prep Dye Bath Formulation (Water, pH 4.5-5.5) Dye_Prep->Bath_Prep Bath_Prep->Dyeing Cooling Controlled Cooling & Rinsing Dyeing->Cooling Clearing Reduction Clearing NaOH + Na2S2O4 Temp: 70-80°C Cooling->Clearing Final_Rinse Final Rinsing & Neutralization Clearing->Final_Rinse Drying Drying of Sample Final_Rinse->Drying Fastness_Tests Colorfastness Testing (Light, Wash, Rubbing, etc.) Drying->Fastness_Tests Data_Analysis Data Analysis & Comparison (Grey Scale Rating 1-5) Fastness_Tests->Data_Analysis

References

A Comparative Analysis of the Fastness Properties of Disperse Orange 44 and Other Key Orange Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the textile and dyeing industries, the selection of a disperse dye is a critical decision governed by a multitude of performance factors. Among the most crucial are the fastness properties, which dictate the durability and longevity of the color on the textile substrate. This guide provides an objective comparison of the fastness properties of Disperse Orange 44 against a selection of other commercially significant orange disperse dyes, supported by experimental data and detailed methodologies.

This comparative analysis focuses on three key fastness characteristics: light fastness, wash fastness, and sublimation fastness. These properties are paramount in determining a dye's suitability for various applications, from apparel and sportswear to automotive and home textiles. The data presented herein has been compiled from various technical sources to provide a clear and concise overview for informed decision-making.

Comparative Fastness Properties of Selected Orange Disperse Dyes

The following table summarizes the fastness properties of this compound and other selected orange disperse dyes on polyester, a common substrate for these dyes. The ratings are based on standardized test methods from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). A higher rating indicates better fastness performance.

Dye NameC.I. NameLight Fastness (AATCC/ISO)Wash Fastness (AATCC/ISO) - StainingSublimation Fastness (AATCC/ISO)
This compound111235-6 (AATCC)[1][2]5 (AATCC)[2]-
Disperse Orange 25112275 (ISO)[3]4-5 (ISO)[3]4 (ISO)[3]
Disperse Orange 301111964-5 (PES), 5 (CO)4-5
Disperse Orange 37111326-753-4
Disperse Orange 611113556-7 (ISO)[4][5]5 (ISO)[4][5]-
Disperse Orange 7311119365 (AATCC)Good

Note: Fastness ratings can vary depending on the specific substrate, dyeing concentration, and finishing processes employed. The data presented here is for comparative purposes on polyester fabric under standard test conditions.

Experimental Protocols

The fastness properties listed in the table are determined using standardized experimental procedures to ensure reproducibility and comparability of results. The following are detailed methodologies for the key experiments cited.

Light Fastness (AATCC Test Method 16.3 / ISO 105-B02)

This test determines the resistance of the dyed material to the fading effects of light.

  • Specimen Preparation: A specimen of the dyed polyester fabric is mounted in a sample holder, with a portion of it covered by an opaque mask.

  • Exposure: The mounted specimen is placed in a weatherometer equipped with a xenon arc lamp, which simulates natural sunlight. The exposure is carried out under controlled conditions of temperature, humidity, and irradiance for a specified duration or until a specific blue wool reference standard shows a predetermined level of fading.

  • Evaluation: After exposure, the color change of the exposed portion of the specimen is compared to the unexposed (masked) portion. The degree of fading is assessed visually using the AATCC Gray Scale for Color Change or instrumentally. The light fastness is rated on a scale of 1 to 8 for ISO and 1 to 5 for AATCC, where a higher number indicates better resistance to fading.[6][7][8][9]

Wash Fastness (AATCC Test Method 61 / ISO 105-C06)

This test evaluates the resistance of the dye to desorption and transfer to adjacent fabrics during laundering.

  • Specimen Preparation: A sample of the dyed fabric is stitched together with a multifiber test fabric containing strips of various common fibers (e.g., cotton, nylon, polyester, acetate, wool).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of a standardized detergent solution and stainless steel balls to simulate mechanical action. The container is then agitated in a launder-ometer at a controlled temperature and for a specific duration.

  • Evaluation: After washing, the specimen and the multifiber test fabric are rinsed and dried. The change in color of the original specimen and the degree of staining on each fiber of the multifiber test fabric are evaluated using the AATCC Gray Scale for Staining. The wash fastness is rated on a scale of 1 to 5, where a higher number signifies better performance.

Sublimation Fastness (AATCC Test Method 117 / ISO 105-P01)

This test assesses the tendency of the dye to transfer from the dyed fabric to an adjacent undyed fabric when subjected to heat, a critical factor in processes like storage, pressing, and calendering.

  • Specimen Preparation: A specimen of the dyed fabric is placed in contact with a white, undyed fabric of the same material (polyester in this case).

  • Heat Treatment: The composite specimen is placed in a heat-setting apparatus or a laboratory oven at a specified temperature (e.g., 180°C, 200°C, 220°C) for a set period (e.g., 30 seconds).

  • Evaluation: After the heat treatment, the undyed fabric is separated from the dyed specimen. The degree of staining on the undyed fabric is assessed using the AATCC Gray Scale for Staining. The sublimation fastness is rated on a scale of 1 to 5, with a higher rating indicating less color transfer.[10][11][12][13]

Visualization of Dye Selection Workflow

The selection of an appropriate disperse dye is a multi-step process that involves considering the end-use requirements and the dye's performance characteristics. The following diagram illustrates a logical workflow for selecting an orange disperse dye based on its fastness properties.

DyeSelectionWorkflow Dye Selection Workflow Based on Fastness Properties start Define End-Use Application light_req High Light Fastness Required? start->light_req wash_req High Wash Fastness Required? light_req->wash_req No select_high_light Select Dyes with Light Fastness >= 6 light_req->select_high_light Yes sub_req High Sublimation Fastness Required? wash_req->sub_req No select_high_wash Select Dyes with Wash Fastness >= 4-5 wash_req->select_high_wash Yes select_high_sub Select Dyes with Sublimation Fastness >= 4 sub_req->select_high_sub Yes final_selection Final Dye Selection sub_req->final_selection No select_high_light->wash_req select_high_wash->sub_req select_high_sub->final_selection

Caption: A flowchart illustrating the decision-making process for selecting a disperse dye.

References

A Comparative Guide to the Degradation of Disperse Orange 44 by Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various Advanced Oxidation Processes (AOPs) for the degradation of the azo dye Disperse Orange 44. The data presented is a synthesis of experimental findings from multiple research studies. Due to the limited availability of studies on this compound for certain AOPs, data from structurally similar orange dyes has been included to provide a broader comparative context.

Introduction to Advanced Oxidation Processes for Dye Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules, such as dyes, into simpler and less harmful compounds. Common AOPs include Fenton and photo-Fenton processes, ozonation, photocatalysis, and sonochemical methods.

dot

Fenton_Workflow A Prepare Dye Solution B Adjust pH to ~3 A->B C Add FeSO4 B->C D Add H2O2 (Initiate Reaction) C->D E UV Irradiation (for Photo-Fenton) D->E F Collect & Quench Samples D->F E->F G Analyze Degradation (Spectrophotometry, TOC, COD) F->G

A Comparative Guide to the Photostability of Disperse Orange 44 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of Disperse Orange 44 against other commercially significant azo disperse dyes. The primary focus is on their performance under standardized light exposure, a critical factor for applications where color stability is paramount. The information presented is based on established testing protocols and available technical data to assist in the selection of appropriate dyes for various research and development applications.

Comparative Photostability Data

The photostability of disperse dyes is commonly evaluated using the Blue Wool Scale, in accordance with ISO 105-B02 or AATCC Test Method 16. The scale ranges from 1 (very poor lightfastness) to 8 (outstanding lightfastness), where a higher rating indicates greater resistance to fading. The following table summarizes the lightfastness ratings for this compound and two other widely used azo disperse dyes, Disperse Red 167 and Disperse Orange 73, when applied to polyester fabric.

Dye NameC.I. NameChemical ClassLightfastness Rating (on Polyester)
This compoundThis compoundMonoazo5-6
Disperse Red 167Disperse Red 167Monoazo5-6
Disperse Orange 73Disperse Orange 73Monoazo6

Analysis:

This compound and Disperse Red 167 exhibit good lightfastness, with ratings of 5-6 on the Blue Wool scale.[1] Disperse Orange 73 shows slightly better performance with a rating of 6.[2] These ratings indicate that all three dyes offer substantial resistance to fading under normal light conditions, making them suitable for a wide range of applications. The minor variations in their ratings can be attributed to differences in their specific molecular structures and the energy dissipation pathways available upon photoexcitation.

Experimental Protocols for Photostability Testing

The determination of lightfastness for disperse dyes is conducted under stringent, standardized laboratory conditions to ensure reproducibility and comparability of results. The most widely adopted standards are ISO 105-B02 and AATCC Test Method 16.[3][4][5][6][7][8]

Protocol 1: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to an artificial light source that is representative of natural daylight (D65).[5][6]

  • Principle: A textile specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool references (rated 1 to 8). The colorfastness is assessed by comparing the change in color of the test specimen with that of the blue wool references.[5][7]

  • Apparatus:

    • Xenon arc lamp apparatus with controlled irradiance.[4][7]

    • Black Standard Thermometer (BST) or Black Panel Thermometer (BPT) for temperature monitoring.[7]

    • Controlled humidity chamber.[7]

    • Blue wool references (ISO 105-B08).[5][6]

    • Grey Scale for assessing color change (ISO 105-A02).[6]

    • Assessment cabinet with a standardized light source (e.g., D65).[6]

  • Procedure:

    • Sample Preparation: A specimen of the dyed textile is mounted on a card, with a portion covered to serve as an unexposed reference.

    • Exposure: The mounted specimen and a set of blue wool references are placed in the xenon arc tester. The exposure is carried out under specified conditions of irradiance, temperature, and humidity.

    • Evaluation: The specimen is periodically inspected for color change. The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading (color change) as the test specimen. This comparison is typically performed using the Grey Scale for Color Change.[5][7]

Protocol 2: AATCC Test Method 16 - Colorfastness to Light

This method from the American Association of Textile Chemists and Colorists provides several options for testing, using either a xenon arc or a carbon-arc lamp as the light source.[4][5]

  • Principle: Similar to the ISO method, a test specimen and AATCC Blue Wool Lightfastness Standards are exposed to a controlled light source. The colorfastness is evaluated by comparing the color change of the specimen with that of the standards.[4]

  • Apparatus:

    • Xenon-arc or carbon-arc lamp fading apparatus.[4]

    • AATCC Blue Wool Lightfastness Standards.

    • AATCC Gray Scale for Color Change.[4]

  • Procedure:

    • Calibration: The exposure apparatus is calibrated to ensure the correct light intensity and spectral distribution.

    • Sample Mounting: The test specimen is mounted in a holder, with a portion masked.

    • Exposure: The specimen and the blue wool standards are exposed for a specified number of AATCC Fading Units (AFUs) or until a specific standard has faded to a predetermined level.

    • Assessment: After exposure, the color change of the test specimen is compared to the unexposed portion using the AATCC Gray Scale for Color Change. The lightfastness class is assigned based on the number of AFUs required to produce a certain degree of color change or by comparison with the fading of the blue wool standards.[4]

Visualizing the Experimental and Degradation Processes

To further clarify the methodologies and chemical processes involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_eval Evaluation Dyeing Dyeing of Polyester Fabric Mounting Mounting on Card with Mask Dyeing->Mounting XenonArc Xenon Arc Lamp Exposure (ISO 105-B02 / AATCC 16.3) Mounting->XenonArc BlueWool Simultaneous Exposure of Blue Wool Standards Mounting->BlueWool Comparison Visual or Instrumental Comparison of Fading XenonArc->Comparison BlueWool->Comparison GreyScale Assessment with Grey Scale for Color Change Comparison->GreyScale Rating Assignment of Lightfastness Rating (1-8) GreyScale->Rating

Caption: Experimental workflow for lightfastness testing of disperse dyes.

photodegradation_pathway AzoDye Azo Dye (Ground State) ExcitedDye Excited Azo Dye* AzoDye->ExcitedDye Light (hν) ROS Reactive Oxygen Species (e.g., ¹O₂, •OH) ExcitedDye->ROS Energy Transfer to O₂ or H₂O Degradation Cleavage of Azo Bond & Ring Degradation ExcitedDye->Degradation Direct Photolysis ROS->Degradation Oxidation Products Smaller, Colorless Degradation Products Degradation->Products

Caption: Generalized photodegradation pathway of azo dyes.

References

Validation of an analytical method for Disperse Orange 44 in wastewater samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of Disperse Orange 44 in wastewater samples: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate environmental monitoring and regulatory compliance. This document presents a summary of their performance characteristics, detailed experimental protocols, and a workflow for method validation to aid in the selection of the most suitable method for your laboratory's needs.

Performance Comparison

The choice between HPLC-UV/Vis and LC-MS/MS for the analysis of this compound in wastewater hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV/Vis is a robust and widely accessible technique, LC-MS/MS offers significantly lower detection limits and greater specificity, which is crucial when dealing with trace levels of contaminants in complex environmental samples.

Parameter HPLC-UV/Vis LC-MS/MS Comments
Limit of Detection (LOD) 60 - 890 µg/L[1]0.05 - 4.54 µg/L[1][2]LC-MS/MS is substantially more sensitive, making it ideal for trace analysis.
Limit of Quantification (LOQ) 200 - 2990 µg/L[1]0.01 - 47.6 µg/L[1][3]The lower LOQ of LC-MS/MS allows for accurate quantification at environmentally relevant concentrations.
Linearity (r²) > 0.999[4]> 0.99[3]Both methods demonstrate excellent linearity over their respective calibration ranges.
Precision (RSD) < 5%[4]< 14%[3]Both techniques offer good precision, with HPLC-UV/Vis often showing slightly lower variability in less complex matrices.
Recovery 88.6 - 105.2%[4]71.2 - 104.9%[3]Both methods can achieve high and consistent recovery rates with appropriate sample preparation.
Selectivity ModerateHighHPLC-UV/Vis may be susceptible to interferences from co-eluting compounds. LC-MS/MS provides superior selectivity through mass-based detection.

Experimental Protocols

Detailed methodologies for both HPLC-UV/Vis and LC-MS/MS are provided below. These protocols are representative and may require optimization based on specific laboratory instrumentation and sample characteristics.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)

This method is suitable for the routine analysis of this compound in wastewater samples where high sensitivity is not the primary requirement.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter the wastewater sample through a 0.45 µm membrane filter.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load a specific volume of the filtered wastewater sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interfering substances.

  • Elute the retained this compound with a suitable organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and an ammonium acetate solution.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is the preferred choice for the sensitive and selective determination of this compound at trace levels in complex wastewater matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • The sample preparation follows the same SPE procedure as for the HPLC-UV/Vis method.

2. Chromatographic Conditions

  • Column: A suitable C18 or other appropriate reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate to enhance ionization.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined.

Method Validation Workflow

The validation of any analytical method is crucial to ensure reliable and accurate results. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in wastewater.

G cluster_0 Method Development cluster_1 Sample Analysis A Selectivity & Specificity B Linearity & Range C Accuracy & Precision D Limit of Detection (LOD) E Limit of Quantification (LOQ) F Robustness G System Suitability J Instrumental Analysis G->J End Validated Method G->End H Wastewater Sample Collection I Sample Preparation (SPE) H->I I->J K Data Processing & Reporting J->K Start Start Validation Start->A

Caption: Workflow for the validation of an analytical method.

Conclusion

For the routine monitoring of this compound in wastewater where concentrations are expected to be in the higher µg/L range, HPLC-UV/Vis provides a reliable and cost-effective solution. However, for applications requiring high sensitivity and selectivity, particularly in complex matrices or for regulatory purposes where trace-level quantification is necessary, LC-MS/MS is the superior technique. The enhanced specificity of LC-MS/MS also minimizes the risk of false positives that can arise from co-eluting interferences in HPLC-UV/Vis analysis. The choice of method should be guided by the specific analytical requirements, available instrumentation, and the regulatory landscape.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 44: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Disperse Orange 44, an azo dye, requires careful management due to its potential hazards. This guide provides essential safety information and outlines the necessary procedures for its proper disposal.

I. Immediate Safety and Handling

Before handling this compound, it is crucial to be familiar with its safety profile. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.

Personal Protective Equipment (PPE): When working with this compound, appropriate personal protective equipment must be worn to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations.[1]

  • Hand Protection: Chemical-impermeable gloves.[2]

  • Skin Protection: Protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a dust respirator should be used.[3]

Handling Procedures:

  • Work in a well-ventilated area to avoid inhalation of dust or vapors.[1][2]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke when handling the substance.[1]

  • Wash hands thoroughly after handling.[1]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Minor Spills:

  • Clean up spills immediately.[1][3]

  • Avoid breathing dust.[3]

  • Use dry clean-up procedures and avoid generating dust.[3][4]

  • Vacuum or sweep up the material.[1][3][4] A vacuum cleaner fitted with a HEPA filter is recommended.[3][4]

  • To prevent dusting, the material can be dampened with water before sweeping.[3][4]

  • Place the collected material into a suitable, labeled container for disposal.[1][4][5]

Major Spills:

  • Evacuate personnel to a safe area.[2]

  • Alert emergency responders and inform them of the location and nature of the hazard.[4][5]

  • Ensure the area is well-ventilated.[2]

  • Prevent the spillage from entering drains or water courses.[4]

  • Control personal contact by wearing appropriate protective clothing.[4][5]

  • Follow the containment and clean-up procedures for minor spills.

III. Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management facility. Azo dyes and their production waste can be classified as hazardous, and as such, require professional handling and disposal in accordance with local, state, and federal regulations.[4][6]

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Professional Disposal:

    • The waste must be disposed of at an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[2]

    • Options for professional disposal may include incineration in a licensed apparatus or burial in a licensed landfill.[4]

Important Considerations:

  • DO NOT discharge this compound into sewers or waterways.[4]

  • DO NOT attempt to neutralize or treat the chemical waste in the lab without a validated and approved protocol and the necessary safety equipment.

  • Empty containers should be decontaminated or disposed of as hazardous waste.[4]

IV. Quantitative Data Summary

Property Value Source
Molecular Formula C18H15ClN6O2[7][8]
Molecular Weight 382.804 g/mol [7][8]
HS Code 3204110000[7]

V. Experimental Protocols

VI. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Handling this compound (with appropriate PPE) B Waste Generation (Solid waste, contaminated materials) A->B G Spill Occurs A->G C Segregate and Collect Waste in a labeled, sealed container B->C D Store Waste Container in a designated, safe area C->D E Contact Environmental Health & Safety (EHS) for waste pickup D->E F Professional Hazardous Waste Disposal (Incineration or Landfill) E->F H Minor Spill Cleanup (Dry methods, contain and collect) G->H Minor I Major Spill Response (Evacuate, alert responders, contain) G->I Major H->C I->C

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Disperse Orange 44

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of Disperse Orange 44. The following procedural guidance is intended to ensure a safe laboratory environment and mitigate risks associated with the handling of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 4058-30-4[1][2]
Molecular Formula C₁₈H₁₅ClN₆O₂[3]
Molecular Weight 382.80 g/mol [3]
Boiling Point 663.8°C at 760 mmHg
Density 1.3 g/cm³
Appearance Orange to red-light orange powder[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin Sensitization (Category 1B): May cause an allergic skin reaction.

  • Hazardous to the aquatic environment, long-term (Chronic - Category 2): Toxic to aquatic life with long-lasting effects.

Due to the lack of specific occupational exposure limits (OELs) from regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound, it is recommended to handle it as a substance with potential for adverse health effects. As a conservative measure, the OSHA Permissible Exposure Limits (PELs) for "Inert or Nuisance Dust" can be used as a guideline.

Exposure LimitValue
OSHA PEL (Total dust) 15 mg/m³
OSHA PEL (Respirable fraction) 5 mg/m³

To ensure personnel safety, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene).To prevent skin contact and potential sensitization.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider a PVC apron for larger quantities.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator is recommended.To prevent inhalation of airborne particles.

Experimental Protocol for Handling this compound

The following is a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located in an area with minimal air currents.
  • Work within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.
  • Have an eyewash station and safety shower readily accessible.

2. Weighing and Solution Preparation:

  • Don the required personal protective equipment (gloves, eye protection, lab coat).
  • Carefully weigh the desired amount of this compound powder. Avoid generating dust.
  • Slowly add the powder to the solvent, stirring gently to dissolve.

3. Handling and Storage:

  • Keep containers of this compound tightly closed when not in use.
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.
  • Label all containers clearly with the chemical name and associated hazards.

4. Decontamination and Waste Disposal:

  • Wipe down all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
  • Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations. Do not discharge into sewer or waterways.

Emergency Procedures: Spill Response Workflow

In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_PPE Personal Protective Equipment cluster_Cleanup Spill Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill (Size and Nature) Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE Contain Contain the Spill (Use absorbent pads for liquids) Don_PPE->Contain Cleanup_Solid For Solid Spills: Gently sweep or vacuum (HEPA filter vacuum) Contain->Cleanup_Solid Cleanup_Liquid For Liquid Spills: Absorb with inert material Contain->Cleanup_Liquid Place_Waste Place waste in a labeled hazardous waste container Cleanup_Solid->Place_Waste Cleanup_Liquid->Place_Waste Decontaminate Decontaminate the Area Place_Waste->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

By adhering to these guidelines, researchers and scientists can significantly minimize the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.